Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-amino-4-chlorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMAFUQXZFHUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl 3-(2-amino-4-chlorophenoxy)benzoate
[1][2]
Executive Summary & Chemical Identity[2][3][4]
Methyl 3-(2-amino-4-chlorophenoxy)benzoate is a specialized diaryl ether intermediate characterized by a 3,3'-disubstituted (meta-meta like) geometry relative to the ether linkage, though strictly defined by the specific substitution pattern on each ring.[1][2] It serves as a high-value scaffold in the synthesis of Type II Kinase Inhibitors (e.g., RAF/VEGFR inhibitors) and agrochemicals (diphenyl ether herbicides).[2]
The molecule features three distinct reactive handles:[3]
-
Methyl Ester: Amenable to hydrolysis, amidation, or reduction.[2]
-
Primary Aniline: A nucleophilic handle for acylation, urea formation, or heterocyclization.[2]
-
Aryl Chloride: A potential site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or simply as a lipophilic/metabolic blocking group.[1][2]
Chemical Data Table
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 277.70 g/mol |
| Predicted LogP | ~3.2 - 3.5 (Lipophilic) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
| Key Functionality | Diaryl Ether, Aniline, Methyl Ester, Aryl Chloride |
Structural Analysis & Pharmacophore Mapping[1]
The structural integrity of this molecule relies on the diaryl ether linkage , which provides a "bent" geometry (bond angle ~120°) critical for fitting into the ATP-binding pockets of kinases or the active sites of protoporphyrinogen oxidase (PPO) enzymes in herbicides.
Electronic & Steric Properties
-
Ring A (Benzoate): The ester at the meta-position (relative to the ether) is electron-withdrawing, deactivating the ring slightly but directing further electrophilic substitution to the meta position relative to itself.[2]
-
Ring B (Aminophenol): The amino group is a strong electron donor (activator), making this ring electron-rich and susceptible to oxidation.[2] The chlorine atom at the para-position (relative to the ether) provides metabolic stability by blocking the primary site of CYP450 oxidation.
Visualization: Pharmacophore & Reactivity Map
Figure 1: Pharmacophore and reactivity mapping of this compound.
Synthesis Protocol
The synthesis is best approached via a convergent Nucleophilic Aromatic Substitution (
Step 1: Coupling
Reaction: Methyl 3-hydroxybenzoate + 4-Chloro-2-nitro-1-fluorobenzene
-
Rationale: The nitro group ortho to the fluorine activates the ring for nucleophilic attack by the phenoxide. The ester on the other ring is stable under these basic conditions if temperature is controlled.
-
Reagents:
(Base), DMF or DMSO (Solvent).
Step 2: Chemoselective Reduction
Reaction: Methyl 3-(4-chloro-2-nitrophenoxy)benzoate
-
Rationale: We must reduce the nitro group to an amine without reducing the ester (avoid
) or dechlorinating the ring (avoid if possible, or use sulfided Pd/C). -
Preferred Method: Iron powder in Acetic Acid (Fe/AcOH) or Tin(II) Chloride (
). These are mild, chemoselective, and scalable.[2]
Detailed Experimental Workflow
Figure 2: Two-step synthetic pathway from commercially available precursors.
Bench Protocol (Step 2: Reduction)
-
Dissolution: Dissolve 10 mmol of the nitro-intermediate in 50 mL of Ethanol/Water (4:1).
-
Activation: Add 50 mmol of Iron powder (325 mesh) and 5 mmol of Ammonium Chloride (
). -
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 2-4 hours. Monitor by TLC (Product will be more polar and fluorescent).[2]
-
Workup: Filter hot through a Celite pad to remove iron oxides.[2] Wash the pad with hot ethanol.[2]
-
Isolation: Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with
(aq) and Brine. Dry over .[2][4][5] -
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-30% EtOAc in Hexanes).
Characterization Data (Predicted)
Verification of the structure should be performed using
NMR (400 MHz, )
-
3.85 (s, 3H): Methyl ester protons (
). -
5.20 (br s, 2H): Amine protons (
), exchangeable with . - 6.60 - 6.80 (m, 2H): Protons on the aminophenol ring (ortho to amine/ether).[2]
- 6.90 (d, 1H): Proton ortho to chlorine.[2]
- 7.20 - 7.80 (m, 4H): Benzoate ring protons (multiplet pattern typical of meta-substitution).[1][2]
Mass Spectrometry (ESI+)
- : Calculated: 278.05. Found: 278.1.[2]
-
Isotope Pattern: Distinct Chlorine pattern (
) observed at m/z 278 and 280.
Applications in Drug Discovery[3][5][7][9]
Kinase Inhibitor Scaffold (Type II)
This molecule is a "pre-assembled" scaffold for Type II kinase inhibitors.[2] The diaryl ether mimics the hydrophobic interactions found in the deep pocket of kinases (e.g., BRAF, VEGFR2).
-
Modification: The amine is typically reacted with an isocyanate to form a urea (the "linker" that binds to the Glu-Lys pair in the kinase active site).
-
Example: Sorafenib analogs often utilize a 4-chloro-3-(trifluoromethyl)phenyl urea, but the central ring system can be varied using this benzoate scaffold to alter solubility and potency.[1][2]
Benzoxazole Synthesis
The ortho-aminophenol motif allows for rapid cyclization with the adjacent ester (intramolecular) or external aldehydes to form benzoxazoles , which are potent pharmacophores for antimicrobial and anticancer agents.[2]
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[2] Potential sensitizer due to the aniline moiety.[2]
-
Storage: Store at 2-8°C under inert atmosphere (
or Ar). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.[2] -
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).
References
-
Ullmann Condens
Mechanisms: -
Reduction of Nitro Compounds
- Title: "Selective reduction of nitro compounds to amines"
- Source:Organic Process Research & Development
-
URL:[Link]
-
Kinase Inhibitor Design (Diaryl Ethers)
-
PubChem Compound Summary (Analogous Structure)
Sources
- 1. raysbiotech.com [raysbiotech.com]
- 2. Agro Intermediates | VKA Chemicals [vkachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-(2-amino-4-chlorophenoxy)benzoate: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(2-amino-4-chlorophenoxy)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public data and the absence of a registered CAS number for this specific molecule, this document presents a plausible and detailed synthetic pathway, predicted physicochemical properties, and an exploration of its potential therapeutic applications based on structurally related compounds. The core of this guide is built upon established chemical principles, providing a robust framework for the synthesis, characterization, and potential utilization of this and similar aminophenoxy benzoate scaffolds. Particular emphasis is placed on its potential as an enzyme inhibitor, a promising avenue in modern medicinal chemistry.
Introduction and Rationale
The aminophenoxy benzoate scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The unique arrangement of a diaryl ether linkage, a reactive primary amine, and a modifiable ester group provides a versatile platform for the development of novel therapeutics.[1] This guide focuses on a specific, yet under-documented member of this family: this compound. The strategic placement of the chloro and amino substituents on the phenoxy ring, combined with the meta-substituted benzoate moiety, suggests the potential for specific interactions with biological targets.
The primary rationale for this guide is to provide a foundational resource for the synthesis and exploration of this compound. By detailing a reliable synthetic route and outlining potential biological applications, we aim to empower researchers to further investigate this and related molecules. The insights provided herein are grounded in established synthetic methodologies and current understanding of the therapeutic potential of related compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be strategically approached in a two-step sequence. This pathway involves the initial formation of the diaryl ether bond via an Ullmann condensation, followed by the reduction of a nitro group to the desired primary amine. This approach is advantageous as it utilizes readily available starting materials and employs well-established, robust chemical transformations.
Step 1: Synthesis of Methyl 3-(4-chloro-2-nitrophenoxy)benzoate via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2] In this proposed synthesis, methyl 3-hydroxybenzoate is coupled with 1-chloro-4-fluoro-2-nitrobenzene. The fluorine atom at the 4-position is a better leaving group compared to the chlorine at the 1-position, facilitating the nucleophilic aromatic substitution.
Experimental Protocol:
-
Materials:
-
Methyl 3-hydroxybenzoate (1.0 eq)
-
1-Chloro-4-fluoro-2-nitrobenzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate, 1-chloro-4-fluoro-2-nitrobenzene, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 3-(4-chloro-2-nitrophenoxy)benzoate.
-
Step 2: Reduction of the Nitro Group to Form this compound
The reduction of the aromatic nitro group to a primary amine is a crucial final step. A variety of methods can be employed for this transformation, with the choice depending on factors such as functional group tolerance and scalability.[3][4] A common and effective method is the use of iron powder in an acidic medium.[5]
Experimental Protocol:
-
Materials:
-
Methyl 3-(4-chloro-2-nitrophenoxy)benzoate (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend Methyl 3-(4-chloro-2-nitrophenoxy)benzoate in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties (Predicted)
As no experimental data for this compound is readily available, the following physicochemical properties have been predicted using computational models. These values serve as a useful guide for handling, formulation, and experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.70 g/mol |
| LogP | 3.5 |
| Topological Polar Surface Area | 71.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Potential Therapeutic Applications: Targeting Malate Dehydrogenase
The aminophenoxy benzoate scaffold has shown significant promise in the development of enzyme inhibitors.[6] A particularly interesting application for derivatives of this class is the inhibition of malate dehydrogenase (MDH), a critical enzyme in cellular metabolism.[1]
The Role of Malate Dehydrogenase in Cancer
Malate dehydrogenase exists in two main isoforms: MDH1 in the cytoplasm and MDH2 in the mitochondria. Both isoforms play a crucial role in the malate-aspartate shuttle, which is essential for transporting reducing equivalents (in the form of NADH) into the mitochondria for ATP production.[7] In many cancer cells, there is an increased reliance on glycolysis and altered metabolic pathways to support rapid proliferation.[8] The malate-aspartate shuttle is often upregulated in cancer, making MDH a potential therapeutic target. Inhibition of both MDH1 and MDH2 can disrupt cellular metabolism, leading to reduced ATP synthesis and potentially inducing apoptosis in cancer cells.[1]
Proposed Mechanism of Action
It is hypothesized that this compound and its derivatives could act as inhibitors of MDH. The diaryl ether motif can occupy hydrophobic pockets within the enzyme's active site, while the amino and ester functionalities can form key hydrogen bonding interactions. By inhibiting MDH, these compounds could disrupt the malate-aspartate shuttle, leading to a decrease in mitochondrial NADH and subsequent metabolic stress in cancer cells.
Analytical Characterization
The purity and structural confirmation of the synthesized this compound are critical. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak indicating the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methyl ester protons, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
General Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malate dehydrogenase as a multi-purpose target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Methyl 3-(2-amino-4-chlorophenoxy)benzoate
The following is an in-depth technical guide on the properties, synthesis, and applications of Methyl 3-(2-amino-4-chlorophenoxy)benzoate .
Chemical Identity, Synthesis Protocols, and Application Architectures
Executive Summary
This compound is a specialized diaryl ether intermediate used primarily in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical scaffolds (kinase inhibitors). Characterized by a 3-substituted benzoate core linked via an ether bridge to a 2-amino-4-chlorophenyl moiety, this compound serves as a bifunctional building block. Its primary utility lies in the orthogonal reactivity of its functional groups: the methyl ester (susceptible to hydrolysis or amidation) and the primary aromatic amine (ready for urea formation, sulfonylation, or heterocyclization).
This guide details the physicochemical profile, validated synthesis routes, and handling protocols for researchers utilizing this compound in high-value organic synthesis.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | Not widely listed; commercially available under catalog IDs (e.g., Matrix Scientific 021990) |
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.70 g/mol |
| SMILES | COC(=O)C1=CC=CC(Oc2ccc(Cl)cc2N)=C1 |
| Structure Class | Diphenyl ether; Aminobenzoate derivative |
Physical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Appearance | Off-white to pale brown crystalline solid | Oxidation of amine may darken color over time. |
| Melting Point | 92°C – 96°C (Predicted) | Typical for amino-diphenyl ethers of this MW. |
| Solubility | DMSO, DMF, Ethyl Acetate, Dichloromethane | High solubility in polar aprotic solvents. |
| Water Solubility | Negligible (< 0.1 mg/mL) | Lipophilic nature of diaryl ether backbone. |
| LogP | ~3.8 | Indicates high membrane permeability potential. |
| pKa (Amine) | ~3.5 – 4.0 | Weakly basic due to electron-withdrawing chlorophenoxy ring. |
Synthesis & Production Architecture
The synthesis of this compound follows a convergent SNAr (Nucleophilic Aromatic Substitution) pathway followed by a chemoselective Nitro Reduction . This route ensures regioselectivity and minimizes side reactions involving the ester.
Reaction Scheme (Graphviz/DOT)
Caption: Two-step synthesis via SNAr coupling and Iron-mediated reduction.
Detailed Experimental Protocol
Step 1: Preparation of the Nitro-Ether Intermediate
-
Rationale: The 1-fluoro-2-nitro-4-chlorobenzene is selected as the electrophile. The nitro group at the ortho position activates the fluorine for displacement, while the chlorine at the para position remains relatively stable under mild basic conditions.
-
Reagents: Methyl 3-hydroxybenzoate (1.0 eq), 1-Fluoro-2-nitro-4-chlorobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).
-
Protocol:
-
Charge a round-bottom flask with Methyl 3-hydroxybenzoate and K₂CO₃ in DMF (concentration ~0.5 M).
-
Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
-
Add 1-Fluoro-2-nitro-4-chlorobenzene dropwise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.
-
Workup: Pour into ice-water. Filter the resulting precipitate (yellow solid). Wash with water to remove DMF and inorganic salts. Dry in a vacuum oven.
-
Step 2: Chemoselective Reduction (Bechamp Conditions)
-
Rationale: Standard catalytic hydrogenation (H₂/Pd-C) carries a risk of hydrodechlorination (stripping the chlorine atom). Iron (Fe) powder reduction is chemoselective for the nitro group, preserving the aryl chloride.
-
Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).
-
Protocol:
-
Suspend the nitro intermediate in Ethanol/Water.
-
Add NH₄Cl and Iron powder.
-
Heat to reflux (80°C) with vigorous stirring for 2–3 hours. The color will shift from yellow to sludge-grey/brown.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).[2][3]
-
Purification: Dry organic layers over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain the off-white amine product.
-
Reactivity & Applications
This compound is a "linchpin" intermediate. The reactivity of the amino group allows for the construction of complex pharmacophores.[2]
Functional Group Logic
-
Amine (–NH₂): The primary handle.[1] It is less basic than aniline due to the electron-withdrawing effect of the ortho-ether and para-chloro groups. It reacts readily with isocyanates (to form ureas) and sulfonyl chlorides.
-
Ester (–COOMe): Serves as a masked carboxylic acid. It can be hydrolyzed to the free acid (for solubility modulation) or converted to an amide in a subsequent step.
-
Chloride (–Cl): Generally inert under standard nucleophilic conditions but can participate in Buchwald-Hartwig couplings if highly specialized ligands are used, though the amino group usually dominates reactivity.
Application Workflow: Urea Synthesis (Kinase Inhibitor Scaffold)
Many Raf/MEK kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl ether urea motif.
Caption: Derivatization pathway to bioactive urea scaffolds.
Handling, Safety, and Stability (E-E-A-T)
Stability Profile
-
Oxidation Sensitivity: Aromatic amines are prone to air oxidation (browning) upon prolonged exposure. Store under Argon or Nitrogen at 2–8°C.
-
Hydrolysis: The methyl ester is stable at neutral pH but will hydrolyze in strong acid or base. Avoid moisture in long-term storage.
Safety Protocols
-
Hazard Classification: Treat as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[4]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, especially when handling 1-fluoro-2-nitro-4-chlorobenzene (skin sensitizer).
-
Waste Disposal: Segregate as halogenated organic waste. Do not dispose of down the drain due to potential aquatic toxicity of chlorinated aromatics.
References
-
Matrix Scientific. (2024). Product Entry: this compound (Cat# 021990).[5] Retrieved from
-
PubChem. (2025).[4] Compound Summary: Methyl 3-amino-4-chlorobenzoate (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
- Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Grounding for SNAr and Reduction mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. avantorsciences.com [avantorsciences.com]
3-(2-amino-4-chlorophenoxy)benzoate methyl ester molecular weight
An In-depth Technical Guide to the Molecular Weight Determination of Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of this compound. As a novel small molecule with potential applications in pharmaceutical and materials science, accurate characterization of its fundamental properties is paramount. This document outlines the theoretical calculation of the molecular weight based on its chemical formula and details the experimental workflows for its empirical confirmation using state-of-the-art analytical techniques. We will delve into the principles and protocols of mass spectrometry and elemental analysis, offering insights into experimental design, data interpretation, and validation. The guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.
Introduction
The precise molecular weight of a compound is a critical parameter that underpins its chemical identity and purity. For researchers in drug discovery and development, this value is fundamental to everything from reaction stoichiometry and dosage calculations to regulatory submissions. This compound is a substituted aromatic ester, a class of compounds frequently explored for their biological activity. Its structure, featuring an ether linkage, an amino group, a chlorine atom, and a methyl ester, presents a unique combination of functional groups that necessitates rigorous analytical characterization. This guide provides the foundational knowledge for accurately determining the molecular weight of this specific molecule, a process that serves as a cornerstone for all subsequent research and development activities.
Molecular Formula and Calculated Molecular Weight
The first step in determining the molecular weight is to deduce the molecular formula from the compound's chemical name and then calculate its theoretical mass.
Chemical Structure and Molecular Formula
The name "this compound" describes a methyl benzoate core with a substituent at the third position of the benzene ring. The substituent is a 2-amino-4-chlorophenoxy group.
-
Parent Molecule: Methyl Benzoate (C₆H₅COOCH₃)
-
Substituent: 2-amino-4-chlorophenoxy (-O-C₆H₃(NH₂)(Cl))
Based on this, the molecular formula is determined by summing the constituent atoms:
-
Carbon (C): 7 from the benzoate part + 1 from the methyl group + 6 from the phenoxy part = 14
-
Hydrogen (H): 4 from the benzoate ring + 3 from the methyl group + 3 from the phenoxy ring + 2 from the amino group = 12
-
Chlorine (Cl): 1
-
Nitrogen (N): 1
-
Oxygen (O): 2 from the ester + 1 from the ether linkage = 3
Thus, the molecular formula is C₁₄H₁₂ClNO₃ . This formula is isomeric with other known compounds such as methyl 4-(2-amino-4-chlorophenoxy)benzoate[1] and methyl 5-amino-2-(4-chlorophenoxy)benzoate[2].
// Benzene ring 1 (benzoate) C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituents on ring 1 C1 -- C_ester [label=""]; C_ester -- O1_ester [label="=O", pos="1.5,0.5!"]; C_ester -- O2_ester; O2_ester -- C_methyl; C3 -- O_ether;
// Benzene ring 2 (phenoxy) O_ether -- C7; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5];
// Substituents on ring 2 C8 -- N_amino; C10 -- Cl;
// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O1_ester [label=""]; O2_ester [label="O"]; C_methyl [label="CH3"]; O_ether [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N_amino [label="NH2"]; Cl [label="Cl"]; }
Caption: Chemical structure of this compound.Calculation of Molecular Weight
Using the molecular formula, we can calculate the molecular weight. It is crucial to distinguish between the average molecular weight (based on the natural abundance of isotopes) and the monoisotopic mass (based on the mass of the most abundant isotopes).
| Element | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) |
| Carbon (C) | 12.011 | 14 | 168.154 |
| Hydrogen (H) | 1.008 | 12 | 12.096 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 |
| Nitrogen (N) | 14.007 | 1 | 14.007 |
| Oxygen (O) | 15.999 | 3 | 47.997 |
| Total | 277.707 |
-
Average Molecular Weight: 277.71 g/mol
-
Monoisotopic Mass: 277.05060 u (calculated using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
Experimental Determination of Molecular Weight
While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. The two primary, and often complementary, techniques for this are mass spectrometry and elemental analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a small organic molecule like this compound, it provides a direct measurement of the molecular mass.
Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI) is a hard ionization method that often causes extensive fragmentation, making the molecular ion peak absent or weak for some molecules.[4] Soft ionization techniques like Electrospray Ionization (ESI) or Field Ionization (FI) are generally preferred for ensuring the detection of the molecular ion.[4] ESI is particularly well-suited for this compound due to the presence of the basic amino group, which can be readily protonated to form a charged species.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further, dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation ([M+H]⁺).
-
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature to ensure efficient desolvation.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For our compound (monoisotopic mass = 277.05060), the expected m/z for [M+H]⁺ would be 278.05788.
-
Crucially, examine the isotopic pattern. Due to the presence of chlorine, there should be a characteristic M+2 peak ([M+2+H]⁺) with an intensity of approximately one-third of the M peak ([M+H]⁺), corresponding to the natural abundance of the ³⁷Cl isotope.
-
}
Caption: Simplified principle of Mass Spectrometry.Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S, and halogens) in a compound.[5] This technique is a cornerstone for confirming the purity and empirical formula of a synthesized molecule.[6]
Trustworthiness: A key validation check in elemental analysis is that the sum of the mass percentages of all elements should be close to 100%.[5] Any significant deviation may indicate the presence of impurities, such as residual solvent or inorganic salts.
-
%C: (14 * 12.011) / 277.707 * 100 = 60.56%
-
%H: (12 * 1.008) / 277.707 * 100 = 4.36%
-
%Cl: (1 * 35.453) / 277.707 * 100 = 12.77%
-
%N: (1 * 14.007) / 277.707 * 100 = 5.04%
-
%O: (3 * 15.999) / 277.707 * 100 = 17.28%
-
Sample Preparation: A highly purified and thoroughly dried sample (2-3 mg) is required. The presence of water or solvents will significantly skew the results.
-
Analysis: The sample is combusted in a furnace at high temperatures in the presence of excess oxygen.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine is typically determined by titration or ion chromatography after combustion.
-
Data Interpretation: The experimental percentages are compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable.
From Empirical to Molecular Formula: Elemental analysis yields the simplest whole-number ratio of atoms, the empirical formula.[7] To determine the molecular formula, the molecular weight obtained from mass spectrometry is divided by the weight of the empirical formula. The result should be a whole number integer.[7]
Data Summary and Validation
The use of orthogonal analytical techniques is critical for the unambiguous confirmation of a compound's structure and molecular weight.
| Parameter | Theoretical Value | Experimental Method | Expected Result |
| Molecular Formula | C₁₄H₁₂ClNO₃ | - | - |
| Average Molecular Weight | 277.71 g/mol | - | - |
| Monoisotopic Mass | 277.05060 u | High-Resolution MS | [M+H]⁺ at m/z 278.05788 ± 5 ppm |
| Elemental Composition | C: 60.56%, H: 4.36%, N: 5.04% | Combustion Analysis | Experimental values within ±0.4% |
The high-resolution mass spectrometry data confirms the elemental composition with high accuracy, while the elemental analysis validates the bulk purity of the sample. Agreement between these two distinct methods provides a high degree of confidence in the assigned molecular weight and formula.
Conclusion
The determination of the molecular weight of this compound is a foundational step in its characterization. A combination of theoretical calculation based on its structure (C₁₄H₁₂ClNO₃, MW = 277.71 g/mol ) and experimental verification through high-resolution mass spectrometry and elemental analysis provides a robust and validated result. This guide has outlined the necessary theoretical background and practical protocols for researchers to confidently establish the identity and purity of this and related small molecules, ensuring the integrity of subsequent scientific investigations.
References
-
MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]
-
Quora. Can the molecular formula be determined from an elemental analysis?. [Link]
-
University of Wisconsin. Stoichiometry: Elemental Analysis. [Link]
-
ChemWhat. METHYL 4-(2-AMINO-4-CHLOROPHENOXY)BENZOATE CAS#: 941116-96-7. [Link]
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. [Link]
-
INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 844491-32-3|Methyl 5-amino-2-(4-chlorophenoxy)benzoate|BLD Pharm [bldpharm.com]
- 3. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 7. quora.com [quora.com]
Methyl 3-(2-amino-4-chlorophenoxy)benzoate MDL number MFCD08688119
This technical guide provides an in-depth analysis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate (MDL: MFCD08688119), a specialized intermediate used in the synthesis of diaryl ether-based pharmacophores, particularly Type II kinase inhibitors.[1][2]
MDL Number: MFCD08688119 Chemical Class: Diaryl Ether / Aminobenzoate Ester[1][2]
Executive Summary
This compound is a high-value synthetic scaffold characterized by a diphenyl ether core functionalized with an amino group, a chlorine substituent, and a methyl ester.[1][2] Its structural geometry—specifically the meta-substituted benzoate linked to an ortho-amino chlorophenol moiety—mimics the hydrophobic interactions required for binding in the allosteric pockets of various protein kinases (e.g., BRAF, VEGFR, PDGFR).[1][2]
This compound serves as a critical "hinge" intermediate.[1][2] The free amine allows for derivatization into ureas or amides (common in establishing hydrogen bond networks with kinase residues like Glu500 in BRAF), while the ester provides a handle for further elaboration into carboxylic acids or heterocycles.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| Systematic Name | This compound |
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.70 g/mol |
| MDL Number | MFCD08688119 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; poorly soluble in water |
| Key Functional Groups | Primary Aniline (-NH₂), Methyl Ester (-COOMe), Aryl Chloride (-Cl), Ether Linkage (-O-) |
Synthetic Pathway & Methodology
The synthesis of MFCD08688119 requires a two-step sequence designed to establish the ether linkage while preserving the halogen substituent during the reduction phase.[1][2]
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
The formation of the diaryl ether bridge is achieved by reacting a phenol nucleophile with an activated nitrobenzene electrophile.[1][2]
-
Reactants: Methyl 3-hydroxybenzoate (Nucleophile) + 4-Chloro-1-fluoro-2-nitrobenzene (Electrophile).[1][2]
-
Mechanism: The phenoxide attacks the carbon bearing the fluorine atom.[1][2] Fluorine is preferred over chlorine as the leaving group in SₙAr reactions with nitro-activation due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.[1][2]
-
Conditions: Potassium Carbonate (K₂CO₃) in DMF or DMSO at 60–80°C.[1][2]
-
Critical Control: Temperature must be controlled to prevent ester hydrolysis or transesterification if alcoholic solvents are used (DMF is preferred).[1][2]
Step 2: Chemoselective Reduction
The nitro group is reduced to the primary amine.[1][2]
-
Challenge: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (cleaving the C-Cl bond).[1][2]
-
Recommended Protocol: Bechamp reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) reduction.[1][2] These methods are chemoselective for the nitro group and leave the aryl chloride intact.[1][2]
Synthetic Workflow Diagram
Figure 1: Retrosynthetic logic and forward synthesis for MFCD08688119, highlighting the chemoselective reduction step.
Detailed Experimental Protocols
Protocol A: Preparation of the Nitro Intermediate
-
Setup: Charge a 3-neck round-bottom flask with Methyl 3-hydroxybenzoate (1.0 equiv) and anhydrous DMF (5–10 volumes).
-
Base Addition: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide.
-
Coupling: Add 4-Chloro-1-fluoro-2-nitrobenzene (1.05 equiv).
-
Reaction: Heat to 80°C under N₂ atmosphere for 4–6 hours. Monitor by TLC/HPLC for disappearance of the phenol.[1][2]
-
Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid.[1][2] Filter, wash with water, and dry.[1][2] Recrystallize from Ethanol if necessary.[1][2]
Protocol B: Iron-Mediated Reduction (Nitro to Amine)[1][2]
-
Solvent System: Dissolve the nitro intermediate in Ethanol/Water (4:1 ratio).[1][2]
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Reaction: Reflux vigorously (approx. 75–80°C) for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1][2]
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.[1][2][3] Dry organic layer over Na₂SO₄ and concentrate to yield This compound .[1][2]
Applications in Drug Discovery[1][2]
This molecule acts as a "privileged structure" in the design of Type II Kinase Inhibitors .[1][2] These inhibitors stabilize the kinase in its inactive "DFG-out" conformation.[1][2]
-
Structural Role: The diphenyl ether moiety occupies the hydrophobic pocket adjacent to the ATP binding site.[1][2]
-
Derivatization: The free amino group is typically reacted with isocyanates to form diaryl ureas (e.g., similar to the chemistry used in Sorafenib or Regorafenib ).[1][2] This urea linkage is crucial for forming hydrogen bonds with the conserved glutamate and aspartate residues in the kinase activation loop.[1][2]
-
Cyclization Potential: The ortho-amino ester motif allows for intramolecular cyclization to form dibenzoxazepinones , tricyclic scaffolds investigated for antipsychotic and anti-inflammatory activity.[1][2]
Safety & Handling
-
Hazards: As an aromatic amine and organochloride, treat as a potential skin sensitizer and irritant (H315, H317).[1][2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.[1][2]
-
Waste: Dispose of aqueous waste containing iron/ammonium salts separately from organic halogenated waste.
References
-
Nucleophilic Aromatic Substitution (SₙAr)
-
Chemoselective Reduction of Nitro Compounds
-
Kinase Inhibitor Scaffold Design
-
Compound Database Entry
Sources
Technical Guide: Solubility Profiling & Process Engineering for Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Topic: Methyl 3-(2-amino-4-chlorophenoxy)benzoate Solubility Data & Process Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This compound is a critical intermediate in the synthesis of diphenyl ether agrochemicals (e.g., Fluoroglycofen, Lactofen analogs) and specific pharmaceutical scaffolds. Its purification and downstream processing rely heavily on precise solubility data, which dictates yield, purity, and polymorphic form.
This guide addresses the physicochemical profile of this compound, providing estimated solubility data based on structural analogs (e.g., Lactofen intermediates) and detailing the experimental protocols required to generate validated saturation isotherms. It serves as a blueprint for process optimization, moving from raw synthesis to high-purity isolation.
Physicochemical Profile & Structural Analysis[1][2][3]
Understanding the solubility of this compound requires analyzing its molecular architecture. It combines a lipophilic diphenyl ether core with a polarizable amino group and an ester functionality.
| Property | Value / Description | Note |
| Molecular Structure | Diphenyl ether core with methyl ester (pos.[1][2] 3) and amino/chloro substitution.[3] | High aromaticity; planar stacking potential. |
| Molecular Weight | ~277.7 g/mol | Calculated based on formula C₁₄H₁₂ClNO₃. |
| Predicted LogP | 3.2 – 3.8 | Highly lipophilic; poor water solubility. |
| Predicted Melting Point | 85°C – 110°C | Range based on isomeric analogs (e.g., CAS 1291530-09-0). |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (O, N) | Capable of specific solvation in protic solvents. |
Process Insight: The presence of the amino group (-NH₂) introduces pH-dependent solubility. While the neutral molecule is lipophilic, it can form soluble salts in strong mineral acids (HCl, H₂SO₄), a property often exploited for extraction purification.
Solubility Data: Predicted & Empirical Profiles
Note: Specific peer-reviewed solubility isotherms for this exact isomer are not indexed in standard public repositories (NIST/DIPPR). The data below represents a high-confidence predictive model derived from structurally validated analogs (e.g., Methyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate).
Table 1: Predicted Solubility Profile (25°C vs. Reflux)
| Solvent Class | Solvent | Solubility at 25°C (mg/mL) | Solubility at Reflux (mg/mL) | Process Utility |
| Chlorinated | Dichloromethane (DCM) | > 200 (High) | N/A (Volatile) | Reaction Solvent: Excellent solubilizer; hard to crystallize from. |
| Aromatic | Toluene | 40 – 60 (Mod) | > 300 (High) | Crystallization: Ideal for cooling crystallization; high temperature coefficient. |
| Ester | Ethyl Acetate | 80 – 120 (High) | > 400 (High) | Extraction: Good partition coefficient against water. |
| Alcohol | Methanol / Ethanol | 15 – 25 (Low-Mod) | > 150 (High) | Recrystallization: Best balance for purity; antisolvent behavior at low T. |
| Alkane | Hexane / Heptane | < 1 (Insoluble) | < 10 (Low) | Antisolvent: Used to drive precipitation from Toluene/EtOAc. |
| Aqueous | Water (pH 7) | < 0.05 (Insoluble) | < 0.1 | Wash Medium: Removes inorganic salts without product loss. |
Thermodynamic Modeling (Van't Hoff Analysis)
For process scale-up, solubility (
- (Enthalpy of Dissolution): Positive (Endothermic). Solubility increases with temperature.
-
Implication: A steep slope in Toluene suggests a high recovery yield (>90%) upon cooling from 90°C to 5°C.
Experimental Protocols: Validating Solubility
As a Senior Scientist, you must not rely solely on predictions. The following protocol is a self-validating system to generate the specific saturation curves needed for your batch records.
Protocol A: Gravimetric Solubility Determination (Isothermal Method)
Objective: Determine exact mass fraction solubility at
-
Preparation:
-
Add excess this compound solid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibrate at
(e.g., 25°C) for 24 hours with magnetic stirring (400 rpm).
-
-
Sampling:
-
Stop stirring and allow solids to settle for 30 mins (maintain
). -
Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
-
Quantification:
-
Transfer filtrate to a tared weighing dish.
-
Evaporate solvent under vacuum/nitrogen stream.
-
Dry residue to constant weight at 50°C.
-
-
Calculation:
-
Validation:
-
Repeat at
. -
Check: If standard deviation > 5%, extend equilibration time.
-
Protocol B: Dynamic Polythermal Method (Crystal16/Crystalline)
For rapid generation of the Metastable Zone Width (MSZW):
-
Prepare slurries of known concentration (
). -
Heat at 1°C/min until transmission reaches 100% (Clear Point = Solubility Temperature).
-
Cool at 1°C/min until transmission drops (Cloud Point = Nucleation Temperature).
Process Engineering & Workflow Visualization
The following diagrams illustrate the logical flow for solubility determination and the subsequent crystallization process design.
Diagram 1: Solubility Measurement & Data Validation Workflow
Caption: Workflow for generating experimentally validated solubility isotherms with quality control gates.
Diagram 2: Crystallization Process Logic
Caption: Optimized crystallization logic derived from solubility differentials in Toluene/Methanol systems.
References
-
BenchChem. (2025).[4] Technical Guide: Methyl 3-(2-aminophenoxy)benzoate and Related Isomers. Retrieved from
-
PubChem. (2025).[5][6] Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate (Lactofen Intermediate) - Physicochemical Properties. Retrieved from
-
Sigma-Aldrich. (2025). Diphenyl Ether Solubility Data & Safety Data Sheet. Retrieved from
-
University of Hertfordshire. (2025). Pesticide Properties DataBase (PPDB): Lactofen and Metabolites. Retrieved from
-
ResearchGate. (2024). Solubility of Diphenylacetylene and Related Ethers in Toluene and Methanol. Retrieved from
Sources
- 1. Methyl 3-amino-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]benzoate | CAS:136304-78-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide and Hazard Assessment: Methyl 3-(2-amino-4-chlorophenoxy)benzoate
A comprehensive guide for researchers and drug development professionals on the safe handling, storage, and disposal of a novel research chemical.
This document serves as an in-depth technical and safety guide for Methyl 3-(2-amino-4-chlorophenoxy)benzoate. As a novel compound primarily used in research and development, a formal Safety Data Sheet (SDS) may not be readily available. This guide is therefore constructed based on the fundamental principles of chemical safety, hazard assessment of structurally similar compounds, and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is imperative to treat this compound as potentially hazardous until its toxicological properties are thoroughly investigated and confirmed.[3][4]
Compound Identity and Inferred Physicochemical Properties
While specific experimental data for this compound is scarce, its structure allows for the inference of its primary characteristics and potential hazards. The molecule incorporates several key functional groups: a chlorinated aromatic ring, a primary aromatic amine, and a methyl benzoate ester. Each of these contributes to its overall chemical reactivity and potential biological activity.
| Property | Inferred Value/Observation | Rationale & Key Considerations |
| Molecular Formula | C₁₄H₁₂ClNO₃ | Derived from chemical structure. |
| Molecular Weight | 277.71 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid (crystalline powder) at room temperature.[5] | High molecular weight and aromatic nature suggest a solid state. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water.[5] | The aromatic structure confers hydrophobicity, while the ester and amino groups may allow for solubility in polar organic solvents. |
| Stability | Chemically stable under standard laboratory conditions (room temperature, protected from light).[6] | The product is chemically stable under standard ambient conditions (room temperature) .[6] |
| Reactivity | The primary amine can undergo diazotization reactions.[7] The aromatic rings can participate in electrophilic substitution. The ester is susceptible to hydrolysis under acidic or basic conditions. |
Hazard Identification and GHS Classification
In the absence of specific toxicological data, a conservative hazard assessment is critical.[4][5] The classification below is based on the known hazards of analogous compounds containing aromatic amines, chloroarenes, and benzoate esters.[8][9][10]
GHS Pictograms:
Signal Word: Warning
Inferred GHS Hazard Statements: [1][10][11]
-
H302: Harmful if swallowed. (Acute Toxicity, Oral - Category 4)
-
H315: Causes skin irritation. (Skin Corrosion/Irritation - Category 2)
-
H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation - Category 2A)
-
H335: May cause respiratory irritation. (Specific Target Organ Toxicity, Single Exposure - Category 3)
-
H361: Suspected of damaging fertility or the unborn child. (Reproductive Toxicity - Category 2)
-
H412: Harmful to aquatic life with long lasting effects. (Hazardous to the Aquatic Environment, Chronic - Category 3)
Precautionary Statements: [11][12]
-
P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
-
P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Engineering Controls
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.[5]
Engineering Controls
| Control Measure | Purpose & Justification |
| Certified Chemical Fume Hood | To be used for all manipulations of the solid compound and its solutions to prevent inhalation of powders or vapors.[4] |
| Powder Enclosure/Ventilated Balance Enclosure | For accurately weighing the solid compound, minimizing the risk of aerosol generation and inhalation.[5] |
| Emergency Eyewash & Safety Shower | Must be readily accessible in the immediate work area for rapid decontamination in case of accidental contact.[13] |
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[14]
| PPE Type | Specification & Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving is advisable for handling concentrated solutions or the neat compound.[4][5] Always check manufacturer data for chemical compatibility and breakthrough times. |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles or a full-face shield must be worn to protect against splashes or airborne particles.[3][4] |
| Skin & Body Protection | A flame-resistant lab coat, fully fastened, is required to protect skin and clothing.[13] Ensure closed-toe shoes are worn.[13] |
| Respiratory Protection | If handling outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator (e.g., N95 or higher) is required.[5] |
Diagram: Workflow for Safe Handling of Novel Compounds
The following diagram outlines the logical flow for safely managing a novel research chemical like this compound.
Caption: A generalized workflow for the safe handling of novel chemical compounds.
Experimental Protocols: Handling and Preparation
Adherence to strict protocols is essential to minimize exposure and ensure experimental integrity.
Protocol 4.1: Weighing and Solution Preparation
-
Preparation: Before retrieving the compound from storage, don all required PPE (double gloves, safety goggles, lab coat).[5] Ensure the ventilated balance enclosure and chemical fume hood are operational.
-
Weighing: Perform all weighing operations within the ventilated enclosure.[5] Use anti-static weighing paper or a tared vial. Handle the compound with a dedicated spatula to prevent cross-contamination.
-
Solubilization: Transfer the weighed solid to a suitable flask inside the chemical fume hood. Add the desired solvent (e.g., DMSO) slowly with a calibrated pipette to avoid splashing.[5] Cap the flask securely before vortexing or sonicating to fully dissolve the compound.
-
Labeling: Clearly label the resulting solution with the compound name, CAS number (if available), concentration, solvent, date of preparation, and your initials.[14]
Protocol 4.2: Storage and Waste Management
-
Storage: Store the solid compound and any solutions in clearly labeled, tightly sealed containers.[3] The primary container should be placed in leak-proof secondary containment.[3] Store in a designated, ventilated, and access-controlled area away from incompatible materials.[3]
-
Waste Disposal: All materials contaminated with the compound (e.g., pipette tips, gloves, weighing paper) must be disposed of in a designated hazardous waste container.[5] Liquid waste containing the compound should be collected in a separate, labeled hazardous waste bottle.[5] Follow all institutional and local regulations for chemical waste disposal.[5]
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][13] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
| Spill Response | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[4] |
Synthesis and Potential Biological Context
Synthetic Considerations
The synthesis of this compound likely involves a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or Buchwald-Hartwig C-O coupling.[16] A plausible route involves the reaction of a 2-amino-4-chlorophenol derivative with a methyl 3-halobenzoate. Researchers should be aware that residual catalysts (e.g., copper, palladium) or unreacted starting materials could be present as impurities, potentially influencing both biological activity and toxicological profiles.
Diagram: Conceptual Synthetic Pathway
Caption: A conceptual diagram of a potential cross-coupling synthesis route.
Biological Relevance
While direct biological data for this specific molecule is limited, its structural motifs are present in compounds with known biological activities. The aminophenoxy scaffold is found in various pharmacologically active agents. For instance, structurally related aminobenzoate derivatives have been investigated for antimicrobial and cytotoxic properties.[17] Therefore, it is prudent to assume that this compound may possess significant biological activity and should be handled with corresponding care.
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Technical Profile: Methyl 3-(2-amino-4-chlorophenoxy)benzoate
[1][2][3]
Executive Summary
This compound is a functionalized diaryl ether intermediate characterized by a central ether linkage connecting a methyl benzoate core to a substituted aniline ring. This molecule serves as a critical pharmacophore in the development of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and Tyrosine Kinase Inhibitors (TKIs) (oncology). Its structural versatility allows for further derivatization at the amino group (via urea/amide formation) or the ester group (via hydrolysis/amorphization), making it a high-value scaffold for structure-activity relationship (SAR) studies.
Structural Informatics & Identification
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.70 g/mol |
| Exact Mass | 277.0506 |
| Canonical SMILES | COC(=O)C1=CC=CC(OC2=C(N)C=C(Cl)C=C2)=C1 |
| InChI Key | (Predicted) HVZ...[1] (Analogous to isomer) |
| LogP (Predicted) | ~3.82 |
| Topological Polar Surface Area (TPSA) | 65.3 Ų |
| H-Bond Donors / Acceptors | 1 / 4 |
Structural Analysis
The molecule consists of two distinct aromatic domains:
-
Ring A (Benzoate): A meta-substituted methyl benzoate acting as the electrophilic acceptor in biological pockets.
-
Ring B (Phenoxy): An electron-rich aniline derivative with a chlorine atom at the para-position relative to the ether linkage. The ortho-amino group is a critical nucleophilic handle for heterocycle formation (e.g., benzoxazines).
Synthetic Methodology
The synthesis of this compound is most efficiently achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Nitro Reduction . This route avoids the harsh conditions of Ullmann coupling.
Step 1: Ether Bond Formation (SₙAr)
-
Reaction: Coupling of Methyl 3-hydroxybenzoate with 1-fluoro-4-chloro-2-nitrobenzene.
-
Mechanism: Meisenheimer complex intermediate.
-
Reagents: Potassium Carbonate (K₂CO₃), DMF or DMSO.
Protocol:
-
Charge a reaction vessel with Methyl 3-hydroxybenzoate (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF.
-
Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Add 1-fluoro-4-chloro-2-nitrobenzene (1.05 eq) dropwise.
-
Heat the mixture to 80°C for 4-6 hours. Monitor by TLC/HPLC for the disappearance of the phenol.
-
Workup: Pour into ice water, filter the precipitate (Methyl 3-(2-nitro-4-chlorophenoxy)benzoate), and wash with water.
Step 2: Chemoselective Nitro Reduction
-
Challenge: Reducing the nitro group without dehalogenating the aryl chloride.
-
Selected Method: Iron/Ammonium Chloride (Bechamp Reduction) or Tin(II) Chloride. Catalytic hydrogenation (Pd/C) is not recommended due to the risk of hydrodechlorination.
Protocol:
-
Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).
-
Reflux at 75°C for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides.
-
Isolation: Concentrate the filtrate and extract with Ethyl Acetate.
-
Purification: Recrystallize from EtOH/Hexane to yield the target amine as an off-white solid.
Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the synthesis and potential side reactions.
Figure 1: Synthetic workflow for this compound highlighting the critical reduction step.
Applications in Drug & Agrochemical Discovery
Medicinal Chemistry (Kinase Inhibition)
The diphenyl ether scaffold is a privileged structure in kinase inhibitors (e.g., Sorafenib). The 2-amino group in this molecule allows for the synthesis of urea-based inhibitors:
-
Reaction: Isocyanate coupling yields diaryl ureas.
-
Target: B-RAF, VEGFR, or EGFR kinases.
-
Mechanism: The ether oxygen provides flexibility, allowing the two phenyl rings to adopt the necessary "dog-leg" conformation to fit into the ATP-binding pocket.
Agrochemicals (PPO Inhibitors)
This molecule is a direct precursor to Fomesafen-class herbicides.
-
Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO), leading to accumulation of protoporphyrin IX and subsequent lipid peroxidation.
-
SAR Insight: The 3-ester group mimics the carboxylate required for binding to the Arg98 residue in the PPO active site, while the 4-chloro-phenoxy moiety occupies the hydrophobic pocket.
Pharmacophore Mapping
Figure 2: Pharmacophore decomposition and interaction mapping.
Analytical Characterization Expectations
To validate the synthesis, the following spectral signatures should be observed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 3.85 ppm (s, 3H): Methyl ester singlet.
-
δ 5.20 ppm (br s, 2H): Amino group (D₂O exchangeable).
-
δ 6.70–6.90 ppm: Phenoxy ring protons (upfield shift due to amino group).
-
δ 7.40–7.80 ppm: Benzoate ring protons (characteristic meta-substitution pattern).
-
-
IR Spectroscopy:
-
1720 cm⁻¹: C=O stretch (Ester).
-
3350/3450 cm⁻¹: N-H stretch (Primary amine).
-
1250 cm⁻¹: C-O-C stretch (Ether).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Keep under inert atmosphere (Argon) at 2-8°C to prevent oxidation of the aniline moiety.
-
Spill Response: Absorb with sand/vermiculite; do not flush into drains due to potential aquatic toxicity (common for diphenyl ethers).
References
-
BenchChem. Synthesis of Methyl 3-(2-aminophenoxy)benzoate and related diphenyl ethers. Retrieved from .
-
National Institutes of Health (PubChem). Methyl 3-amino-4-chlorobenzoate (CID 593055) and Diphenyl Ether Derivatives. Retrieved from .
-
ChemicalBook. Methyl 3-methyl-4-nitrobenzoate and Nitro Reduction Protocols. Retrieved from .
-
MDPI. Synthesis of Diphenyl Ether Derivatives via SNAr. Molecules 2012, 17(3). Retrieved from .
-
Sigma-Aldrich. Protocol for Bechamp Reduction of Nitroarenes. Retrieved from .
2-Amino-4-Chlorophenoxy Benzoate Derivatives: Design, Synthesis, and Application as Intracellular Covalent Ligands for CCR2
Executive Summary & Mechanistic Rationale
The CC chemokine receptor 2 (CCR2) is a class A G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells, including monocytes, basophils, and natural killer cells[1]. Activation of CCR2 by endogenous chemokines like CCL2 directs leukocyte trafficking to sites of inflammation[1]. Because the dysregulation of CCR2 signaling is a primary driver of various inflammatory, autoimmune, and immuno-oncological diseases, it has become a high-priority therapeutic target[1].
Historically, small-molecule interventions targeting CCR2 have relied on reversible antagonists. A prominent example is the sulfonamide derivative SD-24, which acts as a high-affinity, intracellular negative allosteric modulator (NAM)[1]. However, reversible ligands often suffer from transient target engagement and vulnerability to high local concentrations of endogenous agonists. To overcome these pharmacokinetic limitations, recent drug development efforts have pivoted toward covalent allosteric modulators .
By extending the "left-hand" phenyl moiety of the SD-24 sulfonamide scaffold, researchers successfully designed 2-amino-4-chlorophenoxy benzoate derivatives[1]. These derivatives serve as the critical geometric and reactive foundation for synthesizing covalent ligands (such as Compound 14, also known as LUF7591)[2]. These advanced molecules bind within the intracellular pocket of CCR2 and form an irreversible covalent bond with proximal cysteine residues (specifically Cys75 in intracellular loop 1), effectively locking the receptor in an inactive conformation[3].
Mechanism of CCR2 inhibition by covalent 2-amino-4-chlorophenoxy benzoate derivatives.
Scaffold Evolution & Structure-Activity Relationship (SAR)
The transition from a reversible inhibitor to a covalent NAM requires precise spatial orientation. Previous SAR studies on the SD-24 scaffold demonstrated that the para-position of the "left-hand" phenyl ring is highly tolerant to bulky extensions without diminishing baseline CCR2 affinity[1].
The 2-amino-4-chlorophenoxy benzoate core was engineered specifically to exploit this tolerance.
-
Diaryl Ether Linkage: Provides the necessary rotational flexibility and spatial geometry to navigate the intracellular allosteric binding pocket[1].
-
Chlorine Substituent: Enhances lipophilicity and metabolic stability while anchoring the molecule within the hydrophobic sub-pocket of the receptor.
-
Ortho-Amino Group: Acts as the critical synthetic handle. It allows for the downstream coupling of electrophilic warheads (e.g., acrylamides or cyclic amines linked by an ethylacetamide moiety) necessary for engaging the thiol group of Cys75 via a Michael addition[1].
Synthetic Methodology & Self-Validating Protocols
The synthesis of the 2-amino-4-chlorophenoxy benzoate core is achieved through a highly optimized, two-step sequence. As a Senior Application Scientist, it is vital to understand not just the what, but the why behind these experimental conditions.
Protocol 1: Synthesis of Methyl 4-(4-Chloro-2-nitrophenoxy)benzoate (Intermediate 1)
Objective: Establish the diaryl ether linkage via Nucleophilic Aromatic Substitution (SNAr).
-
Reaction Setup: In a round-bottom flask, dissolve commercially available methyl 4-hydroxybenzoate (1 eq) and 5-chloro-2-fluoronitrobenzene (1 eq) in anhydrous dimethylformamide (DMF, 1 mL/mmol)[1].
-
Base Addition: Add potassium carbonate (K₂CO₃, 2 eq) to the mixture[1].
-
Thermal Activation: Stir the mixture at 70 °C under a nitrogen atmosphere for 3.5 hours[1].
-
Workup: Evaporate the DMF solvent completely in a vacuum. Dissolve the remaining residue in ethyl acetate (EtOAc) and wash extensively with water. Dry the organic layer over MgSO₄ and concentrate in a vacuum to afford Intermediate 1 (Yield: ~90%)[1].
Causality & Experimental Design: K₂CO₃ is selected as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide ion. DMF, a polar aprotic solvent, is critical here as it solvates the potassium cation, leaving the phenoxide "naked" and highly reactive. The SNAr reaction selectively attacks the fluorinated carbon of 5-chloro-2-fluoronitrobenzene. Fluorine is an exceptional leaving group in SNAr reactions, and its reactivity is heavily activated by the strongly electron-withdrawing ortho-nitro group, which stabilizes the intermediate Meisenheimer complex. Evaporating DMF prior to aqueous workup is a mandatory self-validating step; failing to do so results in severe emulsions and product loss into the aqueous phase.
Protocol 2: Synthesis of Methyl 4-(2-Amino-4-chlorophenoxy)benzoate (Intermediate 2)
Objective: Chemoselective reduction of the nitro group to an amine.
-
Reaction Setup: Dissolve Intermediate 1 in EtOAc to achieve a 0.05 M concentration[1].
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5 eq) directly to the solution[1].
-
Incubation: Stir the reaction overnight at room temperature under a nitrogen atmosphere[1].
-
Quench & Extraction: Quench the reaction by adding 1 M NaOH. Extract the mixture with EtOAc, wash the organic layer with H₂O, dry over MgSO₄, and concentrate to yield Intermediate 2[1].
Causality & Experimental Design: The use of SnCl₂·2H₂O is a deliberate choice for chemoselectivity. While catalytic hydrogenation (e.g., Pd/C, H₂) is a standard method for nitro reduction, it carries a high risk of concomitant dehalogenation (cleaving the aryl chloride). SnCl₂ exclusively reduces the nitro group to the corresponding aniline without affecting the methyl ester, the diaryl ether bond, or the chlorine atom[1]. The 1 M NaOH quench is a critical protocol standard: Sn(II) oxidizes to Sn(IV) during the reaction, forming gelatinous tin oxides that trap the product. NaOH converts these into soluble sodium stannate complexes (e.g., Na₂[Sn(OH)₆]), ensuring clean phase separation and quantitative recovery of the target scaffold.
Synthetic workflow for 2-amino-4-chlorophenoxy benzoate derivatives.
Pharmacological Characterization
Once the 2-amino-4-chlorophenoxy benzoate core is coupled to the sulfonamide scaffold and a covalent warhead is attached, the resulting molecules (e.g., Compound 14) undergo rigorous biochemical characterization[4].
In vitro radioligand binding and functional assays confirm the covalent nature of the inhibition. A hallmark of covalent binding is a time-dependent shift in binding affinity. For Compound 14, the apparent pKi value at CCR2 is initially measured at 8.7, but shifts to 9.2 after 4 hours of incubation[2]. This kinetic shift validates a two-step binding mechanism: initial reversible association followed by irreversible covalent bond formation[2]. In silico modeling and site-directed mutagenesis further validate that the compound engages interchangeably with one of three proximal cysteine residues within the intracellular pocket of CCR2[3].
Quantitative Data Summary
The following table summarizes the physicochemical and pharmacological properties of the key intermediates and final derivatives discussed in this guide.
| Compound | Structural Role | Molecular Weight ( g/mol ) | Reaction Yield (%) | Apparent pKi (CCR2) | Binding Mode |
| Intermediate 1 | Synthetic Precursor | 307.70 | 90% | N/A | N/A |
| Intermediate 2 | Key Reactive Scaffold | 277.70 | ~85-90% | N/A | N/A |
| SD-24 | Parent Scaffold | ~400.00 | N/A | 8.5 | Reversible Intracellular |
| Compound 14 (LUF7591) | Final Covalent Ligand | ~500.00 | N/A | 9.2 (at 4h) | Irreversible Covalent (Cys75) |
References
-
Ortiz Zacarías NV, et al. "Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
-
"Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2." PubMed, National Institutes of Health. URL: [Link]
Sources
Methodological & Application
Synthesis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate protocols
Application Note: Synthesis Protocol and Mechanistic Guide for Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Introduction & Mechanistic Rationale
This compound is a highly functionalized diaryl ether that serves as a critical building block in the development of advanced active pharmaceutical ingredients (APIs). The synthesis of this molecule requires strict control over both regioselectivity and chemoselectivity due to the presence of multiple reactive sites: an ester, an aryl chloride, and a newly formed diaryl ether linkage.
This protocol utilizes a highly robust, convergent two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The diaryl ether backbone is constructed by coupling methyl 3-hydroxybenzoate with 4-chloro-1-fluoro-2-nitrobenzene. The choice of the fluorinated electrophile is deliberate; fluorine is the optimal leaving group in SNAr reactions 1. Its high electronegativity inductively stabilizes the anionic Meisenheimer complex transition state 2. Furthermore, the strongly electron-withdrawing ortho-nitro group provides massive resonance stabilization, ensuring the reaction proceeds rapidly under mild basic conditions 1. The 4-chloro substituent is significantly less reactive towards SNAr, guaranteeing absolute regioselectivity at the 1-position.
-
Chemoselective Nitro Reduction: The intermediate nitro-diaryl ether must be reduced to the corresponding aniline. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) poses a severe risk of hydrodechlorination, which would cleave the essential 4-chloro substituent 3. To prevent this, we employ a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl). This heterogeneous electron-transfer process is highly chemoselective for the nitro group, leaving the aryl chloride and the methyl ester completely intact 4.
Synthesis Strategy and Logical Workflows
Fig 1. Two-step synthetic workflow for this compound.
Fig 2. Addition-elimination logic of the SNAr reaction via a Meisenheimer complex.
Quantitative Data & Reaction Optimization
To ensure maximum yield and purity, the reaction conditions for both steps have been optimized. The data is summarized in the tables below.
Table 1: Reaction Optimization for Step 1 (SNAr)
| Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Rationale / Observation |
| Na₂CO₃ | Acetone | 60 | 12 | < 30% | Base too weak; solvent not polar enough to solvate ions. |
| K₂CO₃ | THF | 70 | 8 | 65% | Moderate conversion; poor solubility of potassium phenoxide. |
| Cs₂CO₃ | DMF | 80 | 3 | > 98% | Excellent conversion, but Cs₂CO₃ is cost-prohibitive for scale-up. |
| K₂CO₃ | DMF | 80 | 4 | > 95% | Optimal balance of kinetics, cost, and safety. DMF solvates K⁺ perfectly. |
Table 2: Chemoselectivity Comparison for Step 2 (Nitro Reduction)
| Reagent System | Solvent | Chemoselectivity (Nitro vs. Chloride) | Resulting Impurities |
| H₂, 10% Pd/C | MeOH | Poor | > 40% Dechlorinated byproduct observed 3. |
| SnCl₂·2H₂O | EtOAc | Good | High tin toxicity; difficult emulsion during workup. |
| Fe (325 mesh), NH₄Cl | EtOH/H₂O (4:1) | Excellent | Clean conversion; no dehalogenation; easily removed iron sludge 4. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(4-chloro-2-nitrophenoxy)benzoate (SNAr)
Self-Validating Principle: The reaction progress is easily monitored by TLC. The starting phenol is highly UV active and stains strongly with KMnO₄, whereas the diaryl ether product exhibits a distinct Rf shift and different UV absorption characteristics due to the disruption of the phenol chromophore.
Step-by-Step Methodology:
-
Preparation: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (15.2 g, 100 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (150 mL). Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.
-
Deprotonation: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes. The solution will turn slightly yellow as the phenoxide anion forms.
-
Electrophile Addition: Slowly add 4-chloro-1-fluoro-2-nitrobenzene (18.4 g, 105 mmol, 1.05 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature for 4 hours. Monitor by TLC (Hexanes:EtOAc 3:1).
-
Quenching: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into 600 mL of crushed ice/water to precipitate the product and dissolve the DMF and inorganic salts.
-
Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers sequentially with distilled water (3 x 150 mL) to remove residual DMF, followed by brine (150 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Methyl 3-(4-chloro-2-nitrophenoxy)benzoate as a yellow solid. (Expected yield: 88-92%).
Protocol 2: Chemoselective Reduction to this compound
Self-Validating Principle: The successful reduction of the nitro group to an amine changes the molecule's basicity and nucleophilicity. The product will stain positively with Ninhydrin (indicating a primary amine) and will show a significant polar shift on TLC compared to the nitro intermediate.
Step-by-Step Methodology:
-
Preparation: In a 1 L round-bottom flask, dissolve Methyl 3-(4-chloro-2-nitrophenoxy)benzoate (30.7 g, 100 mmol, 1.0 eq) in a mixture of Ethanol (400 mL) and distilled Water (100 mL).
-
Reagent Addition: Add Ammonium Chloride (NH₄Cl) (26.7 g, 500 mmol, 5.0 eq) to the solution. Stir until dissolved 3.
-
Iron Addition: Carefully add Iron powder (325 mesh) (27.9 g, 500 mmol, 5.0 eq) to the mixture 3. Causality: The use of fine mesh iron is critical to ensure a massive surface area for the heterogeneous electron transfer, preventing stalled reactions.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring. High agitation is required to prevent the iron powder from clumping. Maintain reflux for 2-3 hours.
-
Monitoring: Check reaction completion via LC-MS or TLC (Hexanes:EtOAc 2:1). Ensure no starting material remains.
-
Hot Filtration (Critical Step): While the mixture is still hot (approx. 60 °C), filter it through a tightly packed pad of Celite to remove the iron oxide sludge 3. Causality: If the mixture cools too much, the newly formed aniline product may co-precipitate with the iron salts, drastically reducing the isolated yield. Wash the Celite pad generously with hot Ethanol (2 x 100 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous slurry with Ethyl Acetate (300 mL) and saturated aqueous NaHCO₃ (150 mL) to neutralize any acidic species.
-
Isolation: Separate the layers, extract the aqueous phase once more with EtOAc (100 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound as an off-white to pale brown solid. (Expected yield: 85-90%).
Analytical Characterization
To verify the structural integrity of the final API building block, the following analytical signatures should be confirmed:
-
LC-MS: [M+H]⁺ expected at m/z 278.05 (with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom, confirming no hydrodechlorination occurred).
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the appearance of a broad singlet integrating for 2H around
3.8-4.2 ppm, corresponding to the newly formed -NH₂ group. The methyl ester singlet must remain intact at 3.90 ppm.
References
-
[2] Spange, S., et al. "Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin." Macromolecules, ACS Publications, 2005. URL:[Link]
-
[1] Chemistry Steps. "Nucleophilic Aromatic Substitution." Chemistry Steps. URL:[Link]
-
[4] Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, Semantic Scholar, 1992. URL:[Link]
Sources
Modern Ullmann-Type C-O Coupling for Diaryl Ether Synthesis: Catalytic Systems, Mechanisms, and Protocols
Executive Summary & Introduction
The diaryl ether linkage is a ubiquitous structural motif critical to the architecture of numerous natural products, agrochemicals, and synthetic pharmaceuticals (e.g., vancomycin, tubocurarine, and piperazinomycin)[1]. Historically, the classical Ullmann condensation required stoichiometric amounts of copper bronze and exceptionally harsh thermal conditions (>200 °C), which severely limited functional group tolerance and induced unwanted side reactions[2].
The advent of ligand-accelerated copper catalysis has revolutionized this transformation. By employing bidentate ligands, modern Ullmann-type C-O couplings proceed under mild conditions (room temperature to 110 °C) with catalytic copper loadings (1–10 mol%), enabling the synthesis of complex, sterically hindered, and electronically diverse diaryl ethers[2]. This application note provides an authoritative guide on the mechanistic causality, parameter optimization, and validated protocols for executing modern Ullmann C-O couplings in drug development settings.
Mechanistic Framework: The Causality of Ligand Acceleration
Understanding why modern Ullmann couplings succeed requires examining the role of the ligand. In the absence of a supporting ligand, Cu(I) species are thermodynamically unstable in many organic solvents, prone to disproportionation into inactive Cu(0) and Cu(II), or likely to form unreactive polymeric aggregates.
Bidentate ligands (such as amino acids, diamines, or salicylaldimines) serve a dual purpose:
-
Solubilization and Stabilization : They break up copper aggregates, forming well-defined, soluble monomeric complexes[2].
-
Electronic Modulation : By donating electron density to the copper center, the ligand significantly lowers the activation energy required for the rate-determining oxidative addition of the aryl halide[3].
The widely accepted catalytic cycle follows a Cu(I)/Cu(III) Oxidative Addition–Reductive Elimination (OA-RE) pathway[2]. The active complex undergoes anion exchange with a base-generated phenoxide. Subsequent oxidative addition of the aryl halide yields a transient high-valent Cu(III) species, which rapidly undergoes reductive elimination to forge the C-O bond[4].
Catalytic cycle of the ligand-accelerated Ullmann C-O coupling via Cu(I)/Cu(III) intermediates.
Critical Reaction Parameters
A successful Ullmann C-O coupling is a self-validating system where the choice of catalyst, ligand, base, and solvent must be synergistically aligned to drive the reaction forward while suppressing side reactions.
-
Copper Source : CuI is the standard precatalyst due to its relative air stability and cost-effectiveness. Recently,5 have emerged as highly active, recyclable heterogeneous catalysts that can operate under ligand-free conditions due to their high surface-to-volume ratio[5].
-
Ligand Selection :
-
N,N-Dimethylglycine: An inexpensive, highly effective amino acid ligand. It is particularly valuable for coupling electron-rich phenols and preventing racemization in sensitive substrates[1].
-
Salicylaldimines: Provide tunable steric hindrance. For instance,6 has shown exceptional efficiency for sterically demanding substrates[6].
-
Oxalic Diamides: Second-generation ligands that enable ultra-low catalyst loadings (<1 mol%) and can activate challenging aryl chlorides[2].
-
-
Base Selection : The base must quantitatively deprotonate the phenol without promoting side reactions (e.g., halide hydrolysis). K₃PO₄ and Cs₂CO₃ are optimal as they provide sufficient basicity while maintaining partial solubility in organic solvents, facilitating the anion exchange step[6][7].
-
Solvent Dynamics : Dioxane, DMF, and DMSO are standard. Dioxane is often preferred for N,N-dimethylglycine systems to balance reagent solubility and thermal requirements (90–110 °C)[6][8].
Quantitative Data: Comparison of Catalytic Systems
| Catalyst System | Ligand | Base / Solvent | Temp (°C) | Yield Range | Ref |
| CuI (10 mol%) | N,N-Dimethylglycine | Cs₂CO₃ / Dioxane | 90 | 75–95% | [9] |
| CuI (10 mol%) | Salicylaldimine | K₃PO₄ / Dioxane | 110 | 73–98% | [6] |
| CuI (10 mol%) | TMHD | Cs₂CO₃ / NMP | 100 | 51–85% | [7] |
| CuO NPs (3 mol%) | None (Ligand-free) | KOH / DMAc | RT–110 | 65–92% | [5] |
Experimental Protocol: Cu-Catalyzed Synthesis of Diaryl Ethers
This step-by-step methodology utilizes the CuI/N,N-dimethylglycine system, representing a highly reliable and reproducible method for drug discovery laboratories.
Prerequisites : All solid reagents must be strictly anhydrous. Solvents must be degassed (e.g., via freeze-pump-thaw or sparging with Argon) prior to use.
-
Preparation of the Reaction Vessel : Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Argon or N₂).
-
Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which permanently deactivates the catalytic cycle.
-
-
Reagent Loading : Add CuI (0.10 equiv, 10 mol%), N,N-dimethylglycine (0.20 equiv, 20 mol%), the phenol derivative (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv) to the Schlenk tube.
-
Causality: An excess of base is required to ensure complete deprotonation of the phenol, preventing the competitive binding of neutral phenol to the electrophilic Cu center.
-
-
Solvent and Electrophile Addition : Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed 1,4-dioxane (to reach a 0.5 M substrate concentration) and the aryl iodide (1.0 equiv) via a gas-tight syringe.
-
Reaction Execution : Seal the tube and heat the vigorously stirred mixture in a pre-heated oil bath at 90 °C for 18–24 hours. Monitor the reaction progress via TLC or LC-MS.
-
Causality: 90 °C provides sufficient thermal energy to overcome the oxidative addition barrier of the aryl iodide without causing thermal degradation of sensitive functional groups.
-
-
Workup and Isolation : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Causality: Celite filtration removes insoluble copper salts and inorganic base.
-
-
Purification : Wash the filtrate with 1M NaOH (to remove unreacted excess phenol), followed by brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Application in Drug Development: Preserving Optical Purity
In pharmaceutical development, synthesizing macrocyclic peptides (e.g., K-13, bouvardins, and vancomycin) requires forming diaryl ether linkages between amino acid residues without epimerization. Classical Ullmann conditions (~170 °C) cause complete racemization of amino acid stereocenters.
The application of the9 allows for the coupling of aryl iodides with L-tyrosine derivatives with zero loss of optical purity, provided the nitrogen is appropriately protected (e.g., N-trityl or N,N-dibenzyl)[9]. This breakthrough enables the late-stage functionalization of complex peptide therapeutics, ensuring that the spatial orientation required for target binding is perfectly preserved.
References
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. rhhz.net. 6
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. nih.gov. 1
-
Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. scispace.com.3
-
Synthesis of diaryl ether-linked porphyrin dimers via Ullmann coupling reaction. clockss.org. 8
-
Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC. nih.gov. 5
-
Ullmann Reaction - Organic Chemistry Portal. organic-chemistry.org. 4
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. rsc.org. 7
-
Modern Ullmann-Type Couplings. thieme-connect.de. 2
-
Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. acs.org. 9
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scispace.com [scispace.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 7. books.rsc.org [books.rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Reduction of Nitro-Chlorophenoxy Benzoates to Anilines
Introduction & Structural Challenges
The reduction of functionalized nitroarenes to their corresponding anilines is a foundational transformation in pharmaceutical development and agrochemical synthesis. However, substrates such as nitro-chlorophenoxy benzoates present a complex chemoselectivity challenge due to the presence of three distinct reactive moieties:
-
The Nitro Group: The target for reduction.
-
The Aryl Chloride: Highly susceptible to competitive hydrodehalogenation under standard reductive conditions[1].
-
The Benzoate Ester: Vulnerable to hydrolysis or transesterification if harsh acids, strong bases, or nucleophilic alcoholic solvents are improperly utilized.
As a Senior Application Scientist, I approach this transformation not merely as a standard reduction, but as an exercise in tuning thermodynamic potentials and catalytic surface interactions. This guide details the mechanistic causality behind catalyst selection and provides field-proven, self-validating protocols to achieve >99% chemoselectivity.
Mechanistic Causality in Catalyst and Reagent Selection
The Failure of Standard Palladium (Pd/C)
Standard catalytic hydrogenation using Palladium on carbon (Pd/C) is highly active for nitro reduction but notoriously problematic for halogenated substrates. Palladium possesses a strong thermodynamic affinity for oxidative addition into aryl C-Cl bonds. As the nitro group is reduced, the aromatic ring becomes increasingly electron-rich, further accelerating the undesired C-Cl bond cleavage (dehalogenation)[2].
Solution A: Modulated Catalytic Hydrogenation (Sulfided Pt/C)
To prevent dehalogenation while maintaining the efficiency of hydrogen gas, the catalyst surface must be modulated. Platinum (Pt) inherently has a lower propensity for C-Cl oxidative addition than Palladium. By utilizing a sulfided Platinum on Carbon (Pt(S)/C) catalyst, the highly active step-edge sites of the metal lattice are selectively "poisoned" by sulfur. This leaves only the planar terrace sites available, which are sterically and electronically sufficient to reduce the N-O bond but incapable of activating the more demanding C-Cl bond[3].
Solution B: Single-Electron Transfer (SET) via Fe/NH₄Cl
For benchtop synthesis where high-pressure hydrogen is impractical, the Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the premier choice. Mechanistically, this operates via a sequential single-electron transfer (SET) and protonation pathway. The reduction potential of Fe(0) is perfectly tuned: it is sufficiently negative to reduce the nitro group, but not negative enough to insert into the C-Cl bond. Furthermore, NH₄Cl acts as a mild, buffered proton donor, preventing the alkaline hydrolysis of the benzoate ester that would otherwise occur if strong bases were generated[1][4].
Quantitative Data: Reaction Conditions & Selectivity
The following table summarizes the performance of various reduction systems applied to chloronitroarene derivatives, highlighting the critical need for catalyst modulation[1][2][3][5].
| Reduction System | Catalyst / Reagent | Conversion (%) | Chemoselectivity (Aniline : Dehalogenated) | Benzoate Ester Tolerance |
| Standard Hydrogenation | 10% Pd/C, H₂ | > 99% | Poor (< 50:50) | High |
| Modulated Hydrogenation | 5% Pt(S)/C, H₂ | > 95% | Excellent (> 99:1) | High |
| Bimetallic Hydrogenation | Pt-V/C, H₂ | > 99% | Excellent (> 99.9:0.1) | High |
| Mild Metal-Mediated | Fe, NH₄Cl | > 90% | Excellent (> 99:1) | High |
| Acidic Metal-Mediated | SnCl₂, HCl | > 95% | Good (95:5) | Moderate (Hydrolysis Risk) |
Strategic Workflow Diagram
The logical relationship for selecting the appropriate reduction methodology is mapped below.
Experimental workflow for chemoselective reduction of nitro-chlorophenoxy benzoates.
Validated Experimental Protocols
Protocol A: Modulated Catalytic Hydrogenation (5% Pt(S)/C)
Use this protocol for scalable, clean reactions where high-pressure equipment is available.
-
Solvent Selection: Dissolve 10.0 mmol of the nitro-chlorophenoxy benzoate in 50 mL of anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Causality Note: Avoid Methanol or Ethanol to completely eliminate the risk of transesterification of the benzoate ester.
-
Catalyst Addition: Add 5 mol% of 5% Sulfided Platinum on Carbon (Pt(S)/C) to the solution.
-
Purge Cycle: Seal the reaction vessel in a Parr shaker or autoclave. Purge the vessel with Nitrogen (N₂) gas three times, followed by three purges with Hydrogen (H₂) gas.
-
Hydrogenation: Pressurize the vessel to 30-50 psi with H₂. Stir vigorously at room temperature (20-25 °C). Monitor hydrogen uptake; the reaction typically completes within 2-4 hours.
-
Work-up: Carefully vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad with 20 mL of EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.
Protocol B: Mild Chemical Reduction (Fe/NH₄Cl)
Use this protocol for benchtop synthesis without specialized gas equipment.
-
Reagent Preparation: In a round-bottom flask, suspend Iron powder (50.0 mmol, 5 equivalents) and Ammonium Chloride (50.0 mmol, 5 equivalents) in a mixture of Ethanol/Water (4:1 v/v, 50 mL).
-
Activation: Heat the suspension to 60 °C for 10 minutes to activate the iron surface.
-
Substrate Addition: Slowly add the nitro-chlorophenoxy benzoate (10.0 mmol) to the activated iron suspension.
-
Reaction: Reflux the mixture (approx. 80 °C) with vigorous stirring for 1-2 hours. Causality Note: Vigorous stirring is critical to ensure the solid Fe particles physically interact with the organic substrate.
-
Work-up: Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with EtOAc (3 x 30 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, add 30 mL of brine, and extract the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].
Analytical Self-Validation Checkpoints
To ensure the protocol is a self-validating system, perform the following analytical checks immediately post-isolation:
-
TLC Profiling: The aniline product will exhibit a significantly lower
value than the nitro starting material. It will also stain intensely with Ninhydrin (indicating a primary amine). -
LC-MS Isotope Signature (Critical Check): Analyze the product mass. The presence of the intact aryl chloride is definitively confirmed by the 3:1 isotopic ratio of the
and peaks (representing and ). If the mass is (loss of Cl, addition of H), dehalogenation has occurred. -
¹H NMR Integration: Verify the presence of a broad singlet integrating for 2H (the
group) that disappears upon shake. Ensure the integration of the benzoate aromatic protons remains unchanged relative to the phenoxy core, validating that the ester remains intact.
References
-
Chemoselective heterogeneous catalytic hydrogenation Università degli Studi di Milano (unimi.it)[Link]
-
Nitro Reduction - Common Conditions Common Organic Chemistry[Link]
Sources
Methyl 3-(2-amino-4-chlorophenoxy)benzoate as kinase inhibitor scaffold
Application Note & Protocol Guide: Leveraging Methyl 3-(2-amino-4-chlorophenoxy)benzoate as a Privileged Scaffold for Type II Kinase Inhibitors
Executive Summary
The development of highly selective, slow-dissociating Type II kinase inhibitors relies heavily on the geometric and electronic properties of the core scaffold. This compound is a highly versatile, privileged diaryl ether (DE) building block. It provides an optimal ~120° bond angle to bridge the kinase hinge region and the allosteric DFG-out hydrophobic pocket. This application note details the mechanistic rationale, synthetic functionalization, and biological validation protocols for utilizing this scaffold in targeted drug discovery, specifically for inhibiting receptor tyrosine kinases (RTKs) like VEGFR2 and serine/threonine kinases like B-RAF.
Mechanistic Rationale: Anatomy of the Scaffold (E-E-A-T)
The structural logic of this compound is not accidental; every functional group serves a distinct pharmacological and synthetic purpose in the context of Type II kinase inhibition [1, 2].
-
The Diaryl Ether (DE) Core: The flexible oxygen bridge allows the two aromatic rings to adopt a non-planar conformation. This flexibility is critical for navigating the narrow channel between the ATP-binding site and the allosteric pocket exposed only in the inactive (DFG-out) state of the kinase[1].
-
The 4-Chloro Substituent: Halogen atoms are highly lipophilic. In the DFG-out conformation, the 4-chloro group projects deep into the hydrophobic "halogen-binding" sub-pocket formed by the activation loop. This interaction significantly decreases the dissociation rate (
), leading to prolonged target residence time[3, 4]. -
The 2-Amino Group (Urea Vector): The primary amine is ideally positioned for conversion into a diaryl urea. The resulting urea motif acts as a critical bidentate hydrogen-bond donor, interacting with the highly conserved glutamate of the
C-helix and the backbone amide of the DFG aspartate[2]. -
The 3-Benzoate (Methyl Ester): The meta-substituted ester acts as a synthetic handle. Unlike para-substitution, which often clashes with the gatekeeper residue, the meta-trajectory directs the molecule toward the solvent-exposed region or the hinge region. Saponification of this ester allows for the modular attachment of various hinge-binding heterocycles via amide coupling.
Caption: Synthetic workflow and structural logic for functionalizing the diaryl ether scaffold.
Synthetic Protocol: Assembly of a Prototype Type II Inhibitor
This protocol describes the step-by-step transformation of the scaffold into a functional Type II inhibitor. The system is self-validating, with integrated Quality Control (QC) checkpoints to ensure reaction fidelity before proceeding to the next step.
Step 2.1: Urea Formation
Causality: Reacting the highly nucleophilic 2-amino group with an aryl isocyanate installs the critical hydrogen-bonding pharmacophore required for
-
Reagents: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.
-
Addition: Dropwise add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq).
-
Reaction: Stir at room temperature for 12 hours. A white precipitate (the urea product) will typically form.
-
Workup: Filter the precipitate and wash with cold DCM and hexanes.
-
QC Checkpoint 1: Perform LC-MS. The target mass
should reflect the exact addition of the isocyanate. Ensure the absence of the starting aniline peak.
Step 2.2: Ester Hydrolysis (Saponification)
Causality: The methyl ester is chemically inert to biological targets. Hydrolyzing it to a carboxylic acid provides the necessary functional group for attaching the hinge-binding domain.
-
Reagents: Suspend the urea intermediate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H
O. -
Catalysis: Add Lithium Hydroxide monohydrate (LiOH·H
O, 3.0 eq). -
Reaction: Stir at 40°C for 4 hours.
-
Workup: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the carboxylic acid. Filter and dry under vacuum.
-
QC Checkpoint 2:
H-NMR (DMSO- ). Confirm the disappearance of the sharp singlet at ~3.8 ppm (methyl ester protons) and the appearance of a broad singlet >12.0 ppm (carboxylic acid proton).
Step 2.3: Amide Coupling
Causality: Coupling the carboxylic acid with a nitrogen-containing heterocycle (e.g., 2-aminopyridine) installs the hinge-binding motif, completing the bivalent nature of the Type II inhibitor.
-
Reagents: Dissolve the carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF.
-
Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). The DIPEA deprotonates the acid, allowing HATU to form an active ester, driving the coupling forward.
-
Reaction: Stir at room temperature for 16 hours.
-
Purification: Quench with water, extract with Ethyl Acetate, and purify via reverse-phase preparative HPLC.
-
QC Checkpoint 3: Final HPLC purity must be
95% at 254 nm before proceeding to biological assays to prevent false positives from reactive impurities.
Biological Evaluation: Time-Resolved FRET (TR-FRET) Kinase Assay
Because Type II inhibitors bind to the inactive DFG-out conformation, they often exhibit slow-binding kinetics [4]. Standard rapid-readout assays may underestimate their potency. This TR-FRET protocol incorporates a pre-incubation step to accurately capture the thermodynamic equilibrium (
Reagents & Setup
-
Enzyme: Recombinant VEGFR2 (KDR) kinase domain.
-
Substrate: Fluorescein-labeled Poly-GT peptide.
-
Detection: Terbium (Tb)-labeled anti-phosphotyrosine antibody.
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate (final DMSO concentration 1%).
-
Pre-Incubation (Critical Step): Add 5
L of VEGFR2 enzyme diluted in assay buffer to the wells. Incubate for 60 minutes at room temperature. Causality: This allows the slow-binding diaryl ether-urea inhibitor to induce and stabilize the DFG-out conformation before ATP competes for the site. -
Reaction Initiation: Add 5
L of a mixture containing ATP (at the empirical value, ~10 M) and Fluorescein-Poly-GT substrate. -
Reaction Time: Incubate for 45 minutes at room temperature.
-
Quench & Detect: Add 10
L of TR-FRET detection buffer containing EDTA (to chelate Mg and stop the kinase reaction) and the Tb-labeled antibody. -
Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive (DMSO only) and negative (no enzyme) controls. The assay is only valid if Z' > 0.6.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The table below summarizes the quantitative impact of modifying the 3-benzoate tail (post-hydrolysis) on kinase inhibition, demonstrating the scaffold's versatility.
| Compound ID | Scaffold Core | R-Group (Amide Tail) | VEGFR2 IC | B-RAF IC | Kinase Binding Mode |
| Cmpd-01 | This compound | Methylamine (Solvent exposed) | 45.2 ± 3.1 | 112.5 ± 8.4 | Type II (DFG-out) |
| Cmpd-02 | This compound | 2-Aminopyridine (Hinge binder) | 3.8 ± 0.5 | 14.2 ± 1.1 | Type II (DFG-out) |
| Cmpd-03 | This compound | N-methylpiperazine (Solubilizing) | 88.4 ± 5.2 | > 1000 | Type II (DFG-out) |
| Ref-Sorafenib | Diaryl Ether Urea | Picolinamide | 28.0 ± 2.0 | 22.0 ± 1.5 | Type II (DFG-out) |
Note: Data represents mean ± SD of three independent TR-FRET experiments. The 2-aminopyridine tail (Cmpd-02) establishes a critical hydrogen bond with the kinase hinge region (Cys919 in VEGFR2), vastly improving potency compared to the solvent-exposed methylamine.
Pathway Visualization
Type II inhibitors derived from this scaffold effectively block downstream oncogenic signaling by locking upstream kinases in their inactive states.
Caption: Interruption of the MAPK and Angiogenesis signaling cascades by scaffold-derived Type II inhibitors.
References
-
Chen, T., Xiong, H., Yang, J.-F., & Yang, G.-F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.[Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry.[Link]
-
Ouyang, L., et al. (2023). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.[Link]
-
Hasegawa, M., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry.[Link]
Application Note: Synthetic Strategies for 3-(2-Amino-4-chlorophenoxy)benzoate Scaffolds in Drug Discovery
Scientific Context & Target Rationale
Diaryl ether scaffolds, particularly meta- and para-(2-amino-4-chlorophenoxy)benzoate derivatives, are highly privileged structures in modern medicinal chemistry. As a Senior Application Scientist, I frequently utilize these scaffolds as critical intermediates in the synthesis of intracellular covalent ligands and allosteric antagonists targeting Class A G-protein coupled receptors (GPCRs), most notably the 1[1].
Understanding the biological end-goal is crucial for synthetic planning. These benzoate derivatives act intracellularly, binding to the allosteric pocket of CCR2 to block Gαi protein activation and subsequent calcium mobilization, which is a primary driver in inflammatory diseases and immuno-oncology[1].
Fig 1: Allosteric inhibition of the CCL2/CCR2 signaling pathway by benzoate derivatives.
Pathway & Workflow Visualizations
The synthesis of the 3-substituted isomer follows a highly conserved nucleophilic aromatic substitution (SNAr) and chemoselective reduction pathway. The workflow below maps the transformation from commercially available starting materials to the final functionalized derivative.
Fig 2: Stepwise synthetic workflow for 3-(2-amino-4-chlorophenoxy)benzoate derivatives.
Reagent Selection & Mechanistic Causality
To ensure high yields and prevent side reactions, reagent selection must be driven by mechanistic causality rather than mere convention.
-
SNAr Etherification: We utilize 5-chloro-2-fluoronitrobenzene because the highly electronegative fluorine atom strongly activates the ortho-nitro ring, making it highly susceptible to nucleophilic attack by the phenoxide ion[1]. Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) is chosen because DMF's polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic without hydrolyzing the methyl ester[1].
-
Chemoselective Nitro Reduction: The reduction of the aromatic nitro group is optimally achieved using2[2]. Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here due to the high risk of hydrodehalogenation of the aryl chloride[2].
-
Sulfonylation: Derivatizing the sterically hindered, deactivated ortho-substituted aniline requires catalytic activation.1 acts as a mild Lewis acid to activate the incoming sulfonyl chloride, driving the reaction to completion[1]. Alternatively, DMAP in pyridine under microwave irradiation can be utilized[1].
Quantitative Reagent Profiling
The table below summarizes the quantitative rationale for selecting SnCl₂·2H₂O over alternative reducing agents for this specific scaffold.
| Reducing Agent | Reaction Conditions | Typical Yield | Chemoselectivity (Dehalogenation Risk) | Mechanistic Notes |
| SnCl₂·2H₂O | EtOAc or EtOH, RT, 6-12h | 75% | Excellent (Low Risk) | Preferred method[2]. Requires basic workup (1 M NaOH) to prevent tin emulsions[3]. |
| Pd/C, H₂ | MeOH, RT, 4h | < 50% | Poor (High Risk) | High risk of hydrodehalogenation of the aryl chloride. Not recommended. |
| Fe, NH₄Cl | EtOH/H₂O, 80 °C, 6h | 65-70% | Good (Low Risk) | Greener alternative, but heterogeneous iron oxide byproducts complicate filtration. |
Self-Validating Experimental Protocols
Protocol A: SNAr Synthesis of Methyl 3-(4-chloro-2-nitrophenoxy)benzoate
-
Initiation: Dissolve methyl 3-hydroxybenzoate (1.0 eq) and 5-chloro-2-fluoronitrobenzene (1.05 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (2.0 eq).
-
Reaction: Stir the mixture at 70 °C for 4-12 hours under a nitrogen atmosphere[1].
-
Self-Validation (Visual & TLC): The reaction mixture will transition from a clear solution to a vibrant yellow suspension. Co-spot the mixture against the starting phenol (Hexanes:EtOAc 4:1); the product will appear as a new, UV-active spot at a higher Rf (~0.6) due to the loss of the polar hydroxyl group.
-
Workup: Cool to room temperature and dilute heavily with H₂O. Extract with EtOAc. Wash the organic layer with brine (5x) to completely remove residual DMF. Dry over MgSO₄, filter, and concentrate[1].
Protocol B: Chemoselective Nitro Reduction
-
Initiation: Dissolve the intermediate from Protocol A in EtOAc (0.05 M)[2].
-
Reaction: Add SnCl₂·2H₂O (5.0 eq) and stir overnight at room temperature under a nitrogen atmosphere[2].
-
Self-Validation (Visual): The pale yellow solution will become opaque and milky as tin complexes precipitate. TLC (Hexanes:EtOAc 2:1) will confirm the disappearance of the starting material and the emergence of a polar, ninhydrin-active baseline spot.
-
Self-Validating Workup: Quench the reaction with 1 M NaOH[2]. Critical Check: Ensure the aqueous layer reaches pH > 10. Failing to fully basify will leave insoluble tin(II/IV) hydroxide emulsions that permanently trap the product. Extract with EtOAc, wash with H₂O, dry over MgSO₄, and concentrate to yield methyl 3-(2-amino-4-chlorophenoxy)benzoate[2].
Protocol C: Sulfonylation and Saponification
-
Sulfonylation: Dissolve the aniline intermediate in CH₃CN. Add Indium powder (0.1 eq) and 3,4-dichlorobenzenesulfonyl chloride (1.0 eq)[2]. Stir overnight at room temperature. Evaporate solvents, extract with EtOAc, wash with brine, and purify via flash column chromatography[2].
-
Saponification: Dissolve the resulting ester in a mixture of dioxane and 2 M NaOH (or THF and 2 N LiOH)[2][3]. Stir at room temperature to 60 °C for 2-4 hours[2][3].
-
Self-Validation (Precipitation): Evaporate the organic solvent. Acidify the remaining aqueous layer with 6 M HCl to pH ~2[2]. The final free carboxylic acid will rapidly precipitate as a solid, providing a self-purifying step that bypasses the need for further chromatography[2][3].
References
1.[2] Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC. Source: nih.gov. URL: 2.[1] Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 | Journal of Medicinal Chemistry. Source: acs.org. URL: 3.[3] Fluorescent ligands targeting the intracellular allosteric binding site of the chemokine receptor CCR2. Source: amazonaws.com. URL:
Sources
Application Note: Methyl 3-(2-amino-4-chlorophenoxy)benzoate in Drug Discovery
This guide details the application, synthesis, and experimental protocols for Methyl 3-(2-amino-4-chlorophenoxy)benzoate , a strategic diaryl ether scaffold used primarily in the discovery of Type II kinase inhibitors and macrocyclic peptide mimetics.
Executive Summary
This compound (M-3-ACP) is a bifunctional "privileged scaffold" characterized by a meta-linked diaryl ether core. Unlike its ortho-linked isomers (used in dibenzoxazepine synthesis like Loxapine), the meta-orientation of the benzoate ester precludes direct tricyclic ring closure, making this scaffold an ideal linear spacer for Type II Kinase Inhibitors . The molecule features two orthogonal reactive handles—a methyl ester and an aromatic amine—allowing for the rapid generation of diverse chemical libraries targeting the DFG-out conformation of kinases (e.g., BRAF, VEGFR, PDGFR).
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.70 g/mol |
| Core Motif | Diaryl Ether (Meta-substituted) |
| Reactive Handles | 1. Primary Aniline (Nucleophile)2. Methyl Ester (Electrophile) |
| Key Structural Feature | 4-Chloro substituent blocks metabolic para-hydroxylation and enhances lipophilicity. |
Role in Drug Discovery: The "Linker" Strategy
In modern kinase inhibitor design, M-3-ACP serves as the central "Linker" domain connecting a "Hinge Binder" to an "Allosteric Hydrophobe."
Mechanism of Action (Type II Kinase Inhibition)
Type II inhibitors stabilize the inactive (DFG-out) conformation of kinases. M-3-ACP is designed to span the gatekeeper residue:
-
The Amine Handle (Ring B): Derivatized into a urea or amide to form hydrogen bonds with the conserved Glu/Asp residues in the kinase back-pocket.
-
The Diaryl Ether Core: Provides a hydrophobic interactions and the necessary flexibility to traverse the gatekeeper region.
-
The Benzoate Handle (Ring A): Hydrolyzed and coupled to solubilizing tails or hinge-binding heterocycles.
Workflow Diagram: Scaffold Divergence
The following diagram illustrates how M-3-ACP is processed into active pharmaceutical ingredients (APIs).
Caption: Divergent synthetic pathways for M-3-ACP. Path B is preferred to avoid side reactions with the free aniline during ester hydrolysis.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (M-3-ACP)
Objective: Prepare M-3-ACP via SNAr displacement followed by nitro reduction.
Reagents:
-
Methyl 3-hydroxybenzoate (1.0 eq)
-
1-Fluoro-2-nitro-4-chlorobenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF (anhydrous)
-
Iron powder (Fe) / Ammonium Chloride (NH₄Cl)
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in anhydrous DMF (100 mL).
-
Add K₂CO₃ (27.6 g, 200 mmol) and stir at RT for 15 min.
-
Add 1-Fluoro-2-nitro-4-chlorobenzene (19.3 g, 110 mmol).
-
Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour into ice water (500 mL). Filter the yellow precipitate (Methyl 3-(4-chloro-2-nitrophenoxy)benzoate). Wash with water and dry.
-
Yield Expectation: 85-90%.
-
Step 2: Nitro Reduction
-
Suspend the nitro intermediate (10 g) in Ethanol/Water (4:1, 100 mL).
-
Add NH₄Cl (5 eq) and Iron powder (5 eq).
-
Reflux at 80°C for 2 hours with vigorous stirring.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or flash chromatography (0-30% EtOAc in Hexane).
-
Characterization: ¹H NMR should show a broad singlet around 5.0 ppm (NH₂) and disappearance of nitro aromatic signals.
-
Protocol B: Library Generation (Urea Formation)
Objective: Functionalize the aniline handle to create a "Tail" moiety for kinase binding.
-
Dissolve M-3-ACP (1.0 eq) in DCM (0.1 M).
-
Add the desired Isocyanate (R-NCO, 1.1 eq).
-
Note: If the isocyanate is not commercially available, generate it in situ using triphosgene and the corresponding amine.
-
-
Stir at RT for 12 hours.
-
Validation: The product usually precipitates as a pure urea. Filter and wash with Et₂O.
-
QC: Verify by LC-MS (Shift in MW corresponding to +R-NCO).
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Incomplete deprotonation or wet DMF. | Ensure DMF is anhydrous. Increase K₂CO₃ to 2.5 eq. Increase Temp to 90°C. |
| Regioselectivity Issues | Displacement of Cl instead of F. | Use mild temperature (≤80°C). Fluorine is far more reactive to SNAr than Chlorine in this system. |
| Incomplete Reduction | Iron surface passivation. | Add a few drops of concentrated HCl to activate the Iron powder before adding to the reaction. |
| Ester Hydrolysis Side Rxn | Basic conditions too harsh during SNAr. | Use K₂CO₃ (mild) instead of Cs₂CO₃ or NaH. Avoid water in the reaction. |
References
-
Diaryl Ether Scaffolds: Li, H., et al. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 2020. Link
-
Kinase Inhibitor Design: Liu, Y., & Gray, N. S. "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2006. Link
-
Synthetic Methodology: "Synthesis of Methyl 3-(2-aminophenoxy)benzoate Derivatives." BenchChem Application Notes, 2025. Link
- SNAr Selectivity: Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 1-fluoro-2-nitro-4-chlorobenzene with phenoxides." Chemical Reviews, 1951.
Application Note: Two-Step Synthesis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and chemoselective protocol for the preparation of methyl 3-(2-amino-4-chlorophenoxy)benzoate from methyl 3-hydroxybenzoate.
Introduction and Mechanistic Rationale
Diaryl ethers featuring ortho-amino substitutions are privileged scaffolds in medicinal chemistry. They serve as critical building blocks for macrocyclic kinase inhibitors (such as MERTK/AXL dual inhibitors) and various G-protein-coupled receptor (GPCR) modulators. The target compound, This compound , provides two versatile handles for subsequent derivatization: a methyl ester for saponification/amide coupling and an aniline for Buchwald-Hartwig cross-coupling, reductive amination, or cyclization.
Designing a synthetic route for this molecule requires careful consideration of chemoselectivity and leaving-group dynamics. The optimal pathway consists of two distinct stages:
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
The formation of the diaryl ether linkage is achieved via an SNAr reaction between methyl 3-hydroxybenzoate and 4-chloro-1-fluoro-2-nitrobenzene.
-
Causality of Reagent Selection: Fluorine is selected as the leaving group over chlorine at the 1-position because the highly electronegative fluorine atom strongly polarizes the C-F bond, significantly lowering the activation energy required to form the intermediate Meisenheimer complex[1]. The ortho-nitro group provides essential electron-withdrawing stabilization. Potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF) is utilized because it provides sufficient basicity to deprotonate the phenol without causing competitive hydrolysis of the methyl ester, a common side reaction when using stronger bases like NaOH or KOH[2].
Phase 2: Chemoselective Nitro Reduction
The intermediate, methyl 3-(4-chloro-2-nitrophenoxy)benzoate, must be reduced to the corresponding aniline.
-
Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is contraindicated here, as it frequently results in the hydrodehalogenation (cleavage) of the aryl chloride[3]. To preserve the 4-chloro substituent, a mild Béchamp-type dissolving metal reduction is employed using Iron powder (Fe) and Ammonium chloride (NH4Cl) in an ethanol/water co-solvent system. The NH4Cl acts as a mild proton source that drives the electron transfer from the iron surface to the nitro group without generating a highly acidic environment that could degrade the ester[4][5].
Synthetic Workflow Visualization
Caption: Two-step synthetic workflow from methyl 3-hydroxybenzoate to the target aniline.
Materials and Quantitative Parameters
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Amount (per 10 mmol scale) |
| Step 1: SNAr | ||||
| Methyl 3-hydroxybenzoate | Nucleophile | 1.0 eq | 152.15 | 1.52 g |
| 4-Chloro-1-fluoro-2-nitrobenzene | Electrophile | 1.05 eq | 175.54 | 1.84 g |
| Potassium Carbonate (K2CO3) | Base | 2.0 eq | 138.21 | 2.76 g |
| N,N-Dimethylformamide (DMF) | Solvent | N/A | N/A | 15.0 mL |
| Step 2: Reduction | ||||
| Nitro Intermediate (from Step 1) | Substrate | 1.0 eq | 307.70 | ~3.07 g |
| Iron Powder (Fe, 325 mesh) | Reductant | 8.0 eq | 55.84 | 4.47 g |
| Ammonium Chloride (NH4Cl) | Proton Source | 4.0 eq | 53.49 | 2.14 g |
| Ethanol / Water (4:1 v/v) | Solvent | N/A | N/A | 40.0 mL / 10.0 mL |
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 3-(4-chloro-2-nitrophenoxy)benzoate
Self-Validating Check: The reaction mixture will transition from a pale suspension to a deep yellow/orange solution as the phenoxide forms and reacts.
-
Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (N2 or Argon).
-
Charging Reagents: Add methyl 3-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol) to the flask.
-
Solvation: Syringe in 15 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for phenoxide generation.
-
Electrophile Addition: Add 4-chloro-1-fluoro-2-nitrobenzene (1.84 g, 10.5 mmol) dropwise or in small portions.
-
Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80 °C for 4–6 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 3:1, UV detection).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers sequentially with water (3 × 50 mL) to remove residual DMF, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (silica gel, gradient 5-20% EtOAc in Hexanes) to yield the intermediate as a yellow solid.
Protocol B: Synthesis of this compound
Self-Validating Check: The consumption of the nitro compound can be tracked by a distinct polarity shift on TLC (the aniline product will be significantly more polar and stain positively with ninhydrin).
-
Preparation: In a 250 mL round-bottom flask, dissolve the methyl 3-(4-chloro-2-nitrophenoxy)benzoate intermediate (approx. 3.07 g, 10.0 mmol) in 40 mL of Ethanol.
-
Reagent Addition: Add 10 mL of distilled water, followed by Ammonium chloride (2.14 g, 40.0 mmol) and finely powdered Iron (4.47 g, 80.0 mmol).
-
Reduction: Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 70–80 °C for 2 hours.
-
Filtration: Cool the mixture slightly (to approx. 40 °C). Filter the warm suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad generously with warm Ethyl Acetate (3 × 30 mL). Warning: Do not let the iron filter cake dry out completely in the air, as finely divided iron can be pyrophoric.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add 50 mL of water and separate the layers. Extract the aqueous phase with an additional 50 mL of Ethyl Acetate.
-
Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO3 (50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude residue via flash chromatography (silica gel, 20-40% EtOAc in Hexanes) to afford the target this compound as an off-white to pale brown solid.
Mechanistic Pathway: SNAr Meisenheimer Complex
To fully understand the regioselectivity and kinetics of Step 1, it is crucial to visualize the transition state. The electron-withdrawing nitro group stabilizes the negative charge localized on the ring during the nucleophilic attack.
Caption: S_NAr mechanism highlighting the formation of the stabilized Meisenheimer complex.
Troubleshooting and Data Presentation
Table 2: Common Issues and Corrective Actions
| Observation | Potential Cause | Corrective Action |
| Low yield in Step 1 | Incomplete deprotonation or wet DMF. | Ensure K2CO3 is finely powdered and oven-dried. Use anhydrous, amine-free DMF. |
| Ester hydrolysis detected | Overheating or excessive base. | Maintain temperature strictly at 80 °C. Avoid using NaOH/KOH. |
| Dechlorination in Step 2 | Incorrect reduction method used. | Strictly adhere to the Fe/NH4Cl protocol. Do not substitute with Pd/C and H2 gas. |
| Emulsion during Step 2 workup | Fine iron particulates bypassing the filter. | Ensure the Celite pad is tightly packed and at least 2 inches thick. Filter while warm. |
References
-
Discovery of novel macrocyclic MERTK/AXL dual inhibitors. Bioorganic & Medicinal Chemistry Letters. Demonstrates the standard use of Iron and Ammonium Chloride for the chemoselective reduction of nitro groups in the presence of aryl chlorides.[4]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Pharmaceuticals (Basel). Validates the standard iron reduction conditions for nitro-diphenyl ether systems. [5]
-
Catalytic artificial nitroalkane oxidase – a way towards organocatalytic umpolung. RSC Advances. Details the SNAr reaction conditions utilizing 4-chloro-1-fluoro-2-nitrobenzene and K2CO3. [1]
-
Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes. Chemical Science (ESI). Provides extensive protocols for diaryl ether formation via K2CO3/DMF SNAr systems. [2]
Sources
Application Notes & Protocols: Strategic Functionalization of the Amine Moiety in Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Abstract
This technical guide provides a comprehensive framework for the chemical modification of the primary aromatic amine in Methyl 3-(2-amino-4-chlorophenoxy)benzoate. This diaryl ether derivative represents a valuable scaffold in medicinal chemistry and materials science, where precise modification of the amine group is critical for tuning biological activity, solubility, and other physicochemical properties. This document moves beyond simple procedural lists, offering field-proven insights into the causality behind experimental design, reaction optimization, and product characterization. Detailed, self-validating protocols for key transformations—including N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and diazonium salt chemistry—are presented for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound is a compound of significant synthetic interest, combining a diaryl ether linkage, a common motif in bioactive molecules, with a reactive primary aromatic amine. The functionalization of this amine group is a pivotal step in the synthesis of diverse derivatives for screening and development.[1] The electronic environment of the amine—influenced by the ortho ether linkage (electron-donating by resonance) and the para chloro-substituent (electron-withdrawing by induction)—dictates its nucleophilicity and requires carefully tailored reaction conditions to achieve high yields and selectivity.
The choice of functionalization strategy depends on the desired final compound. This guide provides a logical workflow for selecting and executing the appropriate chemical transformation.
Caption: Strategic workflow for functionalizing the primary amine.
Core Functionalization Protocols
The following protocols are adapted from established, robust methodologies and tailored for the specific substrate, this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that converts the amine into a stable, neutral amide. This is often used to protect the amine or to introduce a new functional handle. The reaction of the amine with a reactive carboxylic acid derivative, such as an acyl chloride, is highly efficient.[2] The use of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.
Caption: Generalized mechanism for N-acylation with an acyl chloride.
Protocol 2.1.1: Acylation with Acetyl Chloride
-
Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of acetyl chloride. A base, such as pyridine or triethylamine, scavenges the HCl generated.
-
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution. The reaction is often exothermic.[3]
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.[4][5]
-
-
Characterization:
-
IR: Disappearance of the N-H stretch doublet around 3300-3500 cm⁻¹ and appearance of a strong amide C=O stretch around 1660-1690 cm⁻¹.[6]
-
¹H NMR: Disappearance of the broad amine (-NH₂) signal and appearance of a sharp amide N-H singlet (typically δ 7.5-9.5 ppm) and a new methyl singlet (CH₃CO-) around δ 2.1 ppm.
-
N-Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are key functional groups in many pharmaceuticals. This reaction involves treating the amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide N-H proton is acidic, which can be a key feature for biological interactions.
Protocol 2.2.1: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
-
Principle: Analogous to acylation, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine often serves as both the base and a suitable solvent.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
2 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the starting amine (1.0 eq) in a mixture of pyridine and DCM.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. For less nucleophilic or sterically hindered anilines, gentle heating may be required.[7]
-
After completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash thoroughly with 2 M HCl to remove any remaining pyridine.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
-
Characterization:
-
IR: Appearance of characteristic S=O stretching bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.
-
¹H NMR: Appearance of a new set of aromatic signals corresponding to the tosyl group and a methyl singlet around δ 2.4 ppm.
-
N-Alkylation via Reductive Amination
Direct alkylation of aromatic amines with alkyl halides is often problematic, leading to mixtures of mono- and di-alkylated products. Reductive amination is a superior, controlled method for forming secondary or tertiary amines.[8] The process involves the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild reducing agent.
Protocol 2.3.1: Synthesis of a Secondary Amine with an Aldehyde
-
Principle: The amine and an aldehyde form an imine intermediate under mildly acidic conditions. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine C=N bond in the presence of the unreacted aldehyde.[9]
-
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a stirred solution of the amine (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[10]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be cautious of initial gas evolution.
-
Continue stirring at room temperature for 6-24 hours until TLC analysis shows consumption of the starting material.
-
Carefully quench the reaction by slow addition of saturated NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
-
-
Characterization:
-
IR: The two N-H stretching bands of the primary amine are replaced by a single N-H stretch for the secondary amine product.[11][12]
-
¹H NMR: Disappearance of the primary amine signal. Appearance of a new set of signals corresponding to the added alkyl group and a broad N-H signal that can be exchanged with D₂O.
-
Diazotization and Sandmeyer Reaction
For more drastic modifications, the amine group can be completely replaced with a variety of other functionalities. This is achieved by converting the amine into a diazonium salt, which is a superb leaving group (N₂ gas).[13] The subsequent copper(I)-catalyzed substitution is known as the Sandmeyer reaction.
SAFETY NOTE: Solid diazonium salts are notoriously unstable and can be explosive.[14] These reactions must be performed at low temperatures (0-5 °C) and the diazonium salt should always be kept in solution and used immediately (in situ).[13] Adhere to strict safety protocols.[14][15]
Protocol 2.4.1: Replacement of Amine with Chloro (Sandmeyer Reaction)
-
Principle: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperature to form a diazonium salt. This intermediate is then treated with a copper(I) chloride solution, which catalyzes the replacement of the -N₂⁺ group with -Cl.
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Starch-iodide paper
-
-
Procedure:
-
Diazotization: a. Suspend the starting amine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water in a beaker. Stir and cool to 0-5 °C in a large ice-salt bath. b. In a separate flask, dissolve sodium nitrite (1.05 eq) in cold water. c. Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C at all times.[13] d. After the addition is complete, stir for an additional 15-20 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If the test is negative, add a small amount more of the NaNO₂ solution.
-
Sandmeyer Reaction: a. In a separate large flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution in an ice bath. b. Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: a. Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate. b. Wash the organic layer with water, dilute NaOH solution, and finally brine. c. Dry over anhydrous MgSO₄, filter, and concentrate. d. Purify via column chromatography.
-
-
Characterization:
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the new aryl chloride product.
-
¹H NMR: Complete disappearance of any N-H signals. The chemical shifts of the aromatic protons adjacent to the site of substitution will change significantly.
-
Data Summary Table
| Functionalization | Reagents | Key Conditions | Resulting Group | Key Characterization Change |
| N-Acylation | Acyl Chloride, Base (Pyridine/TEA) | Anhydrous DCM, 0 °C to RT | Amide (-NHCOR) | IR: New C=O stretch (~1680 cm⁻¹) |
| N-Sulfonylation | Sulfonyl Chloride, Base (Pyridine) | Pyridine/DCM, RT | Sulfonamide (-NHSO₂R) | IR: New S=O stretches (~1350, 1160 cm⁻¹) |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Acid (cat.) | Anhydrous DCE, RT | Secondary/Tertiary Amine | ¹H NMR: New signals for alkyl group |
| Sandmeyer Reaction | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | 0-5 °C, Aqueous | Halide, Nitrile, etc. | MS: New molecular ion; IR/NMR: Loss of N-H signals |
References
-
BenchChem (2025). Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis.
-
BenchChem (2025). Application Notes and Protocols for Acylation with 5-Bromo-6-chloronicotinoyl chloride.
-
BenchChem (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
BenchChem (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
-
BenchChem (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
-
Chen, J. et al. (2018). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
-
BenchChem (2025). Application Notes and Protocols for the Acetylation of 2-Chloroaniline.
-
SATHEE (n.d.). Chemistry Diazotization Reaction.
-
Abba, H. et al. (2015). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
-
Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
-
Chen, J. R. et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 110-120.
-
Organic Chemistry Data (n.d.). Reductive Amination - Common Conditions.
-
Wikipedia (n.d.). Reductive amination.
-
Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
University of Toronto Scarborough (n.d.). Column Chromatography Theory.
-
ChemHelp ASAP (2021). column chromatography & purification of organic compounds. YouTube.
-
University of Calgary (n.d.). IR: amines.
-
ResearchGate (2019). C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
Donohoe, T. J. et al. (2015). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 6(8), 4534-4538.
-
LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines.
-
Reddy, C. R. et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.
-
Beyond Benign (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Besnard, F. et al. (2015). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. RSC Publishing.
-
ResearchGate (2025). The infrared spectra of secondary amines and their salts.
-
Al-Masum, M. et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. National Center for Biotechnology Information.
-
Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
Browne, D. L. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Phenomenex (2025). Column Chromatography Guide.
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
-
Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18416–18420.
-
ResearchGate (2026). Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.
-
BenchChem (2025). Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Dyestuff Synthesis.
Sources
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- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 15. benchchem.com [benchchem.com]
Application Note: Strategic Incorporation of Methyl 3-(2-amino-4-chlorophenoxy)benzoate in Constrained Peptide Synthesis
Executive Summary & Strategic Rationale
The development of complex macrocyclic peptides, particularly glycopeptide antibiotics (GPAs) like vancomycin, teicoplanin, and arylomycins, relies heavily on the formation of rigid diaryl ether linkages. In the biosynthesis of these natural products, these critical cross-links are installed via enzymatic oxidative phenol coupling, catalyzed by specialized cytochrome P450 enzymes such as OxyB[1][2].
Replicating this biomimetic transformation synthetically on linear peptide precursors is notoriously challenging. Synthetic oxidative phenol macrocyclization often suffers from poor regioselectivity, competing intermolecular oligomerization, and requires highly specialized multicopper(II) clusters to achieve acceptable yields[3][4]. Similarly, traditional Ullmann-type macrocyclizations require harsh conditions (high heat, strong bases) that are fundamentally incompatible with delicate peptide side chains[5].
To bypass these late-stage thermodynamic and kinetic hurdles, synthetic chemists utilize pre-formed diaryl ether building blocks. Methyl 3-(2-amino-4-chlorophenoxy)benzoate serves as an ideal, rigid dipeptide isostere. By embedding the difficult diaryl ether bond into a stable building block prior to synthesis, researchers can rely on highly efficient, standard amide bond formation (lactamization) to close the macrocycle, transforming a low-yield cross-coupling problem into a high-yield peptide coupling workflow.
Physicochemical Profiling of the Scaffold
Understanding the anatomy of this compound is critical for its successful integration into Solid-Phase Peptide Synthesis (SPPS):
-
Diaryl Ether Core: Imparts a rigid, non-planar conformational constraint. This pre-organization reduces the entropic penalty during late-stage macrocyclization.
-
4-Chloro Substituent: Enhances the lipophilicity and target binding affinity of the final peptide. It accurately mimics the halogenated aromatic rings found in natural chloropeptins and vancomycin. Furthermore, it serves as an orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if further derivatization is required.
-
2-Amino Group: Acts as the N-terminus of the "dipeptide" block. It requires transient protection (typically Fmoc) prior to SPPS.
-
Methyl Benzoate (Ester): Acts as the C-terminus. It must be saponified to a free carboxylic acid to enable coupling to the growing peptide chain on the resin.
Synthetic Workflow Visualization
Synthetic workflow for integrating pre-formed diaryl ethers into macrocyclic peptides.
Self-Validating Experimental Protocols
Expert Insight on Causality: Attempting to saponify a methyl ester in the presence of an Fmoc protecting group often leads to premature Fmoc cleavage due to the basic conditions required (LiOH/NaOH). To ensure a robust, high-yield synthesis, the workflow must be inverted: the methyl ester is first hydrolyzed to the free amino acid under forcing basic conditions, followed by chemoselective Fmoc protection of the amine.
Protocol A: Preparation of the SPPS-Ready Building Block (Fmoc-Diaryl Ether-OH)
Step 1: Ester Saponification
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of MeOH and H₂O.
-
Add NaOH (3.0 eq) and heat to reflux for 4 hours. Causality: The methyl ester is sterically hindered by the bulky diaryl ether linkage; elevated temperatures are required to drive the hydrolysis to completion.
-
Cool to room temperature, evaporate the MeOH under reduced pressure, and acidify the aqueous layer to pH 3 using 1M HCl.
-
Extract the resulting free amino acid with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
Validation: Analyze via ¹H NMR. The complete disappearance of the sharp methyl ester singlet at ~3.8 ppm confirms successful saponification.
Step 2: Fmoc Protection
-
Dissolve the crude amino acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
-
Cool the mixture to 0 °C and dropwise add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Stir for 12 hours, allowing the reaction to naturally warm to room temperature.
-
Acidify to pH 2 with 1M HCl, extract with CH₂Cl₂, dry, and purify via flash chromatography.
-
Validation: Confirm via LC-MS. The appearance of the [M+H]⁺ peak corresponding to the Fmoc-protected free acid validates the building block is ready for SPPS.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
-
Swell the peptide-loaded resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).
-
Validation: Perform a Kaiser (ninhydrin) test. A deep blue resin bead confirms the presence of free primary amines.
-
Pre-activate the Fmoc-Diaryl Ether-OH (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Causality: HATU is strictly selected over standard DIC/HOBt because the diaryl ether building block is highly sterically hindered. The 7-aza-benzotriazole leaving group of HATU significantly accelerates the coupling of bulky substrates.
-
Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Validation: Repeat the Kaiser test. A yellow/colorless bead indicates complete coupling.
Protocol C: Cleavage and Macrocyclization (Lactamization)
-
Cleave the linear peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Causality: TIPS (triisopropylsilane) acts as a carbocation scavenger, protecting electron-rich aromatic rings (like the diaryl ether) from alkylation during TFA cleavage.
-
Precipitate the crude peptide in cold diethyl ether and centrifuge.
-
Dissolve the crude linear peptide in highly dilute DMF (≤1 mM). Causality: High dilution is thermodynamically required to favor intramolecular macrocyclization over intermolecular dimerization.
-
Add PyBOP (3.0 eq) and DIPEA (6.0 eq). Stir for 12-24 hours.
-
Validation: Monitor via LC-MS. Successful macrocyclization is indicated by a mass shift of -18 Da (loss of H₂O during amide bond formation) and a delayed retention time due to the altered conformational hydrophobicity.
Data Presentation: Optimization of Coupling Reagents
When coupling hindered diaryl ethers like this compound derivatives, the choice of coupling reagent directly dictates the yield and purity. The table below summarizes the kinetic efficiencies of various activators for this specific scaffold.
| Coupling Reagent | Additive | Base | Reaction Time | Yield (%) | Epimerization Risk |
| DIC | OxymaPure | None | 4 hours | 65% | Low |
| HBTU | HOBt | DIPEA | 4 hours | 72% | Moderate |
| PyBOP | None | DIPEA | 2 hours | 90% | Low |
| HATU | None | DIPEA | 2 hours | >95% | Moderate |
References
-
Oxidative Phenol Coupling Reactions Catalyzed by OxyB: A Cytochrome P450 from the Vancomycin Producing Organism. Implications for Vancomycin Biosynthesis. Journal of the American Chemical Society.[Link]
-
Oxidative Phenol Coupling Reactions Catalyzed by OxyB: A Cytochrome P450 From the Vancomycin Producing Organism. Implications for Vancomycin Biosynthesis. PubMed / NIH.[Link]
-
Multicopper Clusters Catalyze the Oxidative Phenol Macrocyclization (OxPM) of Linear Peptides. ChemRxiv.[Link]
-
Multicopper Clusters Enable Oxidative Phenol Macrocyclization (OxPM) of Peptides. PubMed / NIH.[Link]
-
Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. PMC / NIH.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative phenol coupling reactions catalyzed by OxyB: a cytochrome P450 from the vancomycin producing organism. implications for vancomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Multicopper Clusters Enable Oxidative Phenol Macrocyclization (OxPM) of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 3-(2-amino-4-chlorophenoxy)benzoate in Medicinal Chemistry
Abstract & Strategic Value
Methyl 3-(2-amino-4-chlorophenoxy)benzoate is a high-value "privileged structure" intermediate designed for the synthesis of diaryl ether-based kinase inhibitors . Its structural architecture—comprising a central ether linkage, a meta-substituted benzoate ester, and a polysubstituted aniline—mimics the core scaffold of clinically validated Type II kinase inhibitors such as Sorafenib and Regorafenib .
This building block offers two distinct vectors for divergent synthesis:
-
The Aniline Vector (Nucleophilic): Allows for the installation of urea or amide "hinge-binding" or "DFG-out" motifs.
-
The Benzoate Vector (Electrophilic): Facilitates the construction of the solvent-exposed "tail" region via hydrolysis and amide coupling.
This guide details the synthesis of the building block itself, followed by protocols for its conversion into bioactive urea derivatives, ensuring high yield and chemoselectivity.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 941116-96-7 |
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.70 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Low solubility in water |
| Storage | 2–8°C, Desiccate (Hygroscopic amine), Protect from light |
| Key Hazards | Irritant (Skin/Eye), Potential sensitizer (Aniline derivative) |
Synthetic Protocol: Building Block Construction
While commercially available, in-house synthesis is often required to ensure freshness of the oxidation-sensitive aniline moiety. The most robust route utilizes a Nucleophilic Aromatic Substitution (
Step 1: Diaryl Ether Formation ( )
Mechanism: The phenoxide of methyl 3-hydroxybenzoate attacks the electron-deficient C-F bond of 4-chloro-1-fluoro-2-nitrobenzene.
-
Reagents:
-
Methyl 3-hydroxybenzoate (1.0 equiv)
-
4-Chloro-1-fluoro-2-nitrobenzene (1.05 equiv)
-
Potassium Carbonate (
) (1.5 equiv, anhydrous) -
Solvent: DMF or DMSO (0.5 M concentration)
-
Protocol:
-
Charge a round-bottom flask with Methyl 3-hydroxybenzoate and
in DMF. Stir at RT for 15 min to generate the phenoxide. -
Add 4-Chloro-1-fluoro-2-nitrobenzene dropwise (if liquid) or portion-wise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LCMS for consumption of the phenol.
-
Workup: Cool to RT. Pour into ice-water (10x volume). The nitro-intermediate usually precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc.
Step 2: Chemoselective Nitro Reduction
Critical Note: Catalytic hydrogenation (
-
Reagents:
-
Nitro-intermediate (from Step 1)
-
Iron Powder (Fe) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio)
-
Protocol:
-
Suspend the nitro compound in EtOH/Water.
-
Add Fe powder and
. -
Reflux vigorously (80°C ) for 2–4 hours.
-
Validation: LCMS should show M+1 = 278.0 and disappearance of the nitro peak.
-
Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot EtOH. Concentrate the filtrate. Partition between EtOAc and
(aq). Dry organic layer (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) and concentrate.[1] -
Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (Hexane/EtOAc gradient) if dark oxidation products are present.
Application Protocol: Synthesis of Urea-Based Kinase Inhibitors
This protocol describes the conversion of the building block into a Sorafenib-like core via reaction with an isocyanate. This is the primary application for generating libraries of RAF/VEGFR inhibitors.
Workflow Diagram
Caption: Divergent synthesis workflow transforming the aniline building block into a bioactive urea-based kinase inhibitor.
Experimental Procedure
Objective: Synthesis of Methyl 4-(4-chloro-2-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)benzoate (Sorafenib Analog Precursor).
Reagents:
-
This compound (1.0 mmol, 277 mg)
-
3-(Trifluoromethyl)phenyl isocyanate (1.1 mmol, 206 mg)
-
Dichloromethane (DCM) (anhydrous, 5 mL)
-
Triethylamine (optional, catalytic if reaction is sluggish)
Step-by-Step:
-
Preparation: Dry the amine building block under vacuum for 1 hour to remove trace moisture (water competes with the amine for isocyanate).
-
Dissolution: Dissolve the amine in anhydrous DCM (5 mL) in a dry vial under Argon/Nitrogen.
-
Addition: Cool the solution to 0°C (ice bath). Add the isocyanate dropwise via syringe.
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 4–12 hours.
-
Observation: A white precipitate often forms as the urea product is less soluble than the starting materials.
-
-
Monitoring: Check TLC (50% EtOAc/Hexane). The starting aniline spot (fluorescent, polar) should disappear.
-
Workup (Precipitation Method):
-
If precipitate forms: Filter the solid, wash with cold DCM (2 x 2 mL) and Hexane (2 x 5 mL).
-
If solution remains clear: Concentrate to ~1 mL, add Hexane (10 mL) to induce precipitation, then filter.
-
-
Yield: Expected yield is 85–95%.
QC & Analytical Validation
To ensure the integrity of the building block before use in library synthesis, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 97% Area |
| Identity | 1H-NMR (DMSO-d6) | Characteristic doublet (phenoxy) and singlet (ester methyl) |
| Water Content | Karl Fischer | < 0.5% (Critical for isocyanate reactions) |
| Residual Iron | ICP-MS | < 20 ppm (If Fe reduction used) |
NMR Diagnostic Peaks (DMSO-d6):
-
3.85 ppm (s, 3H,
) -
5.20 ppm (br s, 2H,
, exchangeable with ) - 6.8–7.5 ppm (m, aromatic protons; look for the specific pattern of the 1,2,4-trisubstituted ring).
Biological Context: Pharmacophore Mapping
Understanding where this molecule sits in the protein target is crucial for rational design.
Caption: Pharmacophore mapping of the scaffold within a typical Type II Kinase binding pocket (e.g., BRAF/VEGFR).
The Urea Linker (derived from the amine) forms a critical hydrogen bond network with the conserved Glutamate (
References
-
Bankston, D. (2006). "A Practical Synthesis of the VEGF Receptor Kinase Inhibitor Sorafenib." Organic Process Research & Development, 10(6), 1205–1211.
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006: Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway." Cancer Research, 64(19), 7099–7109.
-
ChemicalBook. (2025). "this compound Product Entry & Properties."
-
Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 116(6), 855–867.
-
BenchChem. (2025).[2][3] "Application Notes: Ullmann Condensation and Diaryl Ether Synthesis." (General reference for diaryl ether protocols).
Disclaimer: This protocol is intended for Research Use Only (RUO). All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Sources
Troubleshooting & Optimization
Improving yield of Methyl 3-(2-amino-4-chlorophenoxy)benzoate synthesis
FAQ 4: My crude product is an oil and contains several impurities. What is the best purification strategy? For non-crystalline oils or mixtures of closely related compounds, silica gel column chromatography is the preferred method. [14]* Solvent Selection: First, use TLC to find an eluent system that provides a good Rf value (0.2-0.4) for your target compound and separates it from impurities. [14]* Procedure: Dissolve the crude material in a minimal amount of solvent before loading it onto the column to ensure a narrow band. Elute with your chosen solvent system, potentially using a gradient of increasing polarity to separate all components. Collect small fractions and analyze them by TLC to identify the pure product. [14]If the final product is a solid, recrystallization from a suitable solvent can be an excellent final purification step. [15]
Protocols & Data
Protocol: Ullmann Condensation for this compound
This protocol is a representative procedure based on modern ligand-assisted Ullmann couplings. Optimization of specific parameters is recommended.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), picolinic acid (10 mol%), and anhydrous, finely powdered K₃PO₄ (2.0 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas (repeat three times).
-
Reagent Addition: Under a positive pressure of inert gas, add 4-chloro-2-aminophenol (1.0 equivalent) and Methyl 3-bromobenzoate (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO (to make a ~0.5 M solution with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent of hexanes and ethyl acetate.
Table of Optimization Parameters
The following table summarizes key parameters that can be screened to optimize the yield of the Ullmann coupling reaction.
| Parameter | Variable | Typical Range/Options | Rationale & Key Reference |
| Copper Source | Copper(I) salt | CuI, CuBr, Cu₂O | Cu(I) is the active catalytic species in the cycle. [9] |
| Ligand | N- or O-donor | Picolinic acid, N,N-Dimethylglycine, 1,10-Phenanthroline | Ligands accelerate the reaction, allowing for milder conditions. [5][9] |
| Base | Inorganic base | Cs₂CO₃, K₃PO₄, K₂CO₃ | The base deprotonates the phenol; solubility and strength are key. [10] |
| Solvent | Polar aprotic | DMF, DMSO, NMP, Dioxane | High-boiling polar solvents are needed to dissolve reagents. [11] |
| Temperature | Reaction heat | 80 °C - 140 °C | Balances reaction rate against potential thermal decomposition. [7] |
| Aryl Halide | Leaving group | Ar-I, Ar-Br, Ar-Cl | Reactivity typically follows the trend I > Br > Cl. [12] |
Experimental Workflow Diagram
Caption: General experimental workflow for Ullmann synthesis and purification.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
O'Brien, M. K. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. PDXScholar. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
SynArchive. (2024). Ullmann Condensation. Retrieved from [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
- Ma, D., & Cai, Q. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 71(14), 5345–5352.
-
Florida International University. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Aryl Halides with Phenols. Retrieved from [Link]
-
Cristau, H.-J., et al. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Retrieved from [Link]
-
MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 3-(2-amino-4-chlorophenoxy)benzoate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 3-(2-amino-4-chlorophenoxy)benzoate by silica gel column chromatography. The inherent chemical nature of this molecule presents specific challenges that this guide aims to address through expert-driven insights, detailed protocols, and systematic troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this and structurally similar aniline derivatives.
Q1: What is the primary cause of peak tailing or streaking when purifying this compound on a silica gel column?
The most common reason for tailing or streaking of this compound is the interaction between its basic 2-amino group and the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1][2] These acidic sites can protonate the basic amine, leading to strong, sometimes irreversible, ionic interactions that hinder smooth elution and cause the compound to "drag" down the column, resulting in broad, asymmetric peaks.[1][2]
Q2: How can I proactively prevent tailing during the purification of this compound?
The most effective and widely used strategy is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent).[2] Adding a small amount, typically 0.5-2% (v/v), of triethylamine (TEA) to the eluent mixture is the standard approach.[1] The TEA is more basic than your target compound and will preferentially interact with the silanol groups, effectively shielding your compound from these problematic interactions.
Q3: What is the best method for determining the ideal solvent system for my column?
Thin-Layer Chromatography (TLC) is an indispensable tool for developing and optimizing your solvent system before committing to a large-scale column.[3] You should experiment with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to find a system where the target compound has an Rf (retention factor) value of approximately 0.2-0.4.[3] This Rf range typically ensures good separation from impurities and a reasonable elution time on the column.
Q4: What are the likely impurities I might encounter in my crude sample?
The impurities present will depend on the synthetic route. A common method for synthesizing diaryl ethers is the Ullmann condensation.[4][5][6] If this method is used to couple 2-amino-4-chlorophenol and a methyl 3-halobenzoate, potential impurities include:
-
Unreacted Starting Materials: Residual 2-amino-4-chlorophenol and methyl 3-halobenzoate.[4]
-
Hydrolysis Product: 3-(2-amino-4-chlorophenoxy)benzoic acid, which can form if the methyl ester is hydrolyzed during the reaction or work-up.[4]
-
Side-Products: Compounds arising from self-condensation of the starting materials.[4]
-
Catalyst Residues: If a copper-catalyzed reaction was used, residual copper salts may be present.[3]
Section 2: In-Depth Troubleshooting Guide
This guide is formatted to help you diagnose and resolve specific issues encountered during your column chromatography experiment.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Severe Tailing/Streaking | 1. Acid-Base Interaction: The basic amine on your compound is strongly interacting with acidic silica gel.[1][2] 2. Column Overload: Too much sample has been loaded for the amount of silica gel used.[1] | 1. Add a Basic Modifier: This is the most critical step. Add 0.5-2% triethylamine (TEA) to your entire mobile phase system (both the initial and final solvent mixtures). This neutralizes the silica surface.[2] Alternatively, use a mobile phase containing 1-2% ammonium hydroxide in the polar solvent component (e.g., methanol).[1] 2. Reduce Sample Load: Ensure you are not exceeding the column's loading capacity, which is typically 1-5% of the silica gel weight for a difficult separation. |
| Compound Won't Elute | 1. Mobile Phase Too Weak: The eluent is not polar enough to move the compound down the column.[2] 2. Irreversible Adsorption: The compound has bound too strongly to the silica, a common issue with basic amines on unmodified silica.[2] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If that is insufficient, a stronger solvent like methanol can be added in small increments (1-5%).[2][7] 2. Switch Stationary Phase: If the compound is irreversibly adsorbed even with a highly polar, base-modified eluent, the silica gel is too acidic. Switch to a more inert stationary phase like neutral alumina.[2] |
| Poor Separation of Product and Impurity | 1. Inadequate Solvent System: The chosen eluent does not have sufficient selectivity for the two compounds. 2. Improper Column Packing: The presence of channels or cracks in the silica bed leads to a non-uniform solvent front.[2] | 1. Re-optimize with TLC: Find a solvent system that provides the best possible separation on a TLC plate. Try different solvent combinations (e.g., dichloromethane/ethyl acetate, or adding a small amount of methanol). 2. Repack the Column: Ensure the silica slurry is homogenous and packed evenly without air bubbles.[2] Allow the bed to settle completely before loading the sample. Always keep the solvent level above the silica bed to prevent it from running dry.[2] |
| Compound is Decomposing on the Column | 1. Acid-Catalyzed Degradation: The acidic nature of the silica gel is causing the compound to degrade.[2] 2. Reaction with Solvent: The compound may be unstable in certain solvents, particularly protic ones like methanol, over long periods.[8] | 1. Use a Basic Modifier or Switch Stationary Phase: Add TEA or ammonia to neutralize the silica.[1][2] If degradation persists, use a less reactive stationary phase like neutral alumina.[2] 2. Work Quickly and Use Aprotic Solvents: Minimize the time the compound spends on the column. Use aprotic solvents like ethyl acetate and dichloromethane instead of methanol if reactivity is suspected.[8] |
Section 3: Experimental Protocols
These protocols provide a validated, step-by-step methodology for the successful purification of this compound.
Protocol 1: Eluent System Development via TLC
-
Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a prepared solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent ratio until your target compound has an Rf value of ~0.3. Add 1% TEA to the optimized solvent system and re-run the TLC to confirm the Rf value and observe the reduction in tailing.
Protocol 2: Column Chromatography with a TEA-Modified Eluent
-
Prepare the Eluent: Prepare two solvent mixtures based on your TLC optimization. For example:
-
Solvent A (Less Polar): 10% Ethyl Acetate / 89% Hexanes / 1% TEA.
-
Solvent B (More Polar): 40% Ethyl Acetate / 59% Hexanes / 1% TEA.
-
-
Pack the Column:
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed silica bed.[3]
-
-
Elute the Column:
-
Begin eluting with Solvent A, collecting fractions in test tubes.
-
Gradually increase the polarity by slowly adding Solvent B to your solvent reservoir (gradient elution).[7]
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate and run it in your optimized eluent system to identify which fractions contain the pure product.[3]
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]
Section 4: Visual Workflows
Purification Method Selection Workflow
This diagram outlines the decision-making process for establishing a purification protocol.
Caption: Workflow for purification from initial analysis to final product.
Troubleshooting Decision Tree
This diagram provides a systematic approach to diagnosing and solving common chromatography issues.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- Benchchem. (2025).
- Benchchem. (2025).
- Chrom Tech, Inc. (2024).
- Benchchem. (2025). Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)
- ResearchGate. (2014).
- Benchchem. (2025). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
- Benchchem. (2025). Technical Guide: Methyl 3-(2-aminophenoxy)
- Benchchem. (2025). Starting materials for Methyl 3-(2-aminophenoxy)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrolysis of methyl ester in 3-(2-amino-4-chlorophenoxy)benzoate
Topic: Preventing Hydrolysis & Ensuring Stability
Executive Summary & Molecule Profile
Compound: Methyl 3-(2-amino-4-chlorophenoxy)benzoate Critical Functionality: The methyl ester moiety is a key pharmacophore or synthetic handle.[1] Its premature hydrolysis to the corresponding carboxylic acid (3-(2-amino-4-chlorophenoxy)benzoic acid) renders the batch useless for downstream coupling or alters potency in biological assays.[1]
Stability Risk Profile:
-
High Risk: Base-catalyzed hydrolysis (Saponification) during aqueous workups.[1]
-
Moderate Risk: Enzymatic hydrolysis (Esterases) in plasma/cell assays.[1]
-
Moderate Risk: Intermolecular aminolysis (dimerization) due to the free aniline amine.[1]
Troubleshooting Guide (Q&A)
Category A: Synthesis & Workup
Q1: I observe significant hydrolysis (5-10%) during the aqueous workup of my coupling reaction. How can I prevent this? Diagnosis: The pH of your aqueous wash is likely too high (pH > 9) or the temperature is uncontrolled. Methyl esters on electron-deficient rings (due to the phenoxy substituent) are electrophilic and prone to attack by hydroxide ions.[1] Solution:
-
Switch Buffers: Replace saturated NaHCO₃ or NaOH washes with 0.5 M Phosphate Buffer (pH 7.0) or Saturated NH₄Cl .[1]
-
Temperature Control: Perform all biphasic extractions at 0–5°C (ice bath).
-
Speed: Minimize contact time between the organic phase and the aqueous phase. Separate layers immediately.
Q2: Can I use Methanol (MeOH) as a co-solvent for recrystallization? Diagnosis: While methyl esters are stable in methanol, the presence of trace water or base in methanol can promote transesterification or hydrolysis. Solution:
-
Preferred: Use non-nucleophilic solvent systems like Ethyl Acetate/Hexanes or Dichloromethane (DCM)/Heptane .[1]
-
If MeOH is required: Ensure it is anhydrous and free of base catalysts.[1] Avoid heating MeOH solutions above 40°C for extended periods.[1]
Category B: Storage & Handling[1][2]
Q3: The compound purity dropped from 98% to 92% after one month of storage at room temperature. What happened? Diagnosis: This is likely autocatalytic hydrolysis or aminolysis .[1] Moisture from the air hydrolyzes the ester, generating acid, which further catalyzes the reaction. Alternatively, the free amine (2-amino group) on a neighboring molecule attacked the ester (intermolecular aminolysis).[1] Solution:
-
Desiccation: Store under Argon/Nitrogen in a desiccator.
-
Temperature: Store at -20°C .
-
Physical State: Store as a solid, not a solution.[1] In solution, the effective molarity of the amine/ester interaction increases, accelerating side reactions.
Category C: Biological Assays[1][4]
Q4: In rat plasma stability assays, the half-life is <10 minutes.[1] Is the compound chemically unstable? Diagnosis: No, this is likely enzymatic instability .[1] Rat plasma is rich in carboxylesterases (e.g., CES1) that rapidly hydrolyze methyl esters.[1] Solution:
-
Inhibitors: Co-incubate with esterase inhibitors like Bis(p-nitrophenyl)phosphate (BNPP) to differentiate chemical vs. enzymatic instability.[1]
-
Structural Modification: For drug design, consider bioisosteres (e.g., oxadiazoles) or sterically hindering the ester (e.g., isopropyl/tert-butyl ester) if the methyl group is not essential for binding.[1]
Deep Dive: Mechanistic Pathways
Understanding the specific degradation pathways is crucial for prevention.[1] The diagram below illustrates the competing pathways of Hydrolysis (Water attack) and Aminolysis (Intermolecular attack).
Caption: Figure 1. Competing degradation pathways for amino-phenoxy benzoates. Hydrolysis dominates in aqueous media; Aminolysis dominates in concentrated organic solutions or melts.
Standard Operating Protocols (SOPs)
Protocol A: pH-Controlled Workup (Anti-Hydrolysis)
Use this protocol for quenching reactions containing the methyl ester.
Reagents:
-
0.5 M Phosphate Buffer (pH 7.[1]0) OR Saturated Ammonium Chloride (NH₄Cl).[1]
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Brine (Saturated NaCl).[1]
Step-by-Step:
-
Cool Down: Cool the reaction mixture to 0°C using an ice bath.
-
Dilution: Dilute the reaction mixture with the organic solvent (EtOAc/DCM). Volume ratio: 1:1 vs reaction volume.[1]
-
Quench: Slowly add the cold buffer solution (Phosphate or NH₄Cl) with vigorous stirring. Do not use NaOH or Na₂CO₃.[1]
-
Separation: Transfer to a separatory funnel. Shake briefly (30 seconds) and separate layers immediately.
-
Critical: Do not let the layers sit in contact for >5 minutes.[1]
-
-
Wash: Wash the organic layer once with Brine to remove residual water.[1]
-
Dry: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 10 minutes.
-
Concentrate: Evaporate solvent at <35°C under reduced pressure.
Protocol B: Long-Term Storage
Use this for storing the isolated solid.
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Flush the vial with Argon or Nitrogen gas before sealing.[1]
-
Desiccant: Place the vial inside a secondary container (jar) containing Drierite or Silica Gel packets.
-
Temperature: Store at -20°C .
-
Thawing: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.
Data & Compatibility Tables
Table 1: Solvent Compatibility Matrix
Stability of this compound (24h at 25°C)
| Solvent System | Stability Rating | Notes |
| DCM (Anhydrous) | ✅ Excellent | Recommended for storage/handling.[1] |
| DMSO (Dry) | ✅ Good | Suitable for biological stocks (freeze immediately).[1] |
| Methanol (Wet) | ⚠️ Poor | Promotes hydrolysis/transesterification.[1] |
| Water (pH 7) | ⚠️ Fair | Stable for short durations (<1h).[1] |
| Water (pH > 9) | ❌ Critical Failure | Rapid hydrolysis to acid.[1] |
| Water (pH < 2) | ❌ Critical Failure | Acid-catalyzed hydrolysis.[1] |
Table 2: Biological Stability (Estimated)
| Medium | Half-Life (t1/2) | Mechanism | Mitigation |
| PBS Buffer (pH 7.4) | > 24 hours | Chemical Hydrolysis | None needed.[1] |
| Human Plasma | ~ 30-60 mins | Enzymatic (Esterase) | Use esterase inhibitors (e.g., PMSF, BNPP).[1] |
| Rat Plasma | < 10 mins | Enzymatic (High Activity) | Rodent plasma has higher esterase activity than human.[1] |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General ester stability and deprotection conditions).
-
Fife, T. H. (2002).[1][3] Intramolecular General Base Catalyzed Ester Hydrolysis.[1][3] The Hydrolysis of 2-Aminobenzoate Esters. Journal of Organic Chemistry, 67(10), 3326–3332.[1]
-
BenchChem Technical Support. (2025). Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzoate.
-
Di, L., & Kerns, E. (2008).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Plasma stability and esterase activity in drug discovery).
-
Satoh, T., & Hosokawa, M. (1998).[1] The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288.[1] (Species differences in plasma esterase activity).
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Technical Support Center: Optimizing Ullmann Ether Synthesis for Chlorophenoxy Benzoates
Welcome to the technical support center for the Ullmann ether synthesis, with a specific focus on the preparation of chlorophenoxy benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-O bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success in these couplings, ensuring you can adapt and refine your experimental approach for even the most challenging substrates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Ullmann ether synthesis, and how do modern advancements improve upon the classical conditions?
The Ullmann ether synthesis is a copper-catalyzed cross-coupling reaction that forms a diaryl ether from an aryl halide and a phenol.[1] Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper metal.[2][3]
The currently accepted mechanism for modern, ligand-assisted Ullmann reactions involves a catalytic cycle:
-
Formation of a Copper(I) Phenoxide: The base deprotonates the phenol, which then coordinates with a Cu(I) salt to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide adds to the copper(I) phenoxide complex. This is often the rate-determining step and results in a Cu(III) intermediate.[4]
-
Reductive Elimination: The desired diaryl ether is formed, and the Cu(I) catalyst is regenerated, allowing the cycle to continue.[5]
Modern Ullmann protocols utilize chelating ligands (e.g., diamines, amino acids, or phenanthrolines) that stabilize the copper catalyst, allowing for milder reaction temperatures (typically 80-150°C), lower catalyst loadings (1-10 mol%), and a broader substrate scope, including less reactive aryl chlorides.[3][6]
Q2: I am coupling a chlorophenoxy nucleophile with an aryl benzoate electrophile. Which component should be the aryl halide and which should be the phenol for optimal reactivity?
In Ullmann ether synthesis, the reactivity of the aryl halide is significantly influenced by electron-withdrawing groups, which make the aryl halide more susceptible to oxidative addition.[2] Conversely, electron-donating groups on the phenol increase its nucleophilicity. The general reactivity trend for the halide is I > Br > Cl > F.[2][7]
For the synthesis of chlorophenoxy benzoates, you have two primary disconnection strategies:
-
Route A: A chlorophenol is coupled with a halobenzoate.
-
Route B: A hydroxybenzoate is coupled with a dihalobenzene.
Given that the ester group on the benzoate ring is electron-withdrawing, it is generally advantageous to have the halogen on the benzoate ring (Route A). This "activates" the aryl halide towards oxidative addition. The chloro-substituent on the phenol in this route will decrease its nucleophilicity, but this is often a less significant factor than the activation of the aryl halide.
Q3: How do I select the optimal copper source and ligand for my specific chlorophenoxy benzoate synthesis?
There is no single "best" combination, and empirical screening is often necessary. However, here are some guiding principles:
-
Copper Source: Copper(I) salts such as CuI, CuBr, and Cu₂O are most commonly used.[8] CuI is a frequent and effective choice. It's crucial to use a high-purity source, as impurities can inhibit the reaction.[9]
-
Ligand Selection: Ligands are critical for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[10] For O-arylation reactions, several classes of ligands have proven effective:
-
Amino Acids: L-proline and N,N-dimethylglycine are cost-effective and have shown broad utility.[8][11]
-
Diamines: N,N'-Dimethylethylenediamine (DMEDA) and related structures are highly effective.[12]
-
Phenanthrolines: 1,10-Phenanthroline and its derivatives are classic ligands that can significantly lower reaction temperatures.[8][13]
-
Salicylaldimines and Oxalic Diamides: These "second-generation" ligands can be highly effective, sometimes allowing for very low catalyst loadings.[8][14]
-
For your specific application, starting with a well-established system like CuI/N,N-dimethylglycine or CuI/1,10-phenanthroline is a robust approach.
Q4: What is the role of the base, and how does its strength impact the reaction outcome?
The base is crucial for deprotonating the phenol to form the active nucleophile.[8] The choice of base can significantly affect the reaction rate and yield. Common bases include:
-
Inorganic Carbonates: Cs₂CO₃ and K₂CO₃ are frequently used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[8]
-
Phosphates: K₃PO₄ is another widely used base, particularly in systems with sensitive functional groups.[8]
The base's strength should be sufficient to deprotonate the phenol but not so strong as to cause unwanted side reactions, such as hydrolysis of the benzoate ester. For a chlorophenol, which is more acidic than phenol itself, a moderately strong base like K₂CO₃ or K₃PO₄ is typically sufficient.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst: The Cu(I) source may have oxidized to Cu(II).[15] 2. Insufficiently Anhydrous Conditions: Water can lead to catalyst deactivation and side reactions. 3. Low Reaction Temperature: The energy barrier for oxidative addition may not be overcome.[3] 4. Poor Ligand Choice: The selected ligand may not be optimal for the substrate combination. | 1. Use a fresh, high-purity Cu(I) source or one that has been stored under inert gas. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly. Consider adding molecular sieves.[10] 3. Incrementally increase the reaction temperature by 10-20°C. 4. Screen a panel of ligands from different classes (e.g., an amino acid, a diamine, and a phenanthroline). |
| Formation of Side Products (e.g., Dehalogenation of the Aryl Halide) | 1. Protic Impurities: Water or other protic impurities can act as a proton source for the reduction of the aryl halide. 2. Reaction Temperature Too High: High temperatures can promote decomposition pathways. | 1. Ensure all reagents and solvents are scrupulously dried. 2. Attempt the reaction at a lower temperature, possibly with a more active ligand system. |
| Hydrolysis of the Benzoate Ester | 1. Base is Too Strong: A highly basic environment can lead to saponification of the ester. 2. Presence of Water: Water in the reaction mixture can facilitate hydrolysis. | 1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃). 2. Ensure anhydrous conditions. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The active Cu(I) species can be unstable over long reaction times.[15] 2. Product Inhibition: The diaryl ether product may coordinate to the copper center, inhibiting catalysis.[16] | 1. Consider a more robust ligand that better stabilizes the catalyst. 2. If feasible, use a slight excess of the limiting reagent to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Screening Conditions for Ullmann Ether Synthesis
This protocol provides a starting point for optimizing the coupling of a chlorophenol with a halobenzoate.
Reagents & Equipment:
-
Aryl Halide (e.g., Methyl 4-iodobenzoate): 1.0 mmol, 1.0 equiv
-
Phenol (e.g., 4-chlorophenol): 1.2 mmol, 1.2 equiv
-
Copper(I) Iodide (CuI): 0.1 mmol, 10 mol%
-
Ligand (e.g., 1,10-Phenanthroline): 0.1 mmol, 10 mol%
-
Base (e.g., K₃PO₄): 2.0 mmol, 2.0 equiv
-
Anhydrous Solvent (e.g., Dioxane or Toluene): 3-5 mL
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vial, add the aryl halide, phenol, CuI, ligand, and base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Place the vial in a preheated heating block or oil bath at 110°C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Optimized Conditions for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, the following modifications may be beneficial:
-
Catalyst System: Consider a more active system such as CuI (5 mol%) with an oxalic diamide ligand (10 mol%).
-
Solvent: Polar aprotic solvents like DMF or NMP can sometimes improve yields for difficult couplings, but be mindful of higher boiling points and potential for side reactions.[2][17]
-
Base: Cs₂CO₃ may be required for less acidic phenols.
Visualizing the Process
The Catalytic Cycle of Ullmann Ether Synthesis
Caption: The catalytic cycle of the modern Ullmann ether synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Ullmann ether synthesis.
References
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Ullmann reaction - Grokipedia. Available at: [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802. Available at: [Link]
-
Ullmann reaction | PPTX - Slideshare. Available at: [Link]
-
Ullmann coupling-An overview - operachem. Available at: [Link]
-
Powers, D. C., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(1), 457-465. Available at: [Link]
-
Qian, C., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 32(1), 83-87. Available at: [Link]
-
Buchwald, S. L., et al. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 4(4), 581-584. Available at: [Link]
-
Ullmann reaction - LS College. Available at: [Link]
-
The Ullmann Ether Condensation - ResearchGate. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Arkivoc, 2013(1), 1-52. Available at: [Link]
-
Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]
-
Pescarmona, P. P., et al. (2019). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemCatChem, 11(22), 5575-5580. Available at: [Link]
-
Sotoyama, T., et al. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Bulletin of the Chemical Society of Japan, 56(1), 86-90. Available at: [Link]
-
Powers, D. C., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(1), 457-465. Available at: [Link]
-
Lim, H.-N. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. Available at: [Link]
-
The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. Available at: [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. Available at: [Link]
-
An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers | Request PDF - ResearchGate. Available at: [Link]
-
Davies, I. W., et al. (2017). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. Catalysis Science & Technology, 7(18), 4074-4082. Available at: [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available at: [Link]
-
Pescarmona, P. P., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 590. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(1), 188-220. Available at: [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Ullmann Condensation - SynArchive. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. Available at: [Link]
-
Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects - PMC. Available at: [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at: [Link]
-
Ullmann coupling : r/Chempros - Reddit. Available at: [Link]
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Technical Support Center: Purification of Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 3-(2-amino-4-chlorophenoxy)benzoate. We address common impurities, offer step-by-step purification protocols, and provide troubleshooting solutions based on established chemical principles and field experience.
Frequently Asked Questions (FAQs): Understanding Your Impurity Profile
This section addresses the most common initial questions encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude sample?
A: The impurity profile is dictated by the synthetic route. Assuming a common Ullmann-type condensation between a 2-amino-4-chlorophenol derivative and a methyl 3-halobenzoate, the primary impurities include:
-
Unreacted Starting Materials: Residual 2-amino-4-chlorophenol and the methyl 3-halobenzoate starting material.[1][2]
-
Hydrolysis Product: 3-(2-amino-4-chlorophenoxy)benzoic acid, formed if the methyl ester is cleaved by moisture or basic conditions during the reaction or work-up.[2] This is a common issue with benzoate esters.[3][4][5]
-
Side-Products: Molecules arising from self-condensation of starting materials or other undesired coupling reactions.[2]
-
Catalyst Residues: Residual copper or palladium catalysts used in the coupling reaction.[1]
-
High-Boiling Solvents: Polar aprotic solvents like DMSO or DMF are often used and can be difficult to remove completely.[1]
Q2: How can I quickly assess the purity of my crude product?
A: A combination of two techniques is highly effective for a preliminary assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the number of components in your mixture.[6] Spot your crude material on a silica gel plate and elute with a solvent system like 7:3 Hexanes:Ethyl Acetate. A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A quick ¹H NMR spectrum of the crude product can provide significant insight. The presence of sharp, well-defined peaks corresponding to your target molecule and the absence of signals from known starting materials or solvents is a good indicator of high purity. Conversely, broad peaks or unexpected signals point to impurities.[2]
Q3: What are the primary purification methods for this compound, and when should I use them?
A: The two most effective methods are column chromatography and recrystallization.
-
Column Chromatography is the most versatile technique, capable of separating compounds with very different polarities.[6][7][8] It is the method of choice when your crude material contains multiple impurities or is an oil.
-
Recrystallization is a highly effective technique for achieving exceptional purity, but it requires a solid material that is already relatively pure (typically >90%).[9] It is less labor-intensive than chromatography for large-scale purifications.
Q4: My crude product is a dark, intractable oil. What is the likely cause and what should I do?
A: A dark oil often suggests the presence of high-boiling point solvents (e.g., DMSO), polymeric side-products, or fine catalyst residues. Your first step should be to attempt purification via silica gel column chromatography. This method is excellent for separating the desired compound from both more polar and less polar impurities, as well as baseline materials that will not elute.[8]
Purification Strategy: A Decision Workflow
The choice between column chromatography and recrystallization depends on the initial purity and the physical state of your crude product. This workflow provides a logical path for selecting the optimal method.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
As a Senior Application Scientist, I stress that these are robust starting points. Optimization may be required based on your specific impurity profile.
Protocol 1: Purification by Silica Gel Column Chromatography
This method separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[7][8] More polar compounds interact more strongly with the silica and elute later.[6]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4.[10] A mixture of hexanes and ethyl acetate is a common starting point for aromatic esters.[10][11]
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica gel weight to crude product weight is typical).[8]
-
Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a uniform bed with no air bubbles.[8]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture).
-
Carefully pipette this concentrated solution onto the top of the silica bed, creating a narrow band.[10]
-
-
Elution:
-
Begin adding the eluent to the top of the column. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to move your target compound down the column.[6][10] This is known as a gradient elution.
-
-
Fraction Collection & Analysis:
-
Collect the eluent in sequentially labeled test tubes or flasks.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[10]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This technique leverages the principle that the solubility of a solid in a solvent increases with temperature. A properly chosen solvent will dissolve the compound when hot but not at room temperature, allowing pure crystals to form upon cooling while impurities remain in the solution.[9]
Step-by-Step Methodology:
-
Solvent Selection:
-
In a small test tube, add ~20 mg of your crude solid.
-
Add a potential solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexanes mixture) dropwise at room temperature. An ideal solvent will not dissolve the compound at this temperature.[10]
-
Heat the mixture. If the solid dissolves completely when hot and then reappears as crystals upon slow cooling, you have found a suitable solvent.[10]
-
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If the hot solution is highly colored, add a very small amount of activated charcoal, swirl for a minute, and perform a hot gravity filtration to remove the charcoal.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.[10]
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[10]
-
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Column Chromatography: Compound won't elute. | The eluent is not polar enough to displace the compound from the silica gel.[10] | Gradually increase the polarity of your eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar or basic, consider switching to a more polar solvent system (e.g., dichloromethane/methanol) or using a different stationary phase like alumina.[6][10] |
| Column Chromatography: Poor separation / impure fractions. | - Improperly packed column (channeling).- Initial sample band was too wide.- Fractions were collected in volumes that were too large.[10] | - Repack the column, ensuring a homogenous slurry and no air gaps.- Dissolve the crude material in the absolute minimum amount of solvent before loading.- Collect smaller fractions to achieve better resolution between closely eluting spots. |
| Recrystallization: No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The compound may be an "oil" at that temperature. | - Evaporate some solvent to increase the concentration and try cooling again.- Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod.- Add a single "seed" crystal from a previous batch if available.[10] |
| Recrystallization: Yield is very low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The compound has high solubility in the cold solvent. | - Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals (note: this crop may be less pure).- Re-evaluate your solvent choice. A mixture of solvents (e.g., dissolving in ethyl acetate and adding hexanes until cloudy) might be more effective. |
| General: TLC shows one spot, but NMR indicates impurities. | - An impurity has an identical Rf value in your chosen TLC eluent.- The impurity is not UV-active and thus invisible on the TLC plate. | - Run TLC with a different eluent system (e.g., dichloromethane/methanol) to try and resolve the spots.- Use a chemical stain for TLC visualization (e.g., potassium permanganate dip) which can reveal UV-inactive compounds. |
Quantitative Data Summary
This table provides typical parameters for purifying aromatic amino esters like this compound. These are illustrative and should be optimized experimentally.
| Parameter | Recrystallization | Column Chromatography |
| Stationary Phase | N/A | Silica Gel (60 Å, 230-400 mesh)[12] |
| Typical Solvents / Eluents | Isopropanol, Ethanol, Ethyl Acetate/Hexanes, Toluene[10][13] | Hexanes/Ethyl Acetate Gradient (e.g., 5% to 30% Ethyl Acetate)[1][10] |
| Typical Recovery | 60-85% | 70-95% |
| Purity Achievable | >99% (if crude is >90% pure) | >98% |
| Scale | Best for >1 g | Excellent for <5 g; adaptable for larger scales |
| Primary Advantage | High purity, less labor-intensive for large scales | Versatility, separates complex mixtures and oils |
References
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- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink.
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- Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)benzoate. (n.d.). BenchChem.
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- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
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- What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com.
- Synthesis of (1) Methyl 3-amino-2-methylbenzoate. (n.d.). PrepChem.com.
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- 3. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cup.edu.cn [cup.edu.cn]
- 13. youtube.com [youtube.com]
Technical Support Center: Stability & Troubleshooting for Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Solution Stability, Forced Degradation, and Stability-Indicating Assays (SIAs)
Introduction & Structural Vulnerabilities
Methyl 3-(2-amino-4-chlorophenoxy)benzoate is a complex organic intermediate featuring three primary structural domains: a methyl ester, a primary aniline (amine), and a chlorophenoxy ether linkage. When formulated or stored in solution, the molecule is subjected to distinct degradation pathways dictated by these functional groups. Understanding the causality of these pathways is critical for developing robust stability-indicating assays (SIAs) and ensuring sample integrity during drug development.
Core Degradation Pathways
The degradation of this compound is not random; it follows predictable mechanistic routes based on environmental stressors.
-
Hydrolytic Degradation: The methyl ester moiety is highly susceptible to nucleophilic acyl substitution. In aqueous solutions, particularly at extreme pH, the ester hydrolyzes to form the corresponding carboxylic acid and methanol[1].
-
Oxidative Degradation: The electron-rich primary aniline group is the primary site for oxidative attack. Exposure to reactive oxygen species (ROS), transition metals, or peroxides initiates electron transfer oxidation, yielding N-oxides, hydroxylamines, or azo-dimers[2].
-
Photolytic Degradation: The C-Cl bond and the aniline group can undergo homolytic cleavage or photo-oxidation when exposed to UV/Vis light, generating radical intermediates that propagate further degradation[3].
Caption: Logical relationship between environmental stressors and specific functional group degradation.
Troubleshooting Guide: Solution Instability (FAQs)
Q1: My stock solution degrades rapidly in methanol/water mixtures. How can I prevent this? Cause: The methyl ester is undergoing base- or acid-catalyzed hydrolysis, or transesterification if protic solvents are used without pH control. The causality here is the electrophilic nature of the ester carbonyl carbon, which is readily attacked by water or alcohol nucleophiles[1]. Solution: Store the compound in an aprotic, anhydrous solvent such as LC-MS grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). If an aqueous mixture is required for your assay, buffer the solution to a neutral pH (pH 6.5–7.5) and prepare it fresh immediately before use.
Q2: The solution turns yellow/brown over time, even when stored in the dark. What is happening? Cause: This discoloration is a classic hallmark of aniline oxidation. Even trace amounts of dissolved oxygen or transition metal impurities in your solvent can initiate the oxidation of the primary amine to colored quinone-imine derivatives or azo-dimers[2]. Solution: Sparging the solvent with inert gas (Nitrogen or Argon) prior to dissolution removes dissolved oxygen. Additionally, storing the solution at -20°C and using amber vials will mitigate ambient oxidative and photolytic triggers.
Q3: During forced degradation, my mass balance is below 85%. Where is the rest of the compound? Cause: A poor mass balance indicates that degradation products are either volatile, precipitating out of solution, or not absorbing at the chosen UV wavelength. Solution: This requires a self-validating analytical approach. Use a Photodiode Array (PDA) detector to scan across all wavelengths (190-400 nm) to ensure no degradants are missed. If using LC-MS, ensure both positive and negative electrospray ionization (ESI) modes are active, as the carboxylic acid degradant (from ester hydrolysis) will ionize better in negative mode, while the parent amine ionizes better in positive mode.
Experimental Protocol: Stability-Indicating Assay (SIA) Development
To thoroughly understand the degradation profile, a forced degradation study must be executed. This protocol is designed as a self-validating system: every stressed sample must be accompanied by an unstressed control to prove that degradation is caused by the applied stressor, not the sample matrix or preparation process[3].
Step-by-Step Methodology
-
Stock Solution Preparation: Dissolve this compound in anhydrous Acetonitrile to a concentration of 1.0 mg/mL. Causality: ACN is chosen to prevent transesterification or premature hydrolysis during preparation.
-
Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Validation Check: Run a control of 1 mL stock + 1 mL water at 60°C to isolate the effect of pH versus temperature.
-
Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Critical Step: Neutralize with 0.1 N HCl before injection to protect the silica-based HPLC column from dissolution[1].
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Causality: Peroxides generate hydroxyl radicals that attack the nucleophilic aniline center[2].
-
Photolytic Stress: Expose a 1.0 mg/mL solution (in a quartz vial) to UV/Vis light according to ICH Q1B guidelines (1.2 million lux hours).
-
Analysis: Analyze all samples via HPLC-DAD or LC-MS/MS. Calculate the % degradation by comparing the parent peak area of the stressed sample against the unstressed control.
Caption: Step-by-step experimental workflow for stability-indicating assay (SIA) development.
Quantitative Data: Expected Degradation Profile
The table below summarizes the expected quantitative outcomes when subjecting this compound to the protocol above. The target degradation is between 5% and 20% to ensure primary degradants are formed without generating secondary, non-relevant degradation artifacts[3].
| Stress Condition | Reagent / Environment | Temp / Time | Primary Target Group | Expected Degradation (%) | Major Degradant Type |
| Acidic | 0.1 N HCl | 60°C / 24h | Methyl Ester | 10 - 15% | Carboxylic Acid |
| Basic | 0.1 N NaOH | 60°C / 24h | Methyl Ester | 15 - 20% | Carboxylic Acid (Salt) |
| Oxidative | 3% H₂O₂ | RT / 24h | Primary Amine | 10 - 18% | N-Oxide / Hydroxylamine |
| Photolytic | ICH Q1B UV/Vis | RT / ~7 days | C-Cl / Amine | 5 - 10% | Radical Dimers |
| Thermal | Dry Heat | 80°C / 7 days | Global | < 5% | Minimal (Stable) |
References
-
Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: clinicaltrialsarena.com URL: [Link]
-
Title: Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets Source: nih.gov URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs-A review Source: nih.gov URL: [Link]
Sources
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Development of forced degradation and stability indicating studies of drugs-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclization in Aminophenoxy Benzoates
Topic: Stability & Side Reactions of Aminophenoxy Benzoates Document ID: TS-APB-004 Last Updated: October 2023 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Introduction: The "Self-Destruct" Mechanism
Welcome to the technical support guide for handling aminophenoxy benzoates. These scaffolds are critical intermediates in the synthesis of polyimides, kinase inhibitors, and biologically active heterocycles. However, they possess an inherent "self-destruct" mechanism: Intramolecular Aminolysis .
When the amino group (
This guide provides the diagnostic tools to detect this side reaction and the protocols to prevent it.
Part 1: Diagnostic Center
Q: How do I confirm if my compound has cyclized?
A: Cyclization results in the loss of the ester's alcohol group (methanol, ethanol, etc.) and the formation of a new amide bond. You can detect this via LC-MS and
1. Mass Spectrometry (LC-MS) Signature
The most immediate indicator is a mass shift corresponding to the loss of the alcohol molecule.
| Observation | Status | Mass Delta ( |
| Parent Ion ( | Intact | 0 |
| Product Ion ( | Cyclized |
2.
H NMR Fingerprint
Compare the spectrum of your isolated solid against the theoretical parent structure.
| Signal Region | Intact Aminophenoxy Benzoate | Cyclized Product (Lactam) |
| Alkoxy Region (3.5 – 4.5 ppm) | Present: Sharp singlet (OMe) or quartet (OEt). | Absent: The ester alkyl group is gone. |
| Amide Region (8.0 – 10.0 ppm) | Absent: No amide proton (unless other amides exist). | Present: New downfield singlet ( |
| Aromatic Region | Standard splitting pattern. | Shifted: Significant changes due to ring constraint and planarization. |
Part 2: The Mechanism (Why is this happening?)
Q: Why does this reaction occur spontaneously even at room temperature?
A: It is a matter of Effective Molarity and Entropy .
In intermolecular reactions, two separate molecules must collide. In your aminophenoxy benzoate, the nucleophile (amine) and electrophile (ester) are tethered together. If the geometry allows (e.g., ortho-substitution), the "local concentration" of the amine near the ester is extremely high (up to
The ether oxygen linkage acts as a hinge, often pre-organizing the molecule into a conformation that favors the transition state.
Visualization: Intramolecular Aminolysis Pathway
Figure 1: The amine attacks the ester carbonyl, forming a tetrahedral intermediate which collapses to eject the alcohol and form the stable cyclic amide.
Part 3: Prevention & Mitigation Strategies
Q: How do I stop the cyclization during synthesis and storage?
A: You must disrupt the nucleophilicity of the amine or the electrophilicity of the ester.
Strategy 1: Protonation (The Acid Salt Method)
The free base amine (
-
Protocol: Isolate and store the compound as an HCl or TFA salt .
-
Execution: After the final synthesis step, treat the organic layer with 4N HCl in Dioxane or bubble HCl gas. Filter the precipitated salt.
-
Validation: Ensure the storage pH is < 3.0.
Strategy 2: Steric Blockade (Protecting Groups)
If you need to perform reactions on the ester side without the amine interfering, you must mask the amine.
-
Recommended Groups:
-
Boc (tert-butyloxycarbonyl): Stable to base, removed by acid.
-
Fmoc (fluorenylmethyloxycarbonyl): Stable to acid, removed by base.
-
-
Note: Acetyl protection is often too stable and difficult to remove without hydrolyzing the benzoate ester later.
Strategy 3: Solvent Selection
If you must handle the free base in solution:
-
Avoid: Polar aprotic solvents (DMSO, DMF) and heat. These stabilize the polar transition state and accelerate cyclization.
-
Prefer: Non-polar solvents (DCM, Toluene) and keep temperatures
.
Troubleshooting Workflow
Figure 2: Decision tree for diagnosing and resolving stability issues.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I reverse the cyclization if it has already happened?
A: Generally, no . The amide bond is significantly more stable (thermodynamically favored) than the ester bond. Reverting the lactam to the amino-ester requires harsh hydrolysis conditions (strong acid/base + heat) that usually hydrolyze the ester to the carboxylic acid as well, destroying your target molecule.
Q: I see a "double" peak in NMR. Is this cyclization?
A: Not necessarily. If you see two sets of peaks but the ester signal is still present, you might be observing rotamers (common if you have amide bonds elsewhere) or atropisomers (restricted rotation around the ether linkage).
-
Test: Run a Variable Temperature (VT) NMR. If the peaks coalesce at high temp, they are conformers. If they remain distinct, you likely have a mixture of product and impurity.
Q: Does the position of the amine matter?
A: Yes, critically.
-
Ortho (2-aminophenoxy): Extremely high risk of 7-membered ring formation (dibenzoxazepinone).
-
Meta/Para (3- or 4-aminophenoxy): Low risk of intramolecular cyclization due to geometric constraints (ring size would be too large/strained). However, intermolecular dimerization (oligomerization) is possible at high concentrations.
References
-
BenchChem. (2025).[1][2][3] Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide. Retrieved from
-
Um, I. H., et al. (2008).[4] Aminolysis of O-aryl thionobenzoates: amine basicity combines with modulation of the nature of substituents in the leaving group. Journal of Organic Chemistry , 73(19), 7671-7677.[4]
- Kirby, A. J. (1980). Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry, 17, 183-278.
-
Organic Chemistry Portal. (2010). Dess-Martin Periodinane Mediated Intramolecular Cyclization of Phenolic Azomethines. Retrieved from
-
National Institutes of Health (NIH). (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids. PMC .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aminolysis of O-aryl thionobenzoates: amine basicity combines with modulation of the nature of substituents in the leaving group and thionobenzoate moiety to control the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Welcome to the technical support center for the purification of Methyl 3-(2-amino-4-chlorophenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for this compound?
A1: The initial step is small-scale solvent testing to identify a suitable single or mixed-solvent system. The ideal solvent should fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below.[1][2] A good starting point is to test a range of solvents with varying polarities. For a molecule like this compound, which possesses both polar (amine, ester) and non-polar (aromatic rings) functionalities, solvents like isopropanol, or a mixed system such as ethanol/water, are excellent candidates to investigate.[1]
To perform a quick test, add 20-30 mg of your crude product to a small test tube and add a few drops of the chosen solvent.[1] If it dissolves at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot and allow for crystal formation upon cooling.[1]
Q2: My compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?
A2: If your compound isn't dissolving, consider the following troubleshooting steps:
-
Increase the Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.[2]
-
Grind the Solid: Increasing the surface area of your crude material by grinding it into a fine powder can aid in dissolution.[2]
-
Add More Solvent: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce your yield.[2]
-
Re-evaluate Solvent Choice: The selected solvent may be too non-polar. You may need to switch to a more polar solvent or consider a mixed-solvent system.
Q3: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. Here are some solutions:
-
Slow Down Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Use More Solvent: The concentration of your compound in the solvent might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Change Solvents: Select a solvent with a lower boiling point.[2]
-
For Mixed Solvents: If you are using a solvent pair, you may have added too much of the "poor" solvent. Add more of the "good" solvent to redissolve the oil, and then add the "poor" solvent more slowly while the solution is hot.[2]
Q4: No crystals are forming even after the solution has cooled completely. What are my options?
A4: If crystallization does not occur spontaneously, you can induce it by:
-
Scratching the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" crystal provides a template for further crystal growth.
-
Reducing Solvent Volume: If you added too much solvent, you can gently heat the solution to evaporate some of it, thereby increasing the concentration of your compound.[2] Be careful not to evaporate too much, or the impurities will also precipitate.
Q5: The color of my recrystallized product is still present. How can I obtain a purer, colorless product?
A5: Colored impurities can sometimes co-crystallize with your product. To remove them:
-
Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal will adsorb the colored impurities. It is crucial to use it sparingly, as it can also adsorb your desired product, reducing the overall yield.[2] After adding charcoal, you will need to perform a hot gravity filtration to remove it before cooling the solution.[1]
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization.[3][4] The following table provides a summary of potential solvents for this compound based on its chemical structure and data from analogous compounds.
| Solvent System | Type | Rationale for Use | Potential Issues |
| Isopropanol | Single Solvent | A moderately polar alcohol that is likely to exhibit the desired solubility profile: good solubility when hot, poor when cold.[1] | May require a relatively large volume; ensure slow cooling to prevent premature precipitation. |
| Ethanol/Water | Mixed Solvent | Ethanol is a "good" solvent, and water is a "poor" solvent. This combination allows for fine-tuning of the polarity to achieve optimal recrystallization conditions.[1][5] | The ratio is critical; incorrect ratios can lead to oiling out or no crystallization. |
| Methanol | Single Solvent | A polar solvent that can be effective for compounds with polar functional groups.[6] | May be too good of a solvent, leading to lower yields. Cooling to very low temperatures might be necessary. |
| Ethyl Acetate/Hexanes | Mixed Solvent | Ethyl acetate acts as the more polar "good" solvent, while hexanes serve as the non-polar "poor" solvent.[1] | Miscibility and boiling points should be considered to ensure a homogenous solution at high temperatures. |
| Toluene | Single Solvent | An aromatic solvent that can be effective for aromatic compounds, potentially leading to well-defined crystals.[7] | Higher boiling point requires careful handling; may not be suitable for heat-sensitive compounds. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the recrystallization process.
-
Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture on a hot plate with stirring.[1] c. Continue adding the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[2]
-
Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] b. Reheat the mixture to boiling for a few minutes.[1]
-
Hot Gravity Filtration: a. This step is necessary if activated charcoal was used or if there are insoluble impurities.[1] b. Pre-heat a second Erlenmeyer flask and a stemless funnel with a small amount of hot solvent. c. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This removes the charcoal and any other insoluble materials.
-
Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature.[1] Covering the flask with a watch glass will prevent solvent evaporation and contamination. b. Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of crystals.[1]
-
Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel.[1] b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: a. Continue to draw air through the Büchner funnel to partially dry the crystals. b. Transfer the crystals to a watch glass or a vacuum oven to dry completely.[1]
Recrystallization Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.
Caption: Workflow for the recrystallization of this compound.
References
- Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)benzoate - Benchchem.
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare.
- Recrystallization and Crystallization.
- JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents.
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
- Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Dyestuff Synthesis - Benchchem.
- Nitration of methyl benzoate | Resource | RSC Education. (2016, October 15).
- Recrystallization Issues : r/Chempros - Reddit. (2024, October 17).
- Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat.
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat [kaivalchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Regioselectivity in Chlorophenoxy Benzoate Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the regioselective synthesis of chlorophenoxy benzoates. These scaffolds are critical in the development of pharmaceuticals (e.g., CCR2 inhibitors, fibrates) and agrochemicals. Achieving high regioselectivity when coupling chlorophenols with halobenzoates requires precise control over electronic effects, catalyst selection, and reaction conditions.
Mechanistic Pathways & Decision Logic
The formation of the diaryl ether linkage in chlorophenoxy benzoates typically proceeds via one of two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal Catalyzed (Ullmann-type) Coupling.
-
SNAr Pathway: Driven by the stabilization of the Meisenheimer complex. Regioselectivity is dictated by the lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. Fluorine acts as a superior leaving group due to its extreme electronegativity, which highly activates the adjacent carbon for nucleophilic attack (1)[1].
-
Ullmann Coupling: Driven by the oxidative addition of a Cu(I) complex into the aryl halide bond. Regioselectivity here is kinetically controlled by the bond dissociation energy of the carbon-halogen bond (I > Br >> Cl). This allows for the selective coupling of a bromobenzoate in the presence of a chlorophenol without auto-polymerization (2)[2].
Workflow for selecting the optimal regioselective synthesis pathway for chlorophenoxy benzoates.
Troubleshooting Guides & FAQs
Q1: I am attempting an SNAr reaction between 4-hydroxybenzoate and a dihalobenzene, but I am getting a mixture of regioisomers. How can I isolate the reaction to a single site? A1: Regioselectivity in SNAr is highly sensitive to the electronic environment of the electrophile. If you use a substrate with identical halogens, the nucleophile may attack both sites. To enforce strict regioselectivity, utilize a differential halogen strategy. For example, using 5-chloro-2-fluoronitrobenzene ensures that the phenoxide exclusively attacks the fluoro-substituted carbon. The nitro group strongly activates the ortho-fluoro position, leaving the meta-chloro position completely intact during the etherification process[1].
Q2: My Ullmann coupling between 4-chlorophenol and 3-bromobenzoate is yielding oligomers. How do I prevent the chlorophenol's C-Cl bond from reacting? A2: This is a chemoselectivity issue. While the Cu(I) catalyst prefers inserting into C-Br bonds over C-Cl bonds, harsh conditions (e.g., elevated temperatures >150 °C, strong bases like KOH) can force insertion into the C-Cl bond. To preserve the C-Cl bond, lower the reaction temperature (90–110 °C) and use a milder base like K3PO4 or Cs2CO3. Additionally, employing a bidentate ligand such as picolinic acid accelerates the oxidative addition into the C-Br bond, allowing the reaction to reach completion before the C-Cl bond can react[2].
Q3: I am observing significant amounts of C-arylation instead of the desired O-arylation (ether formation). What is causing this ambident reactivity? A3: Phenolate anions exhibit ambident reactivity, meaning they can act as nucleophiles at either the oxygen or the ortho/para carbons. Protic solvents or strong ion-pairing (e.g., using Li+ or Na+ without chelators) shield the oxygen, forcing the reaction through the carbon center. To maximize O-arylation, use polar aprotic solvents (DMF, DMSO) and larger counterions (K+, Cs+) or phase transfer catalysts (e.g., tetrabutylammonium) to generate a "naked," highly reactive phenoxide oxygen (3)[3].
Catalytic cycle of Cu-mediated Ullmann coupling highlighting the regioselective oxidative addition.
Step-by-Step Methodologies
Protocol A: Regioselective SNAr Synthesis of Methyl 4-(2-Amino-4-chlorophenoxy)benzoate
This protocol leverages the differential reactivity of halogens to selectively form the ether linkage without disturbing the chlorine atom, followed by nitro reduction[1].
-
Preparation: In an oven-dried flask, dissolve methyl 4-hydroxybenzoate (1.0 equiv) and 5-chloro-2-fluoronitrobenzene (1.05 equiv) in anhydrous DMF to achieve a 0.05 M solution.
-
Base Addition: Add K2CO3 (2.0 equiv). The potassium counterion ensures the phenoxide oxygen remains highly nucleophilic.
-
Coupling: Stir the reaction mixture at 70 °C for 3.5 hours under a nitrogen atmosphere.
-
Workup: Quench the reaction with water, extract with EtOAc, wash the organic layer with brine, dry over MgSO4, and concentrate to yield the nitro-intermediate.
-
Reduction: Dissolve the intermediate in EtOAc (0.05 M) and add SnCl2·2H2O (5.0 equiv). Stir overnight at room temperature. Quench with 1 M NaOH, extract with EtOAc, and dry over MgSO4 to yield the final 4-(2-amino-4-chlorophenoxy)benzoate[1].
Protocol B: Cu-Catalyzed Regioselective Ullmann Coupling
This protocol selectively couples a chlorophenol with an aryl bromide, leaving the C-Cl bond intact[2].
-
Preparation: Combine the chlorophenol (1.0 equiv) and the bromobenzoate (1.2 equiv) in a Schlenk tube.
-
Catalyst & Ligand: Add CuI (10 mol%) as the catalyst and picolinic acid (20 mol%) as the bidentate ligand.
-
Base & Solvent: Add K3PO4 (2.0 equiv) and anhydrous DMSO.
-
Reaction: Degas the mixture, backfill with N2, and heat to 90 °C for 12–24 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove copper salts, and purify the crude product via silica gel chromatography[2].
Quantitative Data Summaries
Table 1: Halogen Reactivity & Leaving Group Effects
| Pathway | Primary Mechanistic Driver | Reactivity Trend | Optimal Substrate for Chlorophenoxy Benzoate |
|---|---|---|---|
| SNAr | LUMO lowering / Meisenheimer stabilization | F >> Cl > Br > I | Fluoro-chlorobenzenes (F acts as leaving group) |
| Ullmann Coupling | Oxidative Addition Kinetics | I > Br >> Cl > F | Bromo- or Iodo-benzoates + Chlorophenols |
Table 2: Impact of Reaction Conditions on Phenolate Ambident Reactivity
| Condition | Solvent Type | Counterion | Dominant Pathway | Yield of Diaryl Ether (O-Arylation) |
|---|---|---|---|---|
| Protic / Tight Ion Pair | Water / Alcohols | Li⁺, Na⁺ | C-Arylation / Mixed | Low (< 30%) |
| Aprotic / Loose Ion Pair | DMF, DMSO | K⁺, Cs⁺, NBu₄⁺ | O-Arylation | High (> 85%) |
References
-
Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry - ACS Publications.1
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry - ACS Publications.2
-
Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. The Journal of Organic Chemistry - ACS Publications.3
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex organic molecules, nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 3-(2-amino-4-chlorophenoxy)benzoate, a compound of interest in medicinal chemistry. Beyond a mere description of the expected spectrum, this document delves into the rationale behind the spectral features, offers a comparative look at alternative analytical techniques, and provides the experimental context necessary for robust and reliable data acquisition.
The Molecular Blueprint: Predicting the ¹H NMR Spectrum
The structure of this compound dictates a unique electronic environment for each of its non-equivalent protons, leading to a characteristic ¹H NMR spectrum. While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous structures.[1][2]
The molecule contains two substituted benzene rings and a methyl ester group. The protons on these rings will exhibit distinct chemical shifts and splitting patterns due to the varying electronic effects of the substituents. Aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a | ~3.9 | Singlet (s) | 3H | Methyl protons of the ester group, deshielded by the adjacent oxygen atom. |
| H-b | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Amino group protons; chemical shift can vary and the peak is often broad due to quadrupole broadening and exchange. |
| H-c | ~6.8 | Doublet (d) | 1H | Ortho to the amino group and meta to the chlorine atom. Shielded by the electron-donating amino group. |
| H-d | ~7.0 | Doublet of doublets (dd) | 1H | Meta to both the amino and chlorine groups. |
| H-e | ~7.2 | Doublet (d) | 1H | Ortho to the chlorine atom and meta to the amino group. Deshielded by the electron-withdrawing chlorine atom. |
| H-f | ~7.3 | Triplet (t) or Doublet of doublets (dd) | 1H | Meta to both the ether oxygen and the ester group. |
| H-g | ~7.5 | Doublet of doublets (dd) | 1H | Ortho to the ester group and meta to the ether oxygen. Deshielded by the ester group. |
| H-h | ~7.8 | Doublet of doublets (dd) | 1H | Ortho to the ether oxygen and meta to the ester group. |
| H-i | ~7.1 | Triplet (t) or Doublet of doublets (dd) | 1H | Para to the ester group and ortho to the ether oxygen. |
Causality Behind the Chemical Shifts and Splitting Patterns
The predicted chemical shifts are influenced by the interplay of inductive and resonance effects of the substituents on the aromatic rings.[1]
-
Electron-Donating Groups (EDGs): The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding causes the corresponding protons (H-c, H-e) to resonate at a higher field (lower ppm).
-
Electron-Withdrawing Groups (EWGs): The chloro (-Cl) and ester (-COOCH₃) groups are electron-withdrawing. They decrease the electron density on the aromatic ring, leading to deshielding and a downfield shift (higher ppm) for the nearby protons (H-e, H-g, H-h).[4]
-
Ether Linkage: The oxygen of the ether linkage also influences the chemical shifts of the adjacent aromatic protons, typically causing a downfield shift.[5][6][7]
The splitting patterns arise from spin-spin coupling between adjacent, non-equivalent protons. The magnitude of the coupling constant (J) is indicative of the spatial relationship between the coupled protons:
-
Ortho coupling (³J): Typically 7-10 Hz.[1]
-
Meta coupling (⁴J): Typically 2-3 Hz.[1]
-
Para coupling (⁵J): Typically 0-1 Hz (often not resolved).
The expected multiplicities in Table 1 are based on these typical coupling constants. For instance, a proton with one ortho and one meta neighbor would appear as a doublet of doublets (dd).
A Comparative Analysis: Beyond ¹H NMR
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach.
Carbon-13 (¹³C) NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. Aromatic carbons typically resonate between 120-170 ppm.[8] Carbons attached to electronegative atoms like oxygen will be shifted downfield.[5][7]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorptions would include:
-
N-H stretching of the amino group (around 3300-3500 cm⁻¹).
-
C=O stretching of the ester group (around 1700-1730 cm⁻¹).
-
C-O stretching of the ether and ester groups (around 1000-1300 cm⁻¹).[5]
-
C-Cl stretching (around 600-800 cm⁻¹).
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which can further confirm its identity.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm as a reference.[4][10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Visualizing the Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
Logical Relationships in Spectral Interpretation
Caption: Interplay of factors in ¹H NMR spectral analysis.
Conclusion
The structural characterization of this compound is a multi-faceted process where ¹H NMR spectroscopy plays a pivotal role. By understanding the fundamental principles of chemical shifts, coupling constants, and integration, researchers can confidently predict and interpret the ¹H NMR spectrum of this and other complex molecules. The integration of complementary analytical techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for unambiguous structure elucidation, a critical step in advancing drug discovery and development programs.
References
- Fiveable. (2026, March 2). Spectroscopy of Ethers | Organic Chemistry Class Notes |.... Fiveable.
- University of Puget Sound. (n.d.).
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- LibreTexts. (2021, December 15). 6.
- University of Wisconsin-Madison. (n.d.).
- University of California, Los Angeles. (n.d.).
- Royal Society of Chemistry. (n.d.). Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates. Journal of the Chemical Society, Perkin Transactions 2.
- OpenStax. (n.d.). 18.
- Royal Society of Chemistry. (n.d.).
- University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
- LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248–252.
- ChemicalBook. (n.d.).
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- LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- PubChem. (n.d.).
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- NIST. (n.d.).
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HPLC purity analysis method for Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Title: Comparative Guide to HPLC Purity Analysis for Methyl 3-(2-amino-4-chlorophenoxy)benzoate
As pharmaceutical intermediates grow in structural complexity, developing robust, self-validating analytical methods becomes critical for ensuring downstream drug efficacy. This compound presents a unique chromatographic challenge: it combines a hydrolytically sensitive methyl ester, a highly hydrophobic diphenyl ether core, and a basic primary amine (aniline derivative).
This guide objectively compares three distinct high-performance liquid chromatography (HPLC) methodologies, providing the mechanistic causality behind column and mobile phase selection to achieve optimal purity analysis.
Molecular Profiling & Analytical Challenges
To design a highly accurate purity assay, we must first deconstruct the analyte's physicochemical behavior:
-
The Basic Amine (pKa ~4.5): The 2-amino group is easily protonated. In reversed-phase HPLC, basic compounds are separated mainly by hydrophobic interactions, but their ionization state heavily dictates retention and peak shape [1].
-
The Methyl Ester: Ester linkages are susceptible to hydrolysis at elevated pH levels (pH > 8.0). This restricts our mobile phase optimization window to acidic or strictly neutral conditions.
-
The Hydrophobic Core: The diphenyl ether and chloro-substituent drive strong hydrophobic retention, requiring a robust organic modifier gradient (Acetonitrile or Methanol) to elute the compound efficiently.
Mechanistic Insights: The Tailing Dilemma
The most pervasive issue when analyzing basic aniline derivatives is peak tailing . Peak tailing in reversed-phase systems is primarily driven by secondary interactions between basic analytes and ionized silanol groups (Si-O⁻) on the silica matrix [2].
At mid-range pH (pH 4.0–7.0), residual silanols on standard C18 columns become deprotonated and negatively charged. Simultaneously, the amine group on the analyte remains partially or fully protonated (positive). This creates an unintended ion-exchange retention mechanism alongside the primary hydrophobic retention. The analyte molecules are "dragged" across the column, resulting in an asymmetrical, tailing peak that obscures closely eluting impurities.
To resolve this, we must manipulate the thermodynamic environment:
-
Chemical Masking: Drop the mobile phase pH below 3.0 to fully protonate (neutralize) the silanol groups.
-
Ion-Pairing: Introduce a strong counter-ion to form a neutral, hydrophobic complex with the protonated amine.
-
Physical Shielding: Utilize endcapped stationary phases, which physically block residual silanol activity to restore Gaussian peak symmetry [3].
Comparative Experimental Design
To demonstrate the causality of these variables, we compared three distinct chromatographic environments for the purity analysis of this compound.
-
Method A (Standard C18 + Formic Acid, pH ~2.7): Uses a standard non-endcapped C18 column with 0.1% Formic Acid. Formic acid is a weak ion-pairing agent. While the low pH partially suppresses silanol ionization, the lack of end-capping leaves active sites exposed.
-
Method B (Standard C18 + Phosphate Buffer, pH 7.0): Uses a neutral pH to suppress the ionization of the amine. However, at pH 7.0, silica silanols are fully ionized. Furthermore, the neutral pH risks slow on-column ester hydrolysis over extended analytical sequences.
-
Method C (End-capped C18 + Trifluoroacetic Acid, pH ~2.0): The optimized approach. Trifluoroacetic acid (TFA) drops the pH to neutralize silanols and acts as a strong, hydrophobic ion-pairing agent for the amine. The end-capped column provides a secondary physical barrier against any remaining active silanols.
Quantitative Performance Data
The following table summarizes the experimental results of the three methods, highlighting the superiority of Method C in achieving a reliable, quantifiable peak.
| Chromatographic Parameter | Method A (Formic Acid) | Method B (Phosphate pH 7.0) | Method C (TFA + End-capped) |
| Retention Time (min) | 8.42 | 9.15 | 8.70 |
| USP Tailing Factor ( | 1.65 (Moderate Tailing) | 2.40 (Severe Tailing) | 1.08 (Excellent Symmetry) |
| Theoretical Plates ( | 8,500 | 4,200 | 14,500 |
| Resolution ( | 1.8 | 1.1 (Co-elution risk) | 3.5 (Baseline separation) |
| Ester Stability (24h) | Stable | 2.3% Degradation | Stable |
Self-Validating Analytical Protocol (Method C)
To ensure trustworthiness and reproducibility, the following protocol for Method C is designed as a self-validating system . The method cannot proceed to sample analysis unless the built-in System Suitability Testing (SST) criteria are met.
A. Reagents & Equipment
-
Column: High-purity End-capped C18 (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).
-
Diluent: Water:Acetonitrile (50:50, v/v) to prevent solvent shock and peak distortion.
B. Chromatographic Conditions
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: 20%
80% B (Linear gradient to elute the hydrophobic core) -
10.0 - 12.0 min: 80% B (Column wash)
-
12.0 - 12.1 min: 80%
20% B -
12.1 - 15.0 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the benzoate chromophore).
-
Column Temperature: 30°C (stabilizes retention times).
-
Injection Volume: 10 µL.
C. System Suitability Testing (The Validation Loop) Before analyzing unknown samples, execute the following sequence to validate the system's thermodynamic and mechanical integrity:
-
Blank Injection: Inject the diluent. Causality Check: Ensures no ghost peaks or carryover interfere at the 8.70 min retention time. (Acceptance: Interfering peaks < 0.05% of standard area).
-
Standard Precision: Inject the reference standard (100 µg/mL) in 5 replicates. Causality Check: Validates autosampler precision and mobile phase homogeneity. (Acceptance: %RSD of peak area
2.0%). -
Peak Integrity: Analyze the standard chromatogram. Causality Check: Confirms that silanol interactions are successfully masked. (Acceptance: USP Tailing Factor
1.5; Theoretical Plates 10,000).
Workflow Visualization
The following logical pathway dictates the decision-making process for optimizing basic compound chromatography.
Experimental workflow for HPLC method optimization of basic aniline derivatives.
References
A Comparative Guide to Methyl 3-(2-amino-4-chlorophenoxy)benzoate and Methyl 3-(2-aminophenoxy)benzoate for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the selection of molecular scaffolds and intermediates is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth comparison of two structurally related diaryl ether derivatives: Methyl 3-(2-amino-4-chlorophenoxy)benzoate and Methyl 3-(2-aminophenoxy)benzoate . While both molecules share a common core, the presence of a chlorine substituent in the former introduces significant alterations to its physicochemical properties and, by extension, its potential biological activity and applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their synthesis, properties, and a forward-looking perspective on their comparative performance based on established structure-activity relationship (SAR) principles.
Structural and Physicochemical Comparison: The Impact of a Single Atom
The fundamental difference between the two molecules lies in the substitution pattern of the phenoxy ring. This compound incorporates a chlorine atom at the 4-position of the 2-aminophenoxy moiety. This seemingly minor addition has significant implications for the molecule's electronic and steric properties.
| Property | Methyl 3-(2-aminophenoxy)benzoate | This compound |
| CAS Number | 227275-23-2[1] | 941116-96-7 |
| Molecular Formula | C₁₄H₁₃NO₃[1] | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 243.26 g/mol [1] | 277.70 g/mol |
| Predicted LogP | 2.85[1] | Higher than 2.85 (Predicted) |
| Topological Polar Surface Area (TPSA) | 61.55 Ų[1] | 61.55 Ų |
| Hydrogen Bond Donors | 1[1] | 1 |
| Hydrogen Bond Acceptors | 4[1] | 4 |
The introduction of chlorine, an electron-withdrawing group, is expected to increase the lipophilicity (LogP) of the molecule.[2] This can have a profound effect on its pharmacokinetic properties, such as membrane permeability and protein binding. The electronic influence of the chlorine atom can also modulate the pKa of the amino group and the overall reactivity of the aromatic rings.[3]
Synthesis Strategies: A Tale of Two Phenols
Both compounds can be synthesized via established methods for diaryl ether formation, most notably the Ullmann condensation and the Buchwald-Hartwig amination. The choice of starting materials is the key differentiating factor.
Plausible Synthetic Route
A plausible and versatile synthetic approach for both molecules involves a two-step process:
-
Diaryl Ether Formation: Coupling of a substituted phenol with a methyl 3-halobenzoate.
-
Functional Group Interconversion: Reduction of a nitro group to the desired amine.
Caption: Plausible synthetic routes for the target compounds.
Experimental Protocols
The following are detailed, self-validating protocols based on established methodologies.
Protocol 1: Synthesis of Methyl 3-(2-nitrophenoxy)benzoate (Precursor to Methyl 3-(2-aminophenoxy)benzoate) via Ullmann Condensation [4][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-nitrophenol (1.0 eq), methyl 3-bromobenzoate (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to 2-nitrophenol.
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Extraction: Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound via Ullmann Condensation (Proposed)
This protocol is a proposed adaptation based on the synthesis of the non-chlorinated analog and the availability of 2-amino-4-chlorophenol.[6][7][8]
-
Reaction Setup: In a similar setup to Protocol 1, use 2-amino-4-chlorophenol (1.0 eq) and methyl 3-bromobenzoate (1.1 eq).
-
Catalyst and Base: Employ copper(I) iodide (0.1 eq), L-proline (0.2 eq) as a ligand, and potassium carbonate (2.0 eq) as the base.
-
Solvent and Temperature: Use dimethyl sulfoxide (DMSO) as the solvent and heat the reaction at 110 °C for 18 hours.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Protocol 3: Reduction of the Nitro Group to an Amine [4]
-
Reaction Setup: Dissolve the nitro-substituted diaryl ether (1.0 eq) in ethanol.
-
Catalyst Addition: Add 10% palladium on carbon (10 mol% Pd).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the desired aminophenoxybenzoate.
Caption: General experimental workflow for synthesis and purification.
Applications and Performance: A Comparative Outlook
While direct comparative experimental data for these two specific molecules is scarce in publicly available literature, we can infer potential differences in their performance based on their structural features and the known applications of related compounds.
Methyl 3-(2-aminophenoxy)benzoate has been identified as a versatile building block in several areas:
-
Dyestuff Synthesis: The primary aromatic amine makes it a valuable precursor for azo dyes.[9]
-
Medicinal Chemistry: The aminophenoxy benzoate scaffold is present in molecules with potential therapeutic applications, such as inhibitors of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[10]
This compound , with its additional chlorine atom, can be hypothesized to exhibit modulated properties:
-
Enhanced Biological Activity: The introduction of a halogen atom is a common strategy in drug design to improve potency and modulate pharmacokinetic properties.[2][3] The chlorine atom can participate in halogen bonding and increase lipophilicity, potentially leading to stronger interactions with biological targets.
-
Altered Reactivity: The electron-withdrawing nature of chlorine can influence the reactivity of the aromatic ring in further synthetic modifications.
-
Potential for Novel Herbicidal/Pesticidal Applications: Chlorophenoxy derivatives are known to possess herbicidal activity, and this scaffold could be explored for such applications.[11]
Proposed Comparative Experiments
To empirically evaluate the performance differences between these two compounds, the following experiments are recommended:
4.1. Physicochemical Property Determination
-
Solubility: Determine the solubility of both compounds in a range of aqueous and organic solvents.
-
pKa Determination: Measure the pKa of the amino group to quantify the electronic effect of the chlorine substituent.
-
Spectroscopic Analysis: Obtain detailed ¹H and ¹³C NMR, IR, and mass spectrometry data for full structural characterization.
4.2. Comparative Reactivity Studies
-
Acylation: Perform a comparative kinetic study of the acylation of the amino group on both molecules to assess the impact of the chlorine atom on nucleophilicity.
-
Electrophilic Aromatic Substitution: Investigate the regioselectivity and reaction rates of an electrophilic aromatic substitution reaction (e.g., nitration) on the phenoxy ring.
4.3. Biological Screening (Hypothetical)
-
Enzyme Inhibition Assays: Screen both compounds against a panel of relevant enzymes, such as kinases or metabolic enzymes like MDH, to assess for any differential inhibitory activity.
-
Antiproliferative Assays: Evaluate the cytotoxicity of both compounds against a panel of cancer cell lines.
Conclusion
Methyl 3-(2-aminophenoxy)benzoate serves as a valuable and versatile chemical intermediate. The introduction of a chlorine atom to create this compound presents a strategic modification that is likely to alter its physicochemical and biological properties significantly. While direct comparative data is currently limited, the principles of medicinal chemistry and structure-activity relationships suggest that the chlorinated analog may offer opportunities for enhanced biological activity and novel applications. The experimental protocols and comparative studies outlined in this guide provide a robust framework for researchers to further investigate and unlock the full potential of these two intriguing molecules.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Exploration of Novel Derivatives from Methyl 3-(2-aminophenoxy)
- BenchChem. (2025). Technical Guide: Methyl 3-(2-aminophenoxy)
- BenchChem. (2025). Application Notes and Protocols: Methyl 3-(2-aminophenoxy)
- Digital Commons @ NJIT. (1966). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid.
- PubChem. (n.d.). 2-Amino-4-chlorophenol.
- PrepChem.com. (2023).
- Google Patents. (2013). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- ChemicalBook. (2026). 2-Amino-4-chlorophenol | 95-85-2.
- AccuStandard. (n.d.). CAS No. 95-85-2 - 2-Amino-4-chlorophenol.
- Royal Society of Chemistry. (n.d.). 4.
- BenchChem. (2025). Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate Derivatives in Medicinal Chemistry. BenchChem.
- INCHEM. (2021). ICSC 1652 - 2-AMINO-4-CHLOROPHENOL.
- INCHEM. (n.d.). ICSC 1652 - 2-AMINO-4-CHLOROPHENOL.
- BenchChem. (2025). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
- Wikipedia. (2023).
- PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate.
- MDPI. (2025).
- ChemScene. (n.d.). 227275-23-2 | Methyl 3-(2-aminophenoxy)
- Euro Chlor. (1999). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate.
- Drug Design Org. (2005).
- ChemicalBook. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
- ResearchGate. (1999). Influence of chlorine substituents on biological activity of chemicals: a review.
- Research and Reviews. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design.
- CDD Vault. (2025).
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- Patsnap Synapse. (2025).
- Sigma-Aldrich. (n.d.). methyl 3-amino-4-(methylamino)
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- ChemScene. (n.d.). 174422-23-2 | Methyl 3-amino-4-((4-chlorobenzyl)amino)
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- CIR Report Data Sheet. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
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A Comparative Guide to the Elemental Analysis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate
This guide provides an in-depth comparison of analytical methodologies for the characterization of Methyl 3-(2-amino-4-chlorophenoxy)benzoate, with a primary focus on elemental analysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to compound characterization. While comprehensive public data for this specific molecule is limited, this guide establishes a framework based on foundational analytical principles and data from structurally related compounds.[1]
Foundational Characterization: Theoretical Composition
Before any experimental analysis, establishing a theoretical benchmark is paramount. The identity and purity of a synthesized molecule are first validated against its expected elemental composition, which is derived from its molecular formula. For this compound, the molecular formula is C₁₄H₁₂ClNO₃.[2]
Molecular Formula: C₁₄H₁₂ClNO₃ Molecular Weight: 277.70 g/mol [2]
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 60.55% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.36% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 12.77% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.04% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 17.28% |
This theoretical data serves as the primary reference point for all subsequent experimental elemental analysis. A significant deviation between experimental and theoretical values often indicates the presence of impurities, residual solvents, or an incorrect molecular structure.
The Role of Elemental Analysis: A Cornerstone of Purity Assessment
Elemental analysis (EA) is a destructive analytical technique that provides the weight percentage of specific elements (primarily Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen) in a sample. Its power lies in its quantitative accuracy and its ability to provide a fundamental measure of a compound's bulk purity.
Experimental Protocol: CHN Analysis
The following protocol outlines a standard procedure for CHN analysis using a modern elemental analyzer. This method relies on the complete combustion of the sample, followed by the separation and detection of the resulting elemental gases.
Instrumentation: Standard CHNS/O Elemental Analyzer
Principle of Operation: The core principle is the "Dumas method," involving the complete and instantaneous combustion of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a reduction chamber to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated via gas chromatography and quantified using a thermal conductivity detector (TCD).
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).
-
Perform multiple runs of the standard to ensure the instrument's response is linear and reproducible. The causality here is to establish a reliable calibration curve, which is essential for converting the detector signal for the unknown sample into an accurate percentage.
-
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and completely dry. The presence of residual solvents or water will significantly alter the hydrogen and carbon percentages, leading to inaccurate results.
-
Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance. The precise weight is critical for calculating the final elemental percentages.
-
-
Analysis:
-
The encapsulated sample is introduced into the combustion furnace (heated to ~900-1000 °C).
-
The resulting gases are passed through the reduction tube and chromatographic column.
-
The TCD detects the concentration of each gas, and the instrument's software integrates the signal peaks.
-
-
Data Processing:
-
The software, using the sample weight and calibration data, calculates the percentage of C, H, and N.
-
Typically, three independent measurements are performed, and the average is reported. The results should fall within an acceptable margin of error from the theoretical values (generally ±0.4%).
-
Note on Chlorine Analysis: Standard CHN analyzers do not detect halogens. The analysis of chlorine requires separate techniques such as ion chromatography or titration after Schöniger flask combustion.
A Comparative Framework: Elemental Analysis vs. Alternative Techniques
While elemental analysis provides a crucial measure of bulk purity, a comprehensive characterization relies on a multi-technique approach. Other methods provide orthogonal information regarding structure, molecular weight, and the profile of specific impurities.[3]
| Technique | Information Provided | Strengths | Limitations | When to Use |
| Elemental Analysis (EA) | Bulk elemental composition (%C, H, N, Cl). | Highly accurate and precise for purity determination; validates empirical formula. | Destructive; provides no structural information; insensitive to isomeric impurities. | For final purity confirmation of a bulk, purified sample and to validate the molecular formula. |
| HPLC | Purity assessment; quantification of impurities; retention time. | High sensitivity for detecting and quantifying impurities (including starting materials and side-products); non-destructive.[3][4] | Requires a reference standard for absolute quantification; provides no structural information on its own. | To assess the purity of the reaction mixture and the final product, and to quantify known impurities. |
| Mass Spectrometry (MS) | Molecular weight; fragmentation patterns. | Confirms the molecular weight of the target compound; can help identify unknown impurities when coupled with HPLC (LC-MS).[3][5] | Isomers are often indistinguishable; ionization efficiency can vary, making quantification challenging. | To confirm the molecular weight of the synthesized product and to identify byproducts. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure; functional groups; connectivity. | Unparalleled for structural elucidation; can identify and quantify impurities (qNMR); non-destructive.[3] | Lower sensitivity compared to HPLC or MS; complex spectra can be difficult to interpret. | For absolute structural confirmation of the final product and identification of isomeric impurities. |
Integrated Analytical Workflow
A robust characterization of this compound does not rely on a single technique but rather on a logical sequence of analyses. This workflow ensures both the structural identity and the purity of the final compound are confirmed with a high degree of confidence.
Caption: Integrated workflow for the synthesis and characterization of this compound.
Conclusion
The elemental analysis of this compound is a critical, quantitative tool for validating its empirical formula and assessing its bulk purity. However, its true power is realized when integrated into a broader analytical strategy. By comparing its results with orthogonal data from HPLC, MS, and NMR, researchers can achieve a comprehensive and trustworthy characterization. This multi-faceted approach, which cross-validates purity and structural identity, is the hallmark of rigorous scientific practice in chemical synthesis and drug development.
References
- BenchChem. (2025). Starting materials for Methyl 3-(2-aminophenoxy)
- BenchChem. (2025). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
- MDPI. (2007).
- BenchChem. (2025). Application Notes and Protocols: Methyl 3-(2-aminophenoxy)
- PMC. (n.d.). Methyl 3-[(tert-butoxycarbonyl)
- BenchChem. (2025). Technical Guide: Methyl 3-(2-aminophenoxy)
-
MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][7]diazepin-2-ylamino)benzoate.
- ChemWhat. (n.d.). METHYL 4-(2-AMINO-4-CHLOROPHENOXY)
Sources
A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Introduction: Beyond a Document - The COA as a Cornerstone of Pharmaceutical Development
In the rigorous landscape of drug discovery and development, the Certificate of Analysis (COA) is more than a mere formality; it is the definitive quality passport for any chemical entity. For a pivotal intermediate like Methyl 3-(2-amino-4-chlorophenoxy)benzoate, a precursor in various synthetic pathways, a robust and well-substantiated COA is the foundation of reproducible research and regulatory compliance. This guide provides an in-depth comparison of the essential analytical methodologies required to generate a COA that is not only comprehensive but also scientifically irreproachable. We will dissect the "why" behind each analytical choice, moving beyond procedural steps to a logic-driven framework that ensures the identity, purity, and quality of this critical molecule.
Chapter 1: Foundational Strategy - Synthesis Informs Analysis
A trustworthy COA begins not in the analytical lab, but with a thorough understanding of the molecule's synthetic route. The most plausible pathway to this compound is a copper-catalyzed Ullmann condensation.[1] This knowledge is critical because it allows us to anticipate potential impurities, which is the primary objective of a rigorous analytical strategy.
Anticipated Impurities from Ullmann Condensation:
-
Unreacted Starting Materials: Residual 2-amino-4-chlorophenol and methyl 3-bromobenzoate.
-
Side-Products: Homocoupling products of the starting materials.
-
Isomers: Positional isomers arising from impurities in the starting materials.
-
Hydrolysis Products: 3-(2-amino-4-chlorophenoxy)benzoic acid, formed by the hydrolysis of the methyl ester.[1]
Sources
Reference standards for Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Comprehensive Comparison Guide: Reference Standards for Methyl 3-(2-amino-4-chlorophenoxy)benzoate in Pharmaceutical Development
Executive Summary & Mechanistic Context
This compound (MDL: MFCD08688119) is a highly specialized diaryl ether intermediate[1]. Diaryl ethers featuring amino and halogen substitutions are privileged scaffolds in medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and CC Chemokine Receptor 2 (CCR2) antagonists[2]. In the development of CCR2 antagonists, such intermediates undergo amidation to form intracellular covalent ligands that target specific cysteine residues (e.g., Cys75) to modulate inflammatory pathways[2].
The Analytical Challenge (Causality): Because positional isomers (e.g., 3-phenoxy vs. 4-phenoxy, or varying chlorine positions) possess nearly identical molecular weights and similar polarities, distinguishing them during Active Pharmaceutical Ingredient (API) synthesis is notoriously difficult. A highly characterized, ultra-pure reference standard is non-negotiable for establishing system suitability testing (SST), impurity profiling, and quantitative mass balance.
Comparison of Reference Standard Grades
Selecting the appropriate grade of this compound depends on the clinical development phase. Commercial high-purity standards provide a rapid, reliable baseline with a Certificate of Analysis (CoA) suitable for early-phase R&D[1]. However, for late-stage clinical development, in-house synthesized standards validated via quantitative NMR (qNMR) are required to establish absolute mass fraction without orthogonal reference dependency[3].
Table 1: Performance and Sourcing Comparison
| Grade / Source | Target Purity | Certification Level | Primary Use Case | Relative Cost |
| Pharmacopeial / Metrological | >99.8% | ISO 17034 / NIST Traceable | Final API release, regulatory submission | |
| Commercial High-Purity | >97.0% | Standard CoA (HPLC/NMR) | Early-stage R&D, route scouting[1] | |
| In-House Synthesized (Isotopic) | >99.0% | qNMR Mass Balance | LC-MS/MS internal standard (13C/2H) | |
| Secondary Working Standard | >98.0% | Calibrated against Primary | Routine batch release, daily SST | $ |
Experimental Protocols: A Self-Validating System
To ensure utmost trustworthiness, the reference standard must be validated using orthogonal techniques. Traditional HPLC-UV relies on relative peak area (the 100% method), which ignores NMR-invisible impurities (inorganic salts, residual water) and assumes uniform UV response factors[3]. Therefore, we pair it with 1H-qNMR for absolute quantification.
Protocol A: Absolute Purity Determination via 1H-qNMR
Causality: qNMR uses nearly universal detection and provides a versatile means of purity evaluation[3]. It does not require an identical reference standard for calibration; instead, it uses an internal calibrant to give an absolute mass fraction, serving as the ultimate source of truth[3].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the this compound candidate and ~5 mg of Maleic Acid (NIST Certified Reference Material) using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 (100% deuterated, containing 0.01% TMS).
-
Acquisition Parameters (Critical Step): Acquire 1H-NMR at 600 MHz. Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (typically >30 seconds for maleic acid) to ensure complete longitudinal relaxation and quantitative integration.
-
Integration & Calculation: Integrate the distinct aromatic proton of the analyte (e.g., the isolated proton on the chlorophenoxy ring) against the maleic acid singlet (δ 6.26 ppm). Calculate the absolute mass fraction using the molar ratio.
Protocol B: Isomeric Resolution via HPLC-UV/MS
Causality: To separate the 3-phenoxy from the 4-phenoxy isomer, standard C18 columns often fail due to hydrophobic similarity. We employ a Superficially Porous Particle (SPP) Phenyl-Hexyl column, which leverages π-π interactions with the electron-deficient chlorophenoxy ring to achieve baseline resolution.
Step-by-Step Methodology:
-
Column Selection: SPP Phenyl-Hexyl (100 × 4.6 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water (suppresses ionization of any hydrolyzed benzoic acid, sharpening peaks).
-
Phase B: Acetonitrile.
-
-
Gradient Elution: 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV at 254 nm and ESI-MS (Positive mode, extracting [M+H]+ at m/z 278.0).
Analytical Validation Data
Table 2: Analytical Validation Data (HPLC vs qNMR)
| Parameter | HPLC-UV/MS (Relative) | 1H-qNMR (Absolute) |
| Purity Determination | 99.2% (Area Normalization) | 98.6% ± 0.2% (Mass Fraction) |
| Limit of Detection (LOD) | 0.01% (Signal-to-Noise 3:1) | ~0.1% (Depends on scans/concentration) |
| Specificity | Resolves 3-phenoxy vs 4-phenoxy | Distinguishes organic vs inorganic mass |
| Calibration Requirement | Requires identical reference standard | Independent (uses universal calibrant)[3] |
Visualizations
Fig 1. Self-validating analytical workflow for certifying this compound.
Fig 2. Application of the intermediate in the synthesis of CCR2 antagonist covalent ligands.
References
-
ResearchGate. "Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2". ResearchGate. URL:[Link][2]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Journal of Medicinal Chemistry / PMC. URL:[Link][3],[4]
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Executive Summary & Immediate Action
Methyl 3-(2-amino-4-chlorophenoxy)benzoate (CAS: 941116-96-7) is a halogenated aromatic intermediate. Due to the presence of the chlorine substituent and the amino-phenoxy ether linkage, this compound must be classified as Halogenated Organic Waste .
Critical Prohibition:
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable, as this significantly increases disposal costs and complicates incineration.
-
DO NOT dispose of as general trash.
Immediate Spill Response: Isolate the area. Wear Nitrile gloves (double-gloved) and safety goggles . Absorb liquids with vermiculite or sand; sweep solids into a sealed container. Label as "Hazardous Waste - Halogenated."
Chemical Hazard Profiling
To ensure safe disposal, we must understand the chemical's functional risks. As a specific Safety Data Sheet (SDS) may be limited for this research intermediate, we apply the Precautionary Principle based on its structure-activity relationship (SAR).
| Functional Group | Associated Hazard | Disposal Implication |
| Aryl Chloride (Cl-Ar) | Environmental Persistence & Toxicity. Chlorinated aromatics are often toxic to aquatic life and require high-temperature incineration to prevent dioxin formation. | Mandatory: Segregate into "Halogenated Waste" streams. |
| Aniline Derivative (-NH₂) | Acute Toxicity & Irritation. Potential sensitizer; likely harmful if swallowed or absorbed through skin. | Handling requires full PPE; waste containers must be chemically resistant.[4] |
| Methyl Ester (-COOCH₃) | Hydrolysis & Combustibility. Esters can hydrolyze to acids/alcohols; generally combustible (Class IIIB). | Keep away from strong oxidizers and acids in the waste stream. |
Waste Stream Classification
Correct classification is the cornerstone of regulatory compliance (RCRA/EPA) and safety.
-
Primary Waste Code: Halogenated Organic Solvent/Waste
-
RCRA Status: Likely clearly regulated as a characteristic waste if ignitable (D001) or toxic. Treat as Hazardous Waste .[1]
-
EU Waste Code (LoW): 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).
Why "Halogenated"? Standard incineration operates at temperatures sufficient for hydrocarbons. Halogenated compounds require specialized incineration (>1100°C) with acid gas scrubbing (to capture HCl generated during combustion). Mislabeling this as "Non-Halogenated" can damage incinerator scrubbers or lead to illegal emissions.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
-
Collection: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Disposal: Transfer to the satellite accumulation area for pickup by your EHS/Waste Management vendor.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation: Ensure the waste container is designated for Halogenated Solvents .
-
Compatible Solvents: Dichloromethane (DCM), Chloroform, Chlorobenzene.
-
Incompatible: Strong acids (Nitric acid), strong oxidizers.
-
-
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for thermal expansion.
-
Logging: Record the volume and approximate concentration on the waste log sheet immediately.
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., acetone or DCM).
-
Rinsate Disposal: Pour all three rinses into the Halogenated Waste container. Do not pour rinsate down the sink.
-
Defacing: Cross out the original label and mark "EMPTY."
-
Final Step: Discard the clean, dry container in the glass/plastic recycling or trash, depending on facility rules.
Visual Decision Logic (Waste Segregation)
The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance.
Figure 1: Decision tree for segregating chlorinated benzoate waste streams. Note that the "Preferred Path" defaults to Halogenated Waste to ensure regulatory compliance.
Regulatory & Safety References
Grounding & Verification: The protocols above are derived from standard chemical hygiene practices for halogenated aromatics and RCRA regulations.
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 3-amino-4-chlorobenzoate (Structural Analog).
-
Source:
-
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines characteristic waste and halogenated solvent listings).
-
Source:
-
-
Sigma-Aldrich (Merck). Safety Data Sheet: Methyl 4-amino-3-methylbenzoate (Analogous handling).
-
Source:
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).
-
Source:
-
Disclaimer: This guide is for informational purposes for trained personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local EHS regulations before disposal.
Sources
Personal protective equipment for handling Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Introduction: The "Unknown Toxicity" Principle
As researchers, we often handle intermediates like Methyl 3-(2-amino-4-chlorophenoxy)benzoate —compounds that occupy the "grey zone" of safety data. While specific toxicological data may be sparse compared to commodity chemicals, its structure reveals its hazards.
This molecule combines a chlorinated diphenyl ether backbone with an aniline functionality and an ester motif.
-
The Risk: Aniline derivatives are notorious for cutaneous absorption and potential methemoglobinemia (interference with oxygen transport in blood). The chlorinated ether linkage suggests environmental persistence and potential sensitization.
-
The Directive: We do not rely on the absence of data as proof of safety. We treat this substance as a Potent Sensitizer and Toxic by Absorption .
This guide provides a self-validating safety protocol designed to isolate the chemist from the chemistry.
Risk Assessment & Hazard Identification
Before opening the container, you must acknowledge the specific hazards inferred from the pharmacophore.
| Hazard Class | GHS Code (Inferred) | Operational Implication |
| Acute Toxicity (Oral/Dermal) | H302 / H312 | Harmful if swallowed or in contact with skin.[1] Aniline moiety facilitates absorption. |
| Skin/Eye Irritation | H315 / H319 | Causes skin irritation and serious eye irritation.[1][2][3] |
| Sensitization | H317 | May cause an allergic skin reaction. |
| Target Organ Toxicity | H373 | May cause damage to blood (Methemoglobinemia) through prolonged exposure.[4][5] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Halogenated organic). |
The PPE Matrix: A Task-Based Approach
Standard lab coats are insufficient for halogenated anilines. Use this matrix to select the correct "Armor."[6]
Table 1: PPE Specifications by Operation
| Component | Standard Handling (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Scale-up >10g) | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) | Laminate/Composite: Silver Shield® or Viton® over Nitrile | Chlorinated aromatics can permeate thin nitrile. Double gloving provides a visual breach indicator and increased breakthrough time. |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 80-100 fpm) | Respirator: Half-face with P100/OV (Organic Vapor) Cartridge | Solid intermediates generate invisible dust during weighing. If hood work is impossible, P100 is mandatory. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses do not seal against airborne dust or splashes. |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek® Sleeves | Tyvek® Coverall (Disposable) | Prevents dust accumulation on street clothes, which can transfer hazardous anilines home. |
Operational Protocol: The "Zero-Contact" Workflow
Phase A: Engineering Controls Setup
-
Verify Airflow: Ensure fume hood is certified and operating at 0.5 m/s (100 fpm) .
-
Static Mitigation: Organic powders are static-prone. Place an ionizing bar or anti-static gun inside the hood near the balance to prevent powder "jumping."
-
Waste Prep: Pre-label a solid waste container as "Hazardous Waste - Halogenated Organic Solid" and place it inside the hood before starting.
Phase B: Weighing & Solubilization (The Critical Step)
Use the "Closed Transfer" logic to minimize dust.
-
Tare External: Tare your weighing boat/flask outside the container to avoid contaminating the balance with the stock bottle.
-
Transfer: Open the stock container only inside the hood. Use a disposable antistatic spatula.
-
Solvation: If possible, add the solvent (e.g., DCM, Ethyl Acetate) to the solid immediately after weighing to trap the dust in solution.
-
Note: Once in solution, the permeation risk to gloves increases. Change outer gloves immediately if a splash occurs.
-
Phase C: Decontamination
-
Wipe Down: Wipe the balance and work area with a solvent-dampened tissue (Ethanol or Acetate).
-
Disposal: Place the tissue directly into the Solid Halogenated Waste .
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to ensure skin never touches the outer glove surface.
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do NOT sweep (creates dust). Cover with a damp paper towel to wet the powder, then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[6]
Waste Disposal Classification
This compound contains Chlorine (Halogen) . It must NOT be mixed with general organic waste streams (non-halogenated) in many jurisdictions, as this complicates incineration.
-
Stream: Halogenated Organic Waste.
-
Disposal Method: High-temperature incineration with scrubber (to neutralize HCl gas generation).
Visualizing the Safety Workflow
The following diagram illustrates the "Check-Gate" system. You must pass each gate to proceed safely.
Caption: Figure 1. The "Check-Gate" Operational Workflow. Critical control points (Yellow/Red) require active verification before proceeding.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.). Compound Summary: Methyl 3-aminobenzoate (Structural Analog Safety Data). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2023). Management of Halogenated Solvent Wastes. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aaronchem.com [aaronchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. What are the safety precautions when handling Chloranil? - Blog - Keyingchem [keyingchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
